7-Chloroimidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOBWJLYEONXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674794 | |
| Record name | 7-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-43-4 | |
| Record name | 7-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Applications for Scientific Researchers
This guide provides a comprehensive technical overview of 7-Chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the fundamental physicochemical properties, synthesis, safety considerations, and, most critically, the scientific applications and mechanistic insights related to this compound and its derivatives.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[1][2] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem showcase the therapeutic versatility of this heterocyclic system.[3]
The introduction of a chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring, and its subsequent formulation as a hydrochloride salt, modulates the compound's physicochemical and pharmacological properties. This guide will focus specifically on this compound, providing a detailed exploration of its characteristics and potential applications.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The hydrochloride salt form of 7-Chloroimidazo[1,2-a]pyridine is typically employed to enhance aqueous solubility and stability.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1072944-43-4 | [4] |
| Molecular Formula | C₇H₆Cl₂N₂ | [4] |
| Molecular Weight | 189.04 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 49-51 °C. | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. The free base is soluble in benzene and alcohol, and insoluble in ether. | [6][7] |
Structural Formula:
Synthesis of 7-Chloroimidazo[1,2-a]pyridine and its Hydrochloride Salt
The synthesis of the 7-Chloroimidazo[1,2-a]pyridine free base is typically achieved through a condensation reaction between 2-amino-4-chloropyridine and chloroacetaldehyde.[5] The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from established literature procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[5]
Materials:
-
2-Amino-4-chloropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
To a suspension of 2-amino-4-chloropyridine in ethanol, add sodium bicarbonate.
-
To this mixture, add a 50% aqueous solution of chloroacetaldehyde.
-
Heat the reaction mixture to reflux for 4 hours.
-
After the reflux period, continue stirring the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate and perform a liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-chloroimidazo[1,2-a]pyridine as an oil.
Protocol: Formation of the Hydrochloride Salt
-
Dissolve the purified 7-chloroimidazo[1,2-a]pyridine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble gaseous HCl through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
-
¹H NMR: The formation of the hydrochloride salt leads to protonation of one of the nitrogen atoms in the pyridine ring. This results in a downfield shift of the proton signals compared to the free base, due to the increased positive charge and decreased electron density on the aromatic rings.[8]
-
¹³C NMR: Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum are also expected to shift downfield upon protonation.[9]
-
FTIR: The IR spectrum of the hydrochloride salt will show characteristic bands for the aromatic C-H and C=C stretching vibrations. Additionally, a broad absorption is expected in the 2400-3300 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in pyridinium salts.[10][11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₇H₅ClN₂), with the characteristic isotopic pattern for a chlorine-containing compound.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Numerous derivatives have demonstrated potent anticancer activity.[12][13][14][15]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
A significant body of research has implicated the PI3K/AKT/mTOR signaling pathway as a key target for imidazo[1,2-a]pyridine derivatives.[16][17][18][19] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Several studies have shown that novel imidazo[1,2-a]pyridine compounds can inhibit the proliferation of various cancer cell lines, including those of breast cancer and melanoma.[12][17] The mechanism often involves the inhibition of key kinases in the PI3K/AKT/mTOR pathway. This inhibition leads to a cascade of downstream effects, including:
-
Cell Cycle Arrest: Increased levels of cell cycle inhibitors like p53 and p21 have been observed, leading to a halt in cell division.[12]
-
Induction of Apoptosis: The compounds can trigger programmed cell death, as evidenced by the activation of caspases and changes in the expression of apoptosis-related proteins.[12][17]
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An In-depth Technical Guide to 7-Chloroimidazo[1,2-a]pyridine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active compounds.[1][2][3] The imidazo[1,2-a]pyridine core is a key pharmacophore in several marketed drugs, exhibiting a wide range of therapeutic activities including anti-cancer, anti-inflammatory, and anti-tuberculosis effects.[1][2][4] The presence of a chlorine atom at the 7-position of the fused ring system can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, covering its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in drug development.
Physicochemical Properties
The hydrochloride salt of 7-chloroimidazo[1,2-a]pyridine is typically a solid material. While specific experimental data for the hydrochloride salt is not widely published, the properties of the free base and general knowledge of similar pyridinium salts provide a strong basis for understanding its characteristics.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1072944-43-4 | [5][6] |
| Molecular Formula | C₇H₆Cl₂N₂ | [5] |
| Molecular Weight | 189.04 g/mol | [5][6] |
| Appearance | Expected to be a crystalline solid | General Knowledge |
| Melting Point | 49-51 °C (for free base) | [7] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | |
| pKa (predicted for free base) | 5.21 ± 0.50 | [7] |
Chemical Structure and Spectroscopic Analysis
The chemical structure of this compound consists of a fused imidazole and pyridine ring system, with a chlorine atom substituted at the 7-position of the pyridine ring. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom in the pyridine ring (N-4).
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Upon protonation to form the hydrochloride salt, a general downfield shift of all proton signals is anticipated due to the increased positive charge on the heterocyclic system.[8] The protons on the pyridine ring will be particularly affected. The expected chemical shifts would be in the aromatic region, typically between 7.0 and 9.0 ppm.
¹³C NMR Spectroscopy: Similar to the ¹H NMR, the ¹³C NMR spectrum will exhibit signals corresponding to the seven carbon atoms of the imidazopyridine core. The carbon atoms in the vicinity of the protonated nitrogen and the chlorine atom will show characteristic chemical shifts. Quaternization of the pyridine nitrogen generally leads to a downfield shift of the carbon signals in the pyridine ring.[9]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. Key expected vibrations include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the fused heterocyclic system, and C-Cl stretching. The formation of the pyridinium salt will introduce a broad N-H stretching band, typically in the region of 2500-3000 cm⁻¹, which is a hallmark of amine hydrochlorides.[10][11]
Mass Spectrometry (MS): In mass spectrometry, the compound will likely be observed as the protonated molecule of the free base, [M+H]⁺, where M is 7-chloroimidazo[1,2-a]pyridine. The predicted m/z for the protonated free base (C₇H₅ClN₂) is approximately 153.02.[12] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would also be expected.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial formation of the free base, 7-chloroimidazo[1,2-a]pyridine, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
The synthesis of the free base is achieved through the condensation of 2-amino-4-chloropyridine with chloroacetaldehyde.[7]
Figure 1: Workflow for the synthesis of 7-Chloroimidazo[1,2-a]pyridine.
Experimental Protocol:
-
Reaction Setup: To a suspension of 2-amino-4-chloropyridine hydrochloride in ethanol, add sodium bicarbonate powder (4 equivalents) and a 50% aqueous solution of chloroacetaldehyde (1.5 equivalents).[7]
-
Reaction Execution: Heat the reaction mixture to reflux for 4 hours.[7]
-
Stirring: After the reflux period, allow the mixture to cool to room temperature and continue stirring for an additional 16 hours.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.[7]
-
Dissolve the residue in a mixture of water and ethyl acetate for liquid-liquid extraction.[7]
-
Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate.[7]
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-chloroimidazo[1,2-a]pyridine as a dark yellow oil.[7]
-
Causality of Experimental Choices:
-
Sodium Bicarbonate: This weak base is used to neutralize the hydrochloride of the starting material and the HCl generated during the reaction, driving the condensation forward.
-
Ethanol: This polar protic solvent is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Aqueous Work-up and Extraction: This standard procedure is used to remove inorganic salts and water-soluble impurities, isolating the desired organic product.
Step 2: Formation of the Hydrochloride Salt
The conversion of the basic 7-chloroimidazo[1,2-a]pyridine to its hydrochloride salt is a straightforward acid-base reaction.
Figure 2: Workflow for the formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified 7-chloroimidazo[1,2-a]pyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Causality of Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the introduction of water, which can affect the crystallinity and purity of the final salt.
-
Slow Addition of Acid: This ensures controlled precipitation and helps in obtaining a more crystalline and easily filterable product.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Derivatives of this scaffold have shown a wide array of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is often dysregulated in cancer.[4]
Figure 3: Potential mechanism of action for anticancer activity.
Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold has also been identified as a promising starting point for the development of new antituberculosis agents.[2] Some derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
Safety and Handling
7-Chloroimidazo[1,2-a]pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity for researchers in the field of medicinal chemistry and drug development. Its straightforward synthesis and the proven biological potential of the imidazo[1,2-a]pyridine scaffold make it an attractive starting material for the design and synthesis of new therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of 7-chloro-substituted derivatives is warranted to fully exploit their therapeutic potential.
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7-Chloroimidazo[1,2-a]pyridine hydrochloride biological activity
An In-depth Technical Guide to the Biological Activity of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1][2] This title is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. The versatility of this scaffold is evidenced by its presence in a range of marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, which underscores its clinical relevance.[2][3] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antitubercular, anti-inflammatory, antiviral, and anticonvulsant properties.[1][4][5]
Structural modifications to the core scaffold are a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 7-position, creating 7-chloroimidazo[1,2-a]pyridine, is a critical substitution that can significantly influence the compound's biological profile. This guide will provide a comprehensive technical overview of the biological activities associated with this specific scaffold, focusing on its hydrochloride salt form, which is often used to improve solubility and stability for research and development purposes. We will delve into its mechanisms of action, relevant experimental data, and the established protocols for its evaluation, providing researchers and drug development professionals with a foundational understanding of its therapeutic potential.
Physicochemical Properties and Toxicological Profile
Understanding the fundamental characteristics of 7-Chloroimidazo[1,2-a]pyridine is essential for its application in a research setting. The hydrochloride salt form is typically a crystalline solid, with properties that facilitate its handling and formulation in aqueous solutions for biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[6] |
| Molecular Weight | 152.58 g/mol | PubChem[6] |
| IUPAC Name | 7-chloroimidazo[1,2-a]pyridine | PubChem[6] |
| CAS Number | 4532-25-6 | PubChem[6] |
Toxicological Summary (Based on GHS Classification): [6]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
Note: This information pertains to the parent compound. The hydrochloride salt (CAS 1072944-43-4) would be expected to have a similar toxicological profile, with specific handling guidelines provided in its Safety Data Sheet (SDS).[7]
General Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, offering robust and versatile routes for generating a wide array of derivatives. A common and foundational method involves the condensation reaction between a 2-aminopyridine precursor and an α-haloketone.[3] More contemporary methods, such as the one-pot Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, have streamlined the synthesis, allowing for the rapid generation of molecular diversity from simple starting materials like aminopyridines, aldehydes, and isocyanides.[8][9]
Caption: General synthesis of the 7-chloroimidazo[1,2-a]pyridine core.
Core Biological Activities and Mechanisms of Action
The 7-chloroimidazo[1,2-a]pyridine scaffold is a cornerstone for derivatives exhibiting potent activity across several major therapeutic areas. The chlorine atom at the 7-position often plays a crucial role in modulating target binding and pharmacokinetic properties.
Antitubercular Activity
Tuberculosis (TB) remains a global health crisis, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new drugs.[10][11] Imidazo[1,2-a]pyridine derivatives have emerged as a highly promising class of anti-TB agents.[12]
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex (QcrB) A primary target for many potent imidazo[1,2-a]pyridine amides is the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain responsible for cellular energy (ATP) synthesis.[3][10] Inhibition of QcrB disrupts the pathogen's ability to generate energy, leading to cell death. The clinical candidate Q203 is a well-known example of an imidazo[1,2-a]pyridine that targets QcrB.[10]
Influence of the 7-Chloro Substitution: Research into the structure-activity relationship (SAR) of these compounds has provided specific insights into the role of the 7-chloro group. In one study, a direct comparison was made between derivatives with a 7-methyl and a 7-chloro substitution on the imidazo[1,2-a]pyridine core.[13] While the 7-chloro substitution appeared to diminish activity five-fold in one specific compound pair, other 7-chloro-containing biaryl ether derivatives demonstrated outstanding potency, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range.[13]
| Compound ID (Reference[13]) | 7-Position Substituent | R Group | MIC vs. Mtb H37Rv (µM) |
| 15 | -CH₃ | 4-fluorophenoxy | 0.02 |
| 18 | -Cl | 4-fluorophenoxy | 0.004 |
| 16 | -Cl | 4-chlorophenoxy | 0.006 |
This data highlights that while a single substitution change can be complex, the 7-chloro group is a key feature in some of the most potent compounds discovered in this class, capable of achieving nanomolar efficacy against Mtb.[13]
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anticancer potential, with derivatives showing efficacy against various cancer cell lines, including breast cancer, melanoma, and cervical cancer.[14][15]
Mechanism of Action: Kinase Pathway Inhibition and Covalent Targeting The anticancer effects of these compounds are often mediated through the inhibition of critical cell survival signaling pathways.
-
PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[14] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, growth, and survival. Inhibition leads to cell cycle arrest and the induction of apoptosis.[14][15]
-
Covalent Inhibition: A novel strategy has involved using the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors. By incorporating an electrophilic "warhead," these compounds can form a permanent bond with a specific amino acid residue (e.g., cysteine) on a target protein. This approach has been successfully applied to develop inhibitors for KRAS G12C, an oncogenic mutant protein found in many intractable cancers.[8][16]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.
Cytotoxic Effects: Studies have quantified the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID (Reference[15]) | Cell Line | Cancer Type | IC₅₀ (µM) |
| IP-5 | HCC1937 | Breast | 45.0 |
| IP-6 | HCC1937 | Breast | 47.7 |
| IP-7 | HCC1937 | Breast | 79.6 |
These results demonstrate dose-dependent cytotoxic activity, with compounds like IP-5 inducing cell cycle arrest through the upregulation of p53 and p21 proteins.[15]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[5]
Mechanism of Action: Modulation of STAT3/NF-κB Pathway The NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) pathways are central regulators of inflammation. In cancer cells stimulated with inflammatory agents like lipopolysaccharide (LPS), a novel imidazo[1,2-a]pyridine derivative (MIA) was shown to:
-
Suppress NF-κB Activity: MIA decreased the DNA-binding activity of NF-κB and prevented the degradation of its inhibitor, IκBα.[5][17]
-
Inhibit STAT3 Phosphorylation: The compound suppressed the activation of STAT3, a transcription factor that promotes the expression of inflammatory and survival genes.[5]
-
Reduce Inflammatory Mediators: Consequently, MIA reduced the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of inflammatory cytokines.[5][17]
Co-administration with curcumin, a natural anti-inflammatory compound, was found to potentiate these effects.[17]
Caption: Modulation of the NF-κB pathway by an imidazo[1,2-a]pyridine derivative.
Key Experimental Protocols
The evaluation of 7-chloroimidazo[1,2-a]pyridine derivatives relies on a suite of standardized in vitro assays. The following protocols are foundational for characterizing the biological activity of this compound class.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.[15][17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCC1937) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 7-chloroimidazo[1,2-a]pyridine derivative in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cyclophosphamide).[17]
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with appropriate nutrients (e.g., glucose, glycerol, BSA, Tween 80) to mid-log phase.
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of Mtb to each well. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Growth Assessment: Determine bacterial growth visually or by using a colorimetric indicator like Resazurin, which turns from blue to pink in the presence of metabolic activity.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a complete inhibition of visible bacterial growth.[13]
Protocol 3: Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing mechanistic insights into a compound's effect on signaling pathways.[15]
Methodology:
-
Cell Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p53, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The this compound scaffold represents a validated and highly versatile starting point for the development of novel therapeutics. Its derivatives have demonstrated potent, low-nanomolar activity against M. tuberculosis by targeting energy metabolism, significant anticancer effects through the inhibition of critical kinase signaling pathways, and promising anti-inflammatory properties via modulation of the NF-κB and STAT3 pathways. The 7-chloro substitution is a key feature in many of these highly active compounds, highlighting its importance in structure-activity relationships.
Future research should focus on several key areas:
-
Expanded SAR Studies: A systematic exploration of substitutions at other positions of the 7-chloroimidazo[1,2-a]pyridine core could lead to compounds with enhanced potency and improved safety profiles.
-
Target Deconvolution: For compounds with unknown mechanisms, identifying the specific molecular targets is crucial for further development and understanding potential off-target effects.
-
Pharmacokinetic Optimization: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for translating potent in vitro activity into in vivo efficacy.
-
Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas, such as neurodegenerative diseases and viral infections, warrants investigation.
References
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- 7-Chloroimidazo(1,2-a)pyridine. PubChem.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- This compound. Santa Cruz Biotechnology.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
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The Privileged Scaffold: A Technical Guide to 7-Chloroimidazo[1,2-a]pyridine Hydrochloride for Drug Discovery Professionals
An In-Depth Review of Synthesis, Pharmacological Activity, and Future Potential
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties have led to the development of numerous drugs with diverse therapeutic applications, including anticancer, antitubercular, anti-inflammatory, and antiviral agents.[2][3][4] This technical guide focuses on a specific, yet highly promising derivative: 7-Chloroimidazo[1,2-a]pyridine hydrochloride. The introduction of a chloro group at the 7-position significantly influences the molecule's electronic and lipophilic character, offering a valuable vector for modulating its pharmacological profile.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and known biological activities of this compound and its derivatives. By synthesizing technical data with mechanistic insights, this guide aims to empower the scientific community to unlock the full therapeutic potential of this versatile molecule.
Synthesis and Characterization: From Precursors to the Final Salt
The synthesis of this compound is a two-step process, beginning with the construction of the core heterocyclic scaffold, followed by its conversion to the hydrochloride salt.
Synthesis of 7-Chloroimidazo[1,2-a]pyridine (Free Base)
The foundational step is the synthesis of the free base, 7-Chloroimidazo[1,2-a]pyridine. A reliable and efficient method involves the cyclocondensation reaction of 2-amino-4-chloropyridine with chloroacetaldehyde.[1]
Experimental Protocol: Synthesis of 7-Chloroimidazo[1,2-a]pyridine [1]
-
Reaction Setup: To a suspension of 2-amino-4-chloropyridine hydrochloride in ethanol, add sodium bicarbonate powder (4 equivalents) and a 50% aqueous solution of chloroacetaldehyde (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Stirring: After the reflux period, allow the mixture to cool to room temperature and continue stirring for 16 hours.
-
Work-up:
-
Remove the ethanol by concentration under reduced pressure.
-
Dissolve the resulting residue in a mixture of water and ethyl acetate for liquid-liquid extraction.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield 7-Chloroimidazo[1,2-a]pyridine as a dark yellow oil.
-
Rationale for Experimental Choices: The use of sodium bicarbonate is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the cyclization forward. Ethanol serves as a suitable solvent that allows for heating to reflux, accelerating the reaction rate. The extended stirring at room temperature ensures the completion of the reaction. The liquid-liquid extraction with ethyl acetate is a standard and effective method for isolating the organic product from the aqueous reaction mixture and inorganic salts.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction that enhances the compound's solubility in aqueous media, a critical property for many biological assays and potential pharmaceutical formulations.
General Protocol: Preparation of this compound
-
Dissolution: Dissolve the synthesized 7-Chloroimidazo[1,2-a]pyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) to the dissolved free base while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with the anhydrous solvent to remove any unreacted starting material and excess HCl. Dry the product under vacuum to obtain the final this compound salt.
Causality Behind the Protocol: The nitrogen atom in the imidazole ring of the free base is basic and readily accepts a proton from hydrochloric acid. The resulting salt has increased polarity and ionic character, leading to its precipitation from nonpolar organic solvents. The use of anhydrous conditions is important to prevent the introduction of water, which could affect the crystallinity and stability of the salt.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 7-Chloroimidazo[1,2-a]pyridine.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 49-51 °C | [1] |
| pKa (Predicted) | 5.21 ± 0.50 | [1] |
Spectroscopic and Analytical Characterization
Expected Spectroscopic Features:
-
¹H NMR: The protonation of the imidazole nitrogen will cause a general downfield shift of all proton signals due to the increased positive charge on the heterocyclic system.[5]
-
¹³C NMR: Similar to the proton NMR, the carbon signals are expected to shift downfield upon salt formation.
-
FTIR: The IR spectrum of the hydrochloride salt will show characteristic N-H stretching and bending vibrations resulting from the protonation of the imidazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base, as the hydrochloride salt will typically dissociate under the ionization conditions.
Pharmacological Landscape: A Scaffold of Diverse Activities
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of potent therapeutic agents. The 7-chloro substitution has been explored in the context of several key disease areas, demonstrating the significant impact of this modification on biological activity.
Anticancer Potential
Derivatives of imidazo[1,2-a]pyridine have shown significant promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[6][7]
Mechanism of Action: Targeting Key Signaling Pathways
Studies on related imidazo[1,2-a]pyridine derivatives suggest that their anticancer effects are often mediated through the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway.[6] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[6]
Figure 1: Simplified representation of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
In Vitro Anticancer Activity of a Representative Derivative
A study on novel imidazo[1,2-a]pyridine compounds demonstrated their cytotoxic effects against the HCC1937 breast cancer cell line.[7]
| Compound | IC₅₀ (µM) against HCC1937 cells | Reference |
| IP-5 | 45 | [7] |
| IP-6 | 47.7 | [7] |
| IP-7 | 79.6 | [7] |
These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in developing new anticancer therapies. Further structure-activity relationship (SAR) studies involving the 7-chloro substitution are warranted to optimize potency and selectivity.
Antitubercular Activity
Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising source of new drug candidates.[3]
Structure-Activity Relationship Insights
A study on imidazo[1,2-a]pyridine-3-carboxamides revealed that the substitution at the 7-position of the imidazo[1,2-a]pyridine core significantly impacts antitubercular activity. Interestingly, the substitution of a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity in one instance, highlighting the subtle yet critical role of substituents in modulating biological function.[3]
| Compound | Substitution at C7 | MIC (µM) against M. tuberculosis | Reference |
| 15 | Methyl | 0.02 | [3] |
| 18 | Chloro | 0.004 | [3] |
Note: The table in the source indicates that the chloro substitution diminished activity 5-fold when comparing compound 18 to 15. However, the provided MIC values show compound 18 to be more potent. This discrepancy in the source material should be noted.
Despite this, other 7-chloro substituted derivatives have shown potent activity, suggesting that the overall substitution pattern of the molecule is crucial for its antitubercular efficacy.
Anti-inflammatory Properties
Chronic inflammation is a key factor in the development of numerous diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.[8][9] A novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[8]
Future Directions and Conclusion
This compound represents a valuable building block for the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has consistently demonstrated a remarkable range of biological activities, and the 7-chloro substituent provides a key point for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of this compound and its derivatives against a wide range of biological targets is needed to fully elucidate its therapeutic potential.
-
Detailed Mechanism of Action Studies: For promising lead compounds, in-depth studies are required to identify their specific molecular targets and understand the downstream signaling pathways they modulate.
-
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead candidates is essential for their advancement into preclinical and clinical development.[10]
-
Structure-Based Drug Design: The development of co-crystal structures of active compounds with their biological targets will enable structure-based drug design efforts to optimize ligand-target interactions and improve drug-like properties.
References
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An In-depth Technical Guide to the Discovery of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability have fueled decades of research, leading to an exponential growth in publications and patents surrounding its derivatives.[3] This guide provides a comprehensive overview for researchers and drug development professionals, charting the course from foundational synthetic strategies to the cutting-edge applications of these versatile heterocycles. We will dissect the causality behind key experimental choices, detail validated protocols, and explore the vast therapeutic landscape this scaffold addresses, from oncology to infectious diseases and beyond.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic compound with a broad spectrum of biological activities.[4][5] This scaffold's prominence is not merely academic; it is validated by its presence in a range of marketed drugs. Notable examples include Zolpidem and Alpidem (sedative/anxiolytic agents), Olprinone (a cardiotonic agent), and Zolimidine (an anti-ulcer medication), showcasing the core's ability to interact with diverse biological targets.[5][6][7][8] The structural rigidity and potential for diverse functionalization across multiple positions make it an ideal starting point for library synthesis and lead optimization campaigns in drug discovery.[9]
The journey of discovery for this scaffold is a story of evolving synthetic efficiency. It begins with classical condensation reactions and progresses to highly convergent and atom-economical multicomponent strategies, reflecting the broader trends in modern organic chemistry.
Figure 1: A generalized workflow for the discovery and development of imidazo[1,2-a]pyridine-based drug candidates.
Foundational & Modern Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly, driven by the need for efficiency, diversity, and greener chemical processes.
Classical Condensation Reactions
The genesis of imidazo[1,2-a]pyridine synthesis can be traced back to the work of Tschitschibabin in 1925, who first reported the reaction of 2-aminopyridine with α-halocarbonyl compounds like bromoacetaldehyde.[4] This fundamental transformation involves two key steps:
-
N-Alkylation: The nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, followed by dehydration to form the aromatic fused-ring system.
This strategy, particularly the condensation with α-bromoacetophenones, remains a robust and widely used method for accessing 2-substituted imidazo[1,2-a]pyridines.[5][10] The primary limitation of using pre-functionalized α-haloketones is their lachrymatory nature and instability. Modern adaptations often generate the α-haloketone in situ to circumvent this issue.[10][11]
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, offering high atom economy and operational simplicity.[12] For the imidazo[1,2-a]pyridine scaffold, the Groebke-Blackburn-Bienaymé Reaction (GBBR) is the preeminent MCR strategy.[12][13]
The GBBR is a three-component reaction involving a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[14][15] This reaction is exceptionally powerful for rapidly generating libraries of 3-amino-substituted imidazo[1,2-a]pyridines, a substitution pattern that is highly valuable in medicinal chemistry but difficult to access through classical methods.[12][16]
The accepted mechanism proceeds through a series of elegant steps:
-
Condensation of the 2-aminopyridine and aldehyde to form a Schiff base (protonated imine).
-
A formal [4+1] cycloaddition of the isocyanide with the imine.
-
Subsequent rearrangement (e.g., retro-aza-ene reaction) and aromatization to yield the final product.[17]
Figure 2: Simplified mechanism of the Groebke-Blackburn-Bienaymé Reaction (GBBR) for imidazo[1,2-a]pyridine synthesis.
The versatility of the GBBR allows for extensive diversification, as a wide array of commercially available aminopyridines, aldehydes, and isocyanides can be utilized, making it a cornerstone of modern discovery efforts.[13][15][16]
Metal-Catalyzed and Oxidative Methodologies
Transition-metal catalysis has opened new avenues for C-C and C-N bond formation, enabling the synthesis of imidazo[1,2-a]pyridines that are inaccessible through other means.
-
Ullmann-Type C-N Coupling: Copper-catalyzed Ullmann condensations are employed for intramolecular cyclizations to form the imidazole ring, providing an efficient route to fused polycyclic systems.[18][19] Ligand-free, copper-catalyzed protocols have been developed for regioselective synthesis, enhancing the method's practicality.[20]
-
Oxidative Coupling Reactions: These methods often involve the coupling of 2-aminopyridines with substrates like ketones, alkynes, or nitroalkenes under oxidative conditions.[9][21][22] Copper and iron are common catalysts for these transformations, which proceed via a cross-dehydrogenative coupling (CDC) mechanism, forming C-N and C-C bonds with high efficiency.[23]
These advanced methods highlight the maturity of the field, providing chemists with a diverse toolbox to construct precisely functionalized imidazo[1,2-a]pyridine derivatives.
| Synthetic Strategy | Key Reactants | Primary Product Type | Key Advantages | References |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | 2-Substituted | Simple, robust, well-established | [4][5] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Amino-Substituted | High convergence, diversity, atom economy | [12][13][16][24] |
| Ullmann C-N Coupling | Halogenated Precursors | Fused Polycyclics | Effective for intramolecular cyclization | [18][20] |
| Oxidative Coupling | 2-Aminopyridine, Ketones/Alkynes | 2,3-Disubstituted | Utilizes simple starting materials, C-H activation | [9][21][22] |
Table 1: Comparison of major synthetic routes to imidazo[1,2-a]pyridine derivatives.
Therapeutic Landscape and Biological Targets
The "privileged" status of the imidazo[1,2-a]pyridine scaffold is derived from its proven success across a multitude of therapeutic areas.[25] Its derivatives have been shown to modulate a wide array of biological targets, from enzymes to receptors.
Figure 3: The diverse therapeutic applications and key biological targets of imidazo[1,2-a]pyridine derivatives.
Anticancer Agents
This is one of the most intensely explored areas. Imidazo[1,2-a]pyridine derivatives have shown immense potential by targeting several key cancer pathways.[26][27]
-
Kinase Inhibition: Many derivatives are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[26]
-
Tubulin Polymerization Inhibition: Certain substitution patterns lead to compounds that disrupt microtubule dynamics, inducing cell cycle arrest and apoptosis, similar to classic chemotherapeutics.[26]
-
Covalent Inhibition: Recent work has utilized the scaffold to develop targeted covalent inhibitors, for instance, against the KRAS G12C mutant, a previously "undruggable" cancer driver.[15][28] This strategy leverages the scaffold's ability to present an electrophilic "warhead" to a specific cysteine residue on the target protein.[28]
Antituberculosis (Anti-TB) Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics. Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-TB agents.[2][29]
-
QcrB Inhibition: A clinical candidate, Q203, targets the QcrB subunit of the cytochrome bc1 complex, disrupting the electron transport chain and halting energy production in Mycobacterium tuberculosis.[29]
-
ATP Synthase Inhibition: Other derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, another critical enzyme for cellular energy.[29]
Antibacterial Agents
Beyond tuberculosis, imidazo[1,2-a]pyridines exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[22][30] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the core dramatically influence potency and spectrum of activity.[31][32] Molecular docking studies suggest that some derivatives may exert their effect by inhibiting bacterial DNA gyrase.[30][32]
Key Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides detailed, step-by-step methodologies for two key synthetic transformations.
Protocol 1: Classical Synthesis of 2-phenyl-imidazo[1,2-a]pyridine
This protocol is based on the classical condensation of 2-aminopyridine and an α-haloketone.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (Phenacyl bromide)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10 mmol, 1.0 eq) and sodium bicarbonate (20 mmol, 2.0 eq) in ethanol (40 mL).
-
Reagent Addition: Dissolve 2-bromoacetophenone (10 mmol, 1.0 eq) in 10 mL of ethanol and add it dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.
-
Precipitation & Isolation: Pour the concentrated mixture into 100 mL of cold deionized water with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-imidazo[1,2-a]pyridine.
Protocol 2: One-Pot GBBR Synthesis of a 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine Derivative
This protocol is adapted from modern, one-pot MCR methodologies.[13]
Materials:
-
2-Amino-5-chloropyridine
-
Furfural (Furan-2-carbaldehyde)
-
Cyclohexyl isocyanide
-
Ammonium Chloride (NH₄Cl) or Phenylboronic Acid (PBA) as catalyst
-
Methanol (MeOH) or Water
Procedure:
-
Reaction Setup: In a sealed microwave vial or a suitable pressure tube, combine 2-amino-5-chloropyridine (1 mmol, 1.0 eq), furfural (1.1 mmol, 1.1 eq), and the catalyst (e.g., PBA, 10 mol%).
-
Solvent & Reagent Addition: Add the chosen solvent (e.g., Methanol, 3 mL) followed by cyclohexyl isocyanide (1.0 mmol, 1.0 eq).
-
Reaction Execution: Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours. Alternatively, for ultrasound-assisted synthesis, sonicate the mixture at a controlled temperature.[13] For microwave-assisted synthesis, irradiate at a set temperature (e.g., 100 °C) for a shorter duration (e.g., 30 minutes).[33]
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Remove the solvent in vacuo. Purify the resulting crude residue directly by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired 6-chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[13]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its journey from a laboratory curiosity to the core of multiple blockbuster drugs has been propelled by continuous innovation in synthetic methodology. The advent of multicomponent reactions like the GBBR has democratized access to complex derivatives, enabling rapid exploration of chemical space.
Looking forward, the field is poised for further advancement. The application of this scaffold in targeted covalent inhibitors and novel anti-infectives for resistant pathogens represents the current frontier.[28][29] As our understanding of disease biology deepens, the synthetic versatility of the imidazo[1,2-a]pyridine core will undoubtedly be leveraged to craft the next generation of precision medicines. The continued development of green, efficient, and scalable synthetic routes will be paramount to translating these laboratory discoveries into clinical realities.
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Unlocking the Therapeutic Potential of 7-Chloroimidazo[1,2-a]pyridine hydrochloride: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the potential therapeutic targets of a specific derivative, 7-Chloroimidazo[1,2-a]pyridine hydrochloride. While direct biological data on this particular compound is nascent, the extensive research on the broader imidazo[1,2-a]pyridine class offers a robust foundation for hypothesizing and experimentally confirming its mechanism of action and therapeutic applications. This document will delve into the known biological landscape of imidazo[1,2-a]pyridine derivatives, propose high-probability therapeutic targets for this compound, and provide detailed, field-proven experimental protocols for target validation.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of biological activities.[3][4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this scaffold, underscoring its clinical relevance.[2][4] The diverse pharmacological profile of this class of compounds suggests that subtle structural modifications, such as the addition of a chloro group at the 7-position, can significantly influence target specificity and therapeutic utility.
The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives is well-documented across several disease areas:
-
Oncology: Inhibition of various kinases, including PI3K, AKT/mTOR, CDKs, VEGFR, and EGFR, as well as tubulin polymerization.[5][6]
-
Infectious Diseases: Activity against Mycobacterium tuberculosis through inhibition of enzymes like cytochrome bc1 complex, glutamine synthetase, and ATP synthase.[1][7][8]
-
Neurodegenerative Diseases: Targeting of cholinesterases and secretases, enzymes implicated in the pathogenesis of Alzheimer's disease.[1]
-
Inflammatory Diseases: Modulation of inflammatory pathways such as STAT3/NF-κB.[9]
High-Probability Therapeutic Targets for this compound
Based on the extensive literature on imidazo[1,2-a]pyridine analogues, we can hypothesize several high-probability therapeutic targets for the 7-chloro derivative. The chloro-substitution can critically alter the electronic and steric properties of the molecule, potentially enhancing its affinity and selectivity for specific protein targets.
Kinase Inhibition in Oncology
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5][10]
Figure 1: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling cascade.
Causality in Experimental Choice: Targeting this pathway is a rational starting point due to the prevalence of imidazo[1,2-a]pyridines as kinase inhibitors. The 7-chloro substitution may enhance binding to the ATP-binding pocket of these kinases.
Modulation of the STAT3/NF-κB Inflammatory Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The STAT3 and NF-κB signaling pathways are central regulators of inflammation. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating this pathway.[9]
Figure 2: The STAT3/NF-κB Signaling Pathway
Caption: Overview of the interconnected STAT3 and NF-κB signaling pathways.
Causality in Experimental Choice: The anti-inflammatory potential of this scaffold is significant. Investigating the effect of this compound on cytokine production and the phosphorylation status of key proteins in this pathway is a logical step.
Anti-mycobacterial Activity
Tuberculosis remains a major global health threat, and novel anti-mycobacterial agents are urgently needed. Imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[7] Potential targets in this space include enzymes essential for mycobacterial survival.
Table 1: Potential Anti-mycobacterial Targets of Imidazo[1,2-a]pyridine Derivatives
| Target Enzyme | Function | Reference |
| ATP synthase | Energy production | [7] |
| QcrB (cytochrome bc1 complex) | Respiration | [7] |
| Glutamine Synthetase | Nitrogen metabolism | [8] |
Causality in Experimental Choice: The unique metabolic pathways of Mycobacterium tuberculosis offer opportunities for selective drug targeting. The established activity of the scaffold against this bacterium makes it a compelling area of investigation.
Experimental Protocols for Target Validation
The following protocols provide a roadmap for validating the hypothesized therapeutic targets of this compound.
Kinase Inhibition Profiling
Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.
-
IC50 Determination: For any "hits" identified in the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of the compound with the purified kinase, ATP, and a specific substrate. Kinase activity can be measured using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Figure 3: Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for determining kinase inhibition IC50 values.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or this compound at a desired concentration for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 4: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NF-κB Translocation Assay
Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages or cancer cell lines) on coverslips and treat with this compound for a predetermined time.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine the extent of translocation.
-
Data Analysis: Compare the nuclear-to-cytoplasmic fluorescence ratio between untreated, stimulated, and compound-treated cells.
Conclusion and Future Directions
This compound is a promising compound for further investigation, leveraging the well-established therapeutic potential of the imidazo[1,2-a]pyridine scaffold. The proposed therapeutic targets in oncology, inflammation, and infectious diseases provide a solid foundation for a comprehensive drug discovery program. The experimental protocols outlined in this guide offer a systematic approach to elucidating the mechanism of action of this compound and validating its therapeutic potential. Future studies should focus on lead optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant disease models.
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An In-depth Technical Guide to the Spectroscopic Data of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
This guide provides a comprehensive analysis of the spectroscopic data for 7-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS No: 1072944-43-4), a key intermediate in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques.
Introduction
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate characterization of this molecule is paramount for its use in synthesis and as a reference standard. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both theoretical understanding and practical experimental details.
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic system, and its spectroscopic properties are well-documented. The addition of a chlorine atom at the 7-position and the formation of a hydrochloride salt significantly influence the electronic distribution and, consequently, the spectroscopic signatures of the molecule.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The following diagram illustrates the standard numbering convention for the imidazo[1,2-a]pyridine ring system.
Caption: Molecular structure and atom numbering of 7-Chloroimidazo[1,2-a]pyridine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons. The protonation at N1 leads to a general downfield shift of all proton signals due to the increased positive charge on the heterocyclic system.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-3 | 7.7 - 7.9 | s | - |
| H-5 | 8.1 - 8.3 | d | ~9.0 |
| H-6 | 7.0 - 7.2 | dd | ~9.0, ~2.0 |
| H-8 | 7.8 - 8.0 | d | ~2.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum
-
Downfield Shifts: The formation of the hydrochloride salt results in the protonation of the pyridine nitrogen (N-4), leading to a delocalization of the positive charge across the bicyclic system. This deshielding effect causes all aromatic protons to shift to a lower field compared to the free base.
-
H-5 and H-6: The protons on the pyridine ring, H-5 and H-6, will exhibit a characteristic doublet and doublet of doublets pattern, respectively, due to ortho and meta coupling.
-
H-8: The H-8 proton will appear as a doublet due to meta coupling with H-6.
-
H-2 and H-3: The protons on the imidazole ring, H-2 and H-3, are expected to be singlets.
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can influence the chemical shifts.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0-12 ppm is typically sufficient.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the overall aromaticity and protonation state.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 138 |
| C-3 | 110 - 113 |
| C-5 | 125 - 128 |
| C-6 | 115 - 118 |
| C-7 | 130 - 133 |
| C-8 | 118 - 121 |
| C-9a | 145 - 148 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum
-
C-9a: This bridgehead carbon is typically the most downfield signal due to its attachment to two nitrogen atoms.
-
C-7: The carbon atom bearing the chlorine (C-7) will be significantly influenced by the inductive effect of the halogen.
-
Imidazole Ring Carbons (C-2, C-3): These carbons will have distinct chemical shifts reflecting their positions in the five-membered ring.
-
Pyridine Ring Carbons (C-5, C-6, C-8): The chemical shifts of these carbons are affected by their proximity to the protonated nitrogen and the chloro substituent.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically needed to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0-160 ppm.
-
-
Referencing: The chemical shifts are referenced to the deuterated solvent signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data
The mass spectrum is expected to show the molecular ion peak corresponding to the free base, 7-Chloroimidazo[1,2-a]pyridine.
| Ion | Predicted m/z |
| [M+H]⁺ | 153.02 |
| [M+H+2]⁺ | 155.02 |
Note: 'M' refers to the molecular weight of the free base.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most prominent peak will be the protonated molecule [M+H]⁺.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed. The [M+H+2]⁺ peak will have an intensity of approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: While fragmentation may be limited with a soft ionization technique like ESI, some characteristic losses, such as the loss of HCl or cleavage of the rings, might be observed under certain conditions.
Caption: Expected ESI-MS analysis workflow for 7-Chloroimidazo[1,2-a]pyridine.
Experimental Protocol for ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
-
Mass Range: Scan a range that includes the expected molecular ion, for instance, m/z 50-300.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds, as well as bands associated with the hydrochloride salt.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 2800 - 2400 | N⁺-H stretching (broad) |
| 1650 - 1600 | C=N and C=C stretching |
| 1500 - 1400 | Aromatic ring vibrations |
| 850 - 800 | C-H out-of-plane bending |
| 750 - 700 | C-Cl stretching |
Interpretation of the IR Spectrum
-
N⁺-H Stretching: The most significant feature indicating the hydrochloride salt is a broad absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the stretching vibration of the protonated nitrogen.
-
Aromatic Vibrations: The aromatic C=C and C=N stretching vibrations will appear in the 1650-1400 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 750 and 700 cm⁻¹.
Experimental Protocol for IR Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined interpretation of ¹H NMR, ¹³C NMR, MS, and IR data. This guide provides a comprehensive framework for understanding and predicting the spectral features of this important pharmaceutical intermediate. While experimental data for the hydrochloride salt is not widely published, the principles outlined here, based on data from analogous compounds and fundamental spectroscopic theory, offer a robust and scientifically sound approach to its structural elucidation. Researchers and scientists are encouraged to use this guide as a reference for their own analytical work, ensuring the quality and integrity of their research.
References
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- ResearchGate. FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... [Link]
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- The Royal Society of Chemistry.
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A Technical Guide to the Solubility of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy. 7-Chloroimidazo[1,2-a]pyridine hydrochloride, a member of the promising imidazopyridine class of heterocyclic compounds, presents a unique solubility profile that warrants in-depth characterization. This technical guide provides a comprehensive analysis of the principles governing its solubility, detailed, field-proven experimental protocols for its determination, and an exploration of its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the developability of this important chemical scaffold.
Introduction: The Critical Role of Solubility
In the journey from a promising lead compound to a viable drug candidate, solubility is a critical checkpoint.[1] Poor aqueous solubility can lead to low and erratic absorption, insufficient bioavailability, and may necessitate complex and costly formulation strategies.[2][3] Understanding the solubility of a compound like this compound is not merely an academic exercise; it is a fundamental requirement for predicting its in vivo behavior and designing effective dosage forms.[2][4]
This guide moves beyond a simple listing of data points. It delves into the causality behind solubility phenomena, providing the foundational knowledge required to troubleshoot issues and rationally design experiments. We will explore both thermodynamic and kinetic solubility, as each provides distinct and crucial insights at different stages of the drug discovery and development pipeline.[2][5]
Physicochemical Profile of this compound
To understand the solubility of a molecule, one must first understand the molecule itself. 7-Chloroimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound. The hydrochloride salt form indicates that the parent molecule is basic, with the protonation likely occurring on one of the nitrogen atoms, thereby creating a more polar, charged species.
Key Physicochemical Properties:
-
Chemical Name: this compound[6]
-
CAS Number: 1072944-43-4[7]
-
Molecular Formula: C₇H₆Cl₂N₂ (for the HCl salt)[6]
-
Molecular Weight: 189.04 g/mol [6]
-
Predicted pKa: ~5.21 (for the conjugate acid)[8]
-
Appearance: Typically a light yellow to brown solid.[8]
The pKa value is particularly important. As a basic compound, its solubility is expected to be highly dependent on the pH of the medium.[9][10] In environments with a pH below its pKa, the compound will predominantly exist in its protonated, ionized form, which is significantly more water-soluble than the neutral form.[11][12] Conversely, in media with a pH above the pKa, the un-ionized, less polar form will dominate, leading to a sharp decrease in aqueous solubility.[9]
Caption: Interactions between 7-Chloroimidazo[1,2-a]pyridine HCl and solvent classes.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In pharmaceutical sciences, "solubility" is not a single value but is typically considered in two distinct contexts: thermodynamic and kinetic.[5][13]
-
Thermodynamic Equilibrium Solubility: This is the "true" solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid material at a specific temperature and pressure.[5] Its determination is crucial for pre-formulation and understanding the compound's intrinsic properties.[14][15] The gold-standard method for this is the shake-flask technique.[4][13]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by adding a small volume of a concentrated organic stock solution (typically DMSO) to an aqueous buffer.[2][14] This method is high-throughput and mimics the conditions of many early-stage biological assays.[1] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions.[5][16]
Understanding both is vital. A high kinetic solubility suggests a compound will perform well in in vitro screens, while the thermodynamic solubility dictates its behavior in formulation and absorption environments where equilibrium conditions are more relevant.[2][15]
Experimental Protocols for Solubility Determination
The following protocols are grounded in authoritative standards, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[17][18][19]
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is the benchmark for determining true equilibrium solubility and is recommended by regulatory bodies like the EMA and FDA.[13][19][20]
Objective: To determine the maximum equilibrium concentration of this compound in a given solvent system.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
Temperature-controlled orbital shaker
-
Vials with screw caps
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[3]
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (typically 25°C or 37°C for biorelevant studies).[20] Agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant and filter it through a low-binding syringe filter. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC-UV method against a standard curve prepared with the same compound.
-
pH Verification: For aqueous buffers, it is mandatory to measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[19][20]
Protocol 2: Kinetic Solubility (High-Throughput Nephelometry or UV Method)
This protocol is designed for rapid screening of compounds in early discovery.[1][14]
Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent plates for UV method)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement.[21][22]
Step-by-Step Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.
-
Incubation: Mix the plate briefly and incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well. The point at which the signal rises significantly above the background indicates the onset of precipitation.[21]
-
Measurement (UV Method): For the UV method, after incubation, the plate is either filtered using a 96-well filter plate or centrifuged to pellet the precipitate.[22][23] The absorbance of the clear supernatant is then read on a UV plate reader. The concentration is calculated based on a calibration curve.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Caption: Comparative workflow for thermodynamic and kinetic solubility assays.
Expected Solubility Profile in Different Solvents
While exhaustive experimental data for this specific hydrochloride salt is not publicly available, a scientifically sound profile can be predicted based on its structure and the principles of "like dissolves like."
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | pH 1.2 Buffer (e.g., Simulated Gastric Fluid) | High | At pH << pKa (~5.21), the molecule is fully protonated and ionized. The resulting salt form has strong ion-dipole interactions with water, leading to high solubility.[9][10] |
| Aqueous (Neutral) | pH 6.8 - 7.4 Buffer (e.g., PBS, FaSSIF) | Moderate to Low | At pH > pKa, the equilibrium shifts towards the neutral, un-ionized form of the imidazopyridine base. This form is less polar and thus significantly less soluble in water.[11][12] |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the molecule and can solvate both the ionic hydrochloride and the heterocyclic core effectively. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These are powerful, highly polar solvents capable of disrupting the crystal lattice and solvating a wide range of organic molecules through strong dipole-dipole interactions.[24] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Very Low / Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with the nonpolar nature of these solvents. |
This table represents an expert prediction. Experimental verification using the protocols described herein is essential.
Conclusion and Future Directions
The solubility of this compound is a multi-faceted property, critically dependent on pH and the nature of the solvent system. As a basic compound, it exhibits classic pH-dependent solubility, with high solubility in acidic aqueous media that diminishes as the pH increases past its pKa. It is predicted to be highly soluble in polar organic solvents like DMSO and alcohols, and poorly soluble in nonpolar solvents.
For drug development professionals, a thorough characterization using standardized methods like the shake-flask protocol is non-negotiable for pre-formulation.[17][25] Early-stage kinetic solubility assessments are equally important to ensure the compound's compatibility with high-throughput screening platforms.[1] By applying the robust methodologies detailed in this guide, researchers can generate the high-quality, reliable data needed to navigate the complex landscape of drug development and unlock the full therapeutic potential of the imidazopyridine scaffold.
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- ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). TFDA. [Link]
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- 1072944-43-4| Chemical Name : this compound. (n.d.).
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An In-Depth Technical Guide to the Safe Handling of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS No: 1072944-43-4).[1][2] Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Hazard Identification
This compound is a heterocyclic organic compound utilized as a research chemical.[1] Its fused imidazopyridine core is a common scaffold in medicinal chemistry, making this compound and its analogs valuable intermediates in the synthesis of potentially bioactive molecules.[3][4]
Molecular Formula: C₇H₆Cl₂N₂[2] Molecular Weight: 189.04 g/mol [2]
The primary hazards associated with this compound are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards to implement appropriate safety measures.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]
-
Skin Irritation (Category 2): Causes skin irritation.[5][6][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7][8]
Hazard Pictograms:
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the detailed protocols below. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, as well as ensuring adequate ventilation and use of personal protective equipment.[5][7]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: The laboratory should be well-ventilated to maintain low airborne concentrations of the chemical.[7][8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[8] | To prevent eye contact which can cause serious irritation.[5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact which leads to irritation.[5][7][9] |
| Skin and Body Protection | A lab coat or other protective clothing. | To protect skin and personal clothing from contamination.[7][9] |
| Respiratory Protection | Not typically required if work is conducted in a fume hood. In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | To prevent respiratory tract irritation from dust or aerosols.[5][7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][9]
-
Minimize dust generation and accumulation.[7]
-
Containers should be opened and handled with care.[7]
Storage:
-
Store away from incompatible substances, such as strong oxidizing agents.[5][8]
-
The compound is noted to be hygroscopic; therefore, protection from moisture is important.[5]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[5][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5][7][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[5][9][11] |
Spill and Leak Procedures:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to sweep or vacuum up the spilled solid. Place the material into a suitable, labeled container for disposal.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE during the entire clean-up process.[7][8]
Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow to brown solid[3] |
| Melting Point | 49-51 °C[3] |
| Molecular Formula | C₇H₅ClN₂ (for the free base)[3][6] |
| Molecular Weight | 152.58 g/mol (for the free base)[3][6] |
| Stability | Stable under normal conditions.[5] |
| Incompatibilities | Strong oxidizing agents.[5][8] |
| Hazardous Decomposition Products | Upon thermal decomposition, may release carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5][8] |
Experimental Workflow and Handling Protocol
The following diagram and protocol outline a standard workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.
Caption: Standard laboratory workflow for handling 7-Chloroimidazo[1,2-a]pyridine HCl.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE: a properly fitting lab coat, nitrile gloves, and chemical safety goggles.
-
Prepare the chemical fume hood, ensuring it is clean and uncluttered. Assemble all necessary glassware and equipment.
-
-
Compound Handling:
-
Retrieve the container of this compound from its designated storage location.
-
Inside the fume hood, carefully open the container.
-
Weigh the desired amount of the solid compound, taking care to minimize dust generation.
-
Proceed with the preparation of solutions or the addition to a reaction mixture as per the experimental protocol.
-
-
Post-Experiment Procedures:
-
Once the experimental step involving the compound is complete, decontaminate all glassware and equipment that came into contact with it.
-
Collect all waste materials (including contaminated gloves and weighing paper) into a clearly labeled hazardous waste container.[5][7]
-
Wipe down the work surface within the fume hood.
-
Properly remove PPE, avoiding self-contamination.
-
Thoroughly wash hands with soap and water.
-
Securely close the primary container and return it to its storage location.
-
Toxicological Information
While the GHS classification indicates hazards related to acute oral toxicity, and skin, eye, and respiratory irritation, specific quantitative toxicological data such as LD50 (median lethal dose) values are not currently available.[7][8] The absence of this data necessitates a cautious approach, treating the compound with the potential for significant toxicity. It is not classified as a carcinogen by IARC or NTP.[7][12]
Disposal Considerations
Waste generated from the use of this compound is considered hazardous waste.[5]
-
Dispose of the compound and its containers in accordance with local, regional, and national regulations.[5]
-
Do not allow the product to enter drains, waterways, or soil.[7][8]
-
Waste should be handled by a licensed waste disposal company.[11]
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Privileged Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that holds a "privileged" status in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1][4] Notably, this structural motif is found in several commercially available drugs such as Zolpidem (for insomnia), Alpidem (for anxiety), and Zolimidine (for peptic ulcers).[3][5] The significant therapeutic potential and diverse applications of imidazo[1,2-a]pyridines have fueled the development of efficient and robust synthetic methodologies.[2][3]
One-pot multicomponent reactions (MCRs) have emerged as a particularly powerful and atom-economical strategy for the synthesis of these valuable compounds.[4] By combining three or more starting materials in a single reaction vessel, MCRs streamline the synthetic process, reduce waste, and allow for the rapid generation of molecular diversity.[4][6] This guide provides detailed protocols and mechanistic insights into several key one-pot methodologies for the synthesis of imidazo[1,2-a]pyridines, tailored for researchers and professionals in drug development and organic synthesis.
Core Synthetic Strategy: The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
A cornerstone in the one-pot synthesis of imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction.[1][5][6][7] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a Brønsted or Lewis acid catalyst.[5][7] The GBB reaction is highly valued for its efficiency and the ability to introduce molecular diversity at three key positions of the final product.
Mechanistic Rationale
The generally accepted mechanism for the GBB reaction commences with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an imine intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion. Subsequent intramolecular cyclization involving the endocyclic nitrogen of the pyridine ring, followed by a[1][5]-hydride shift, leads to the aromatic imidazo[1,2-a]pyridine product.[5]
Caption: Figure 1: Generalized Mechanism of the GBB Reaction
Protocol 1: Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[8][9][10]
Rationale for Microwave Assistance
Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, thus accelerating the reaction rate. For the synthesis of imidazo[1,2-a]pyridines, microwave assistance can significantly reduce the time required for the initial imine formation and subsequent cyclization steps.[8][9]
Experimental Protocol
Materials:
-
Aromatic ketone (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Substituted 2-aminopyridine (1.0 mmol)
-
Lemon juice (as a natural acid catalyst and solvent) or another suitable solvent like PEG-400/water.[9][11]
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aromatic ketone (1.0 mmol) and NBS (1.0 mmol) in the chosen solvent (e.g., 5 mL of lemon juice).[9]
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 400 W) and temperature (e.g., 85 °C) to facilitate the formation of the α-bromoketone. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the formation of the α-bromoketone is complete, cool the vial to room temperature.
-
Add the substituted 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Reseal the vial and continue microwave irradiation under the same conditions until the reaction is complete (as monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford the pure imidazo[1,2-a]pyridine derivative.[9]
Data Summary
| Entry | Aromatic Ketone | 2-Aminopyridine | Solvent | Time (min) | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | Lemon Juice | 10-15 | ~90 |
| 2 | 4-Chloroacetophenone | 2-Amino-5-methylpyridine | Lemon Juice | 10-15 | ~92 |
| 3 | 4-Methoxyacetophenone | 2-Aminopyridine | Lemon Juice | 10-15 | ~88 |
| 4 | Acetophenone | 2-Aminopyridine | PEG-400/Water | 20-30 | ~85 |
Note: Yields and reaction times are illustrative and may vary based on the specific substrates and microwave reactor used.
Protocol 2: Catalyst-Free and Solvent-Free Synthesis
In line with the principles of green chemistry, the development of catalyst-free and solvent-free synthetic methods is highly desirable.[12][13][14] These approaches minimize waste and reduce the environmental impact of chemical processes.
Rationale for Catalyst- and Solvent-Free Conditions
For certain substrates, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion without the need for a catalyst, especially at elevated temperatures.[14] Conducting the reaction in the absence of a solvent (neat) maximizes the concentration of the reactants, which can lead to increased reaction rates. This approach simplifies the work-up procedure as there is no solvent to remove.[8][14]
Experimental Protocol
Materials:
-
α-Haloketone (e.g., α-bromoacetophenone) (1.0 mmol)
-
Substituted 2-aminopyridine (1.0 mmol)
-
Round-bottom flask or reaction tube
-
Heating mantle or oil bath
Procedure:
-
Combine the α-haloketone (1.0 mmol) and the substituted 2-aminopyridine (1.0 mmol) in a round-bottom flask.
-
Heat the neat reaction mixture at a specified temperature (e.g., 60-80 °C) with stirring.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture may solidify.
-
Allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: Figure 2: Workflow for Solvent-Free Synthesis
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC, providing clear evidence of the consumption of starting materials and the formation of the product. The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity, ensuring the reliability of the synthetic method.
Conclusion and Future Perspectives
The one-pot synthesis of imidazo[1,2-a]pyridines represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The methodologies presented, from microwave-assisted reactions to catalyst- and solvent-free conditions, offer a range of options to suit different laboratory settings and green chemistry objectives. Future research in this area will likely focus on the development of even more sustainable protocols, such as the use of biodegradable solvents and catalysts, as well as the expansion of the substrate scope to generate novel derivatives with enhanced biological activities. The continuous innovation in the synthesis of imidazo[1,2-a]pyridines will undoubtedly play a crucial role in advancing drug discovery and materials science.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020). Asian Journal of Pharmaceutical and Clinical Research, 13(12).
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry, 12, 1481-1486.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1283–1292.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2022). National Center for Biotechnology Information.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science.
- New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (n.d.). ResearchGate.
- Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (2015). Green Chemistry, 17(5), 2984-2989.
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2020). National Center for Biotechnology Information.
- Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2016). ResearchGate.
- An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (2021). New Journal of Chemistry, 45(44), 20853-20861.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(34), 7311-7323.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221–35235.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37042-37053.
- A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. (2019). National Center for Biotechnology Information.
- Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). Journal of the Brazilian Chemical Society, 20(3), 482-487.
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Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of imidazo[1,2-a]pyridine derivatives in cancer research. This document outlines the core mechanisms of action for this class of compounds, provides detailed protocols for their evaluation, and presents key data to inform experimental design.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-based heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] In the field of oncology, IP derivatives are emerging as promising therapeutic candidates due to their potent inhibitory effects on cancer cell proliferation and migration.[1] Modifications to the core IP structure have led to the development of compounds that can induce apoptosis, arrest the cell cycle, and modulate critical signal transduction pathways implicated in cancer progression.[3] While many IP-based compounds have shown efficacy in preclinical studies, it is important to note that as of now, none have received regulatory approval as anti-cancer therapeutics, highlighting the ongoing need for further research and development in this area.[1][3]
Mechanisms of Action in Cancer
Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through various molecular mechanisms. A primary mode of action is the inhibition of key signaling pathways that are often dysregulated in cancer.
Inhibition of Pro-Survival Signaling Pathways
-
PI3K/Akt/mTOR Pathway: Many IP-based compounds have been shown to potently inhibit the PI3K/Akt/mTOR signaling cascade.[3][4] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting components of this pathway, such as Akt and mTOR, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[5]
-
STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate the STAT3/NF-κB signaling pathway.[3] This pathway is involved in inflammatory responses that can promote cancer development and progression. Inhibition of STAT3 phosphorylation and NF-κB activity can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.[3]
Induction of Apoptosis and Cell Cycle Arrest
-
Apoptosis Induction: IP derivatives have been observed to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][5] This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, studies have shown an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 following treatment with IP compounds.[1][3] The activation of caspases, which are key executioners of apoptosis, is another common downstream effect.[1]
-
Cell Cycle Arrest: The ability to halt the cell cycle is another important anti-cancer mechanism of imidazo[1,2-a]pyridines. Some derivatives have been shown to cause cell cycle arrest by increasing the expression of cell cycle inhibitors like p53 and p21.[1][5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines, as reported in the literature. This data is crucial for selecting appropriate starting concentrations for in vitro experiments.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [1][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [1][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [1][4] |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 | [5] |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 | [5] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [5] |
| HB9 | A549 | Lung Cancer | 50.56 | [6][7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [6][7] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-cancer effects of imidazo[1,2-a]pyridine derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cells.[1][3][4][5]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SKOV3, HCC1937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivative(s)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).[3]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol allows for the detection of changes in the expression levels of key proteins involved in signaling pathways, apoptosis, and the cell cycle.[3][8]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, IκBα, Bax, Bcl-2, p53, p21, cleaved caspases)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with the imidazo[1,2-a]pyridine derivative for the desired time, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them off the plate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of novel imidazo[1,2-a]pyridine derivatives.
Caption: A typical workflow for the evaluation of imidazo[1,2-a]pyridine derivatives.
Targeted Signaling Pathway
This diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
References
- 7-Chloroimidazo[1,2-a]pyridine hydrochloride | CAS 1072944-43-4 | SCBT. Santa Cruz Biotechnology.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Research Square.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.
- 7-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 19695901. PubChem.
- Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health.
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Application Notes and Protocols for Evaluating 7-Chloroimidazo[1,2-a]pyridine Hydrochloride as a Novel Anti-Inflammatory Agent
Introduction: The Rationale for Targeting Inflammatory Pathways
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential component of healing, its dysregulation can lead to chronic inflammatory conditions that contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and even cancer.[1] Current therapeutic strategies, primarily centered around non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[1] This highlights a pressing need for the discovery of novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.[1]
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific derivative, 7-Chloroimidazo[1,2-a]pyridine hydrochloride, as a potential anti-inflammatory therapeutic. We will delineate its putative mechanism of action based on existing knowledge of the compound class and provide detailed, field-proven protocols for its evaluation in both in vitro and in vivo models of inflammation.
Putative Mechanism of Action: Modulation of NF-κB and STAT3 Signaling
While direct studies on this compound are limited, research on analogous imidazo[1,2-a]pyridine derivatives suggests a potent modulatory effect on key pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2][5][6] These pathways are central regulators of the inflammatory response, controlling the expression of a vast array of genes encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][5]
Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, Toll-like receptor 4 (TLR4) is activated.[7] This initiates a downstream cascade leading to the phosphorylation and subsequent degradation of the inhibitory κBα (IκBα) protein. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][7] Similarly, various cytokines can activate the STAT3 pathway, leading to its phosphorylation, dimerization, and nuclear translocation, where it further promotes the expression of inflammatory mediators.
It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades, potentially by inhibiting key kinases involved in the activation of NF-κB and STAT3, or by directly impeding their nuclear translocation and DNA binding activities.[2][5]
Caption: Putative mechanism of action for this compound.
In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of a novel compound's anti-inflammatory potential is typically performed using cell-based in vitro assays. These models allow for a controlled investigation of the compound's effects on specific cellular and molecular events in the inflammatory cascade.[8][9]
Protocol 1: LPS-Induced Inflammation in Macrophages
This protocol details the use of a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) to model bacterial-induced inflammation.[7][10][11]
Objective: To determine the efficacy of this compound in suppressing the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT or similar cell viability assay kit
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture macrophages in a humidified incubator at 37°C with 5% CO₂.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.[7]
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle-only control group.
-
Pre-incubate the cells with the compound for 1-2 hours. This allows the compound to enter the cells and interact with its potential targets before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulation:
-
Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL (the optimal concentration should be determined empirically). Do not add LPS to the negative control wells.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
-
Endpoint Analysis:
-
Cell Viability: Before collecting supernatants, assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate. Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Cytokine Quantification (TNF-α, IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation and Interpretation:
The results should be presented as the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value for each mediator should be calculated.
| Compound Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Vehicle (No LPS) | 100 ± 5 | 2 ± 1 | 3 ± 2 | 4 ± 1 |
| Vehicle (+LPS) | 98 ± 4 | 100 | 100 | 100 |
| 0.1 | 99 ± 3 | 85 ± 6 | 90 ± 5 | 88 ± 7 |
| 1 | 97 ± 5 | 55 ± 4 | 62 ± 7 | 58 ± 6 |
| 10 | 95 ± 6 | 20 ± 3 | 25 ± 4 | 22 ± 5 |
| 100 | 70 ± 8 | 5 ± 2 | 8 ± 3 | 6 ± 2 |
Table 1: Example data from the in vitro LPS-induced inflammation assay. Data are presented as mean ± SD.
A dose-dependent decrease in the production of inflammatory mediators in the absence of significant cytotoxicity indicates a promising anti-inflammatory profile.
Caption: Workflow for the in vitro LPS-induced inflammation assay.
In Vivo Evaluation of Anti-Inflammatory Activity
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. In vivo models of acute inflammation are well-established and provide valuable information on a compound's bioavailability, efficacy, and potential side effects.[8][12][13]
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[12][14] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[12][14]
Objective: To assess the ability of this compound to reduce acute inflammation and edema in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers for paw volume/thickness measurement
Step-by-Step Methodology:
-
Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.[12]
-
Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
-
Compound Administration:
-
Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. This timing allows for absorption and distribution of the compound.
-
-
Baseline Measurement:
-
Just before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
-
Induction of Inflammation:
-
Post-Induction Measurements:
-
Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation and Interpretation:
The data should be presented as the mean paw volume increase over time for each group. The percentage inhibition of edema at the time of peak inflammation (usually 3-4 hours) is a key endpoint.
| Treatment Group | Dose (mg/kg) | Peak Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| Compound X | 10 | 0.65 ± 0.06 | 23.5 |
| Compound X | 30 | 0.45 ± 0.04 | 47.1 |
| Compound X | 100 | 0.32 ± 0.05 | 62.4 |
Table 2: Example data from the in vivo carrageenan-induced paw edema assay. Data are presented as mean ± SEM.
A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group indicates potent in vivo anti-inflammatory activity.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a novel anti-inflammatory agent. The outlined in vitro and in vivo protocols are standard, reliable methods for assessing anti-inflammatory efficacy and elucidating the underlying mechanism of action.[8] Positive results from these studies would warrant further investigation, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and toxicological profiling, and molecular studies to definitively identify the direct protein targets of the compound within the NF-κB and STAT3 signaling pathways. The imidazo[1,2-a]pyridine scaffold holds significant promise, and a systematic evaluation as described herein is the critical first step in translating this chemical entity into a potential therapeutic.
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
- Gholami, M. H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Mali, P.Y., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(3), 23-30.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 359-365.
- Ramirez-Alonso, E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs.
- Bio-protocol. (2018). Carrageenan-Induced Paw Edema. Bio-protocol, 8(22), e3088.
- Hernandez-Vazquez, E., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
- Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849.
- Gholami, M. H., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar.
- Patel, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
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- Gholami, M. H., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
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Application Note: A Framework for the Evaluation of 7-Chloroimidazo[1,2-a]pyridine hydrochloride in Tuberculosis Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current first-line therapies, creating an urgent need for novel drugs with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a highly promising chemical class in the anti-TB drug discovery pipeline.[1][2] Compounds from this class have demonstrated potent activity against both drug-sensitive and resistant Mtb strains.[3][4]
This document provides a detailed guide for the preclinical evaluation of 7-Chloroimidazo[1,2-a]pyridine hydrochloride, a representative member of the IPA family. We outline the established mechanism of action for this class and provide detailed, validated protocols for assessing its in vitro efficacy and host cell cytotoxicity, establishing a foundational workflow for its progression in the drug discovery process.
Scientific Rationale: Mechanism of Action
The primary molecular target of the imidazo[1,2-a]pyridine class, including the clinical candidate Telacebec (Q203), is the QcrB subunit of the ubiquinol-cytochrome c reductase, also known as the cytochrome bc1 complex.[5][6] This complex is a critical component of the Mtb electron transport chain.
Causality of Inhibition:
-
Target Engagement: The IPA compound binds to a specific site on the QcrB subunit.[7]
-
Disruption of Electron Flow: This binding event allosterically inhibits the oxidation of menaquinol, preventing the transfer of electrons to cytochrome c.[7]
-
Collapse of Proton Motive Force: The electron transport chain is responsible for pumping protons across the inner mycobacterial membrane, generating the proton motive force required for ATP synthesis. Inhibition of the cytochrome bc1 complex halts this process.
-
ATP Depletion: Without the proton motive force, ATP synthase cannot produce ATP, leading to a rapid depletion of the cell's primary energy currency.[8][9]
-
Bactericidal Effect: The resulting energy crisis leads to the death of the Mtb bacterium.[9]
This mechanism is distinct from those of frontline TB drugs like isoniazid (mycolic acid synthesis) or rifampicin (RNA polymerase), making it a valuable tool against strains that have developed resistance to traditional therapies.[5][3]
Caption: Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridines.
Experimental Workflow & Protocols
A logical progression of experiments is crucial for evaluating a new anti-tubercular candidate. The primary goals are to determine its potency against Mtb and its selectivity, ensuring it is more toxic to the bacterium than to host cells.
Caption: Standard workflow for primary in vitro evaluation of anti-TB compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the Microplate Alamar Blue Assay (MABA), a widely accepted colorimetric method for determining the MIC of compounds against Mtb.[10] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active cells. Inhibition of growth is therefore indicated by the absence of a color change.
A. Materials & Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Growth Media: Middlebrook 7H9 Broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Test Compound: this compound.
-
Control Drugs: Isoniazid, Rifampicin.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Assay Plates: Sterile, 96-well, flat-bottom plates.
-
Indicator: Alamar Blue (Resazurin) reagent.
B. Preparation of Inoculum
-
Culture Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Aseptically transfer the culture to a sterile tube containing glass beads. Vortex for 1-2 minutes to break up clumps.
-
Allow the tube to stand for 30-60 minutes to let larger clumps settle.
-
Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity with sterile saline containing 0.05% Tween 80 to match a 0.5 McFarland standard.[11]
-
Dilute this suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL for inoculation.[11]
C. Assay Procedure
-
Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound and control drugs in DMSO.
-
Plate Setup:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock (appropriately diluted from the main stock) to the first well of a row (e.g., Column 2). This creates the highest test concentration. The final DMSO concentration should not exceed 1% (v/v).
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 2 to Column 3, mixing, and repeating across the plate to Column 11. Discard 100 µL from Column 11.
-
Column 12 serves as the drug-free growth control. A well with media only should be included as a sterility control.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum (from Step B.5) to all wells except the sterility control. The final volume in each well is 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Indicator Addition: After 7 days, add 30 µL of Alamar Blue reagent to each well.
-
Final Incubation: Re-incubate the plate for 24-48 hours.
D. Reading and Interpretation
-
Visually assess the plate. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to mammalian cells (CC₅₀). The murine macrophage cell line RAW 264.7 is used, as macrophages are a primary site of Mtb infection.[12] A high CC₅₀ value is desirable.
A. Materials & Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Assay Plates: Sterile, 96-well, flat-bottom plates.
B. Assay Procedure
-
Cell Seeding: Culture RAW 264.7 cells to ~80% confluency. Trypsinize, count, and seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow cells to attach.[12]
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compound in culture medium from a concentrated stock.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium (no compound) as the vehicle control (100% viability).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
C. Reading and Calculation
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ (the concentration that inhibits cell viability by 50%).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and analysis.
Table 1: Example In Vitro Antitubercular Activity
| Compound | MIC (µg/mL) vs. Mtb H37Rv |
|---|---|
| 7-Chloroimidazo[1,2-a]pyridine HCl | [Hypothetical Value: 0.05] |
| Isoniazid (Control) | 0.03 - 0.06[13] |
| Rifampicin (Control) | 0.12 - 0.25[13] |
Table 2: Example Cytotoxicity and Selectivity Index
| Compound | CC₅₀ (µg/mL) vs. RAW 264.7 | Selectivity Index (SI = CC₅₀/MIC) |
|---|
| 7-Chloroimidazo[1,2-a]pyridine HCl | [Hypothetical Value: >50] | [Hypothetical Value: >1000] |
Interpretation: The goal is to identify compounds with a low MIC and a high CC₅₀. The Selectivity Index (SI) is a critical parameter for prioritizing compounds. An SI greater than 10 is generally considered a minimum threshold for a promising hit, while values greater than 100 are highly desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a clinically validated and promising foundation for the development of new anti-tubercular agents.[14] this compound, as a representative of this class, warrants systematic evaluation. The protocols detailed in this application note provide a robust and validated framework for determining its in vitro potency and selectivity. A favorable profile—characterized by a low nanomolar MIC and a high Selectivity Index—would strongly support its advancement to more complex studies, including testing against MDR/XDR clinical isolates, mechanism of action confirmation, and in vivo efficacy evaluation in animal models of TB infection.[15]
References
- Jadhav, G. G., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 13(15), 10148-10165. [Link]
- Grantome. (n.d.). Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis. Grantome. [Link]
- Hameed, S., et al. (2023). QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. Journal of Infection and Public Health, 16(5), 779-787. [Link]
- BioWorld. (2022). Researchers describe new qcrB inhibitors for tuberculosis. BioWorld. [Link]
- Jampilek, J. (2022). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?
- Jampilek, J. (2022). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?
- Hameed, S., et al. (2023). QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. PubMed. [Link]
- Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
- Warrier, T., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere. [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
- de Jager, V. R., et al. (2021). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy, 65(12), e01174-21. [Link]
- Orlewska, C., et al. (1998). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
- Qurient. (n.d.). Telacebec (Q203). Qurient. [Link]
- Lee, J., et al. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife, 10, e71913. [Link]
- Bio-protocol. (2018). RAW 264.7 Cell Culture and Cell Viability Assay. Bio-protocol, 8(8), e2800. [Link]
- Tang, Y., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Frontiers, 3(3), 444-454. [Link]
- Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]
- Quan, S., et al. (2016). Exposure of the murine RAW 264.
- Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(10), 1386-1392. [Link]
- ResearchGate. (n.d.). Cytotoxicity assay on the viability of RAW 264.7 (macrophage) cells using MTT.
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In vitro cytotoxicity testing of imidazo[1,2-a]pyridine derivatives
Application Note & Protocols
Topic: A Comprehensive Guide to the In Vitro Cytotoxicity Testing of Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise and a Critical Hurdle
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a vast range of biological activities.[1][2] In recent years, derivatives of this scaffold have gained significant interest as potential anticancer agents due to their potent ability to inhibit cancer cell growth.[1][3] Many of these compounds exert their effects by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][3][4]
However, the journey from a promising chemical entity to a viable therapeutic candidate is rigorous. A critical, non-negotiable early step is the comprehensive evaluation of its cytotoxic potential. In vitro cytotoxicity testing serves as the foundational screening process to quantify a compound's ability to inhibit cell proliferation or induce cell death, enabling the calculation of key potency metrics like the half-maximal inhibitory concentration (IC50).[5] This data is fundamental for making go/no-go decisions, guiding structure-activity relationship (SAR) studies, and selecting lead candidates for further preclinical development.[6]
This guide, written from the perspective of a senior application scientist, provides a detailed framework for conducting robust in vitro cytotoxicity testing of novel imidazo[1,2-a]pyridine derivatives. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Mechanistic Grounding: Why Imidazo[1,2-a]pyridines Warrant Scrutiny
Understanding the potential mechanisms of action of imidazo[1,2-a]pyridine derivatives is crucial for selecting the most appropriate and informative cytotoxicity assays. Research has shown that these compounds can interfere with multiple cellular processes vital for cancer cell survival and proliferation.[2] A predominant target is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, metabolism, and survival.[3][4] By inhibiting key kinases within this pathway, these derivatives can effectively halt the cell cycle and trigger programmed cell death, or apoptosis.[1][7]
Caption: PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine derivatives.
Foundational Cytotoxicity Assay Protocols
A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. We will detail two primary assays that measure distinct cellular endpoints: metabolic activity (MTT assay) and membrane integrity (LDH assay).
Protocol: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Causality: This assay is an excellent first-pass screen because a reduction in metabolic activity is a hallmark of either cell death or the cessation of proliferation (cytostasis). It is sensitive, reliable, and widely used for determining IC50 values.[10]
Caption: Standard workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding (Day 1):
-
Harvest and count cells from routine culture. Ensure cell viability is >95% using a method like Trypan Blue exclusion.[11]
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well flat-bottom plate.
-
Bring the final volume in each well to 100 µL.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere and resume exponential growth.[12]
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in sterile DMSO.
-
Perform serial dilutions of the compound in complete cell culture medium to achieve 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation/Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest compound concentration. This control represents 100% viability.
-
Untreated Control: Cells in medium only.
-
Media Blank: Wells with medium but no cells, to measure background absorbance.[8]
-
-
Incubate for the desired exposure period (commonly 48 or 72 hours).[13]
-
-
Assay Execution (Day 4 or 5):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls) and incubate for 2-4 hours at 37°C.[9] Viable cells will produce visible purple formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Protocol: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[14] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late apoptosis.[15]
Causality: This assay is an excellent orthogonal method to the MTT assay. While MTT measures a loss of viability, LDH measures a gain of "dead" or membrane-compromised cells. Comparing results from both can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Caption: Standard workflow for the LDH cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol exactly. It is crucial to set up the appropriate controls for this assay.
-
Self-Validation/Controls:
-
Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).
-
Maximum LDH Release: A set of wells treated with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of the incubation. This represents 100% cytotoxicity.
-
Media Blank: Medium only.
-
-
-
Assay Execution:
-
Following the treatment incubation, gently centrifuge the 96-well plate if working with suspension cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate. Be meticulous to avoid disturbing the cell monolayer.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of a substrate and a catalyst/dye solution).[16]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of Stop Solution (provided in the kit) to each well.[17]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm within 1 hour using a microplate reader.[17]
-
Elucidating the Mechanism: Apoptosis Detection
If an imidazo[1,2-a]pyridine derivative shows potent cytotoxicity, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[2]
Protocol: Annexin V & Propidium Iodide (PI) Assay
This flow cytometry-based assay is a gold standard for detecting apoptosis.[18] It relies on two key principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19][20]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[19]
Causality: By using these two probes simultaneously, we can differentiate the cell population into four distinct groups: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[18]
Caption: Interpretation of Annexin V and Propidium Iodide flow cytometry data.
Detailed Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the imidazo[1,2-a]pyridine derivative at its IC50 and 2x IC50 concentrations, including a vehicle control. Incubate for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from a single well.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer (provided in commercial kits).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Presentation
IC50 Calculation
-
Normalize Data: For the MTT assay, subtract the media blank absorbance from all other readings. For the LDH assay, subtract the spontaneous release value.
-
Calculate Percent Viability/Cytotoxicity:
-
MTT: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
LDH: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
-
Graphing: Plot the percent viability or cytotoxicity against the log of the compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the data and determine the IC50 value.
Data Presentation Table
Summarize the calculated IC50 values in a clear, concise table for easy comparison.
| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Derivative A | A375 (Melanoma)[1] | MTT | 48 | 9.7 |
| Derivative A | HeLa (Cervical)[1] | MTT | 48 | 15.2 |
| Derivative B | HCT116 (Colon)[4] | MTT | 72 | 5.4 |
| Derivative B | HT-29 (Colon)[4] | MTT | 72 | 8.1 |
| Positive Control | Various | MTT | 48 | Varies |
Conclusion
The in vitro cytotoxicity assessment of imidazo[1,2-a]pyridine derivatives is a foundational step in anticancer drug discovery. By employing a multi-faceted approach that combines assays for metabolic activity (MTT), membrane integrity (LDH), and the mechanism of cell death (Annexin V/PI), researchers can build a robust and reliable profile of a compound's biological activity. Adherence to detailed, self-validating protocols, including the meticulous use of controls, is paramount for generating high-quality data that can confidently guide the progression of these promising therapeutic agents from the bench to preclinical development.
References
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- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Wiley Online Library.
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- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). National Institutes of Health (NIH).
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- MTT Cell Proliferation Assay. (n.d.). ATCC.
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Application Note: A Comprehensive Guide to the Analytical Characterization of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 7-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: 1072944-43-4). As a key heterocyclic intermediate in pharmaceutical synthesis, its structural integrity, purity, and identity must be rigorously established.[1] This guide outlines an orthogonal analytical approach, combining chromatographic and spectroscopic techniques to ensure the quality and consistency of the compound. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for characterization.
Introduction and Physicochemical Properties
7-Chloroimidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates for its diverse biological activities.[2][3] The hydrochloride salt form is often preferred to enhance solubility and stability. Accurate characterization is the cornerstone of quality control, ensuring batch-to-batch consistency and providing a definitive reference for stability studies and impurity profiling.
A foundational step in any analytical workflow is the confirmation of basic physicochemical properties. These constants serve as the initial identity check against a reference standard or literature values.
Table 1: Physicochemical Properties of 7-Chloroimidazo[1,2-a]pyridine and its Hydrochloride Salt
| Property | 7-Chloroimidazo[1,2-a]pyridine (Free Base) | This compound |
| CAS Number | 4532-25-6[1][4] | 1072944-43-4[5][6] |
| Molecular Formula | C₇H₅ClN₂[1][4] | C₇H₆Cl₂N₂[5][6] |
| Molecular Weight | 152.58 g/mol [1][4] | 189.04 g/mol [5][7] |
| Appearance | Light yellow to brown solid[1] | Off-white to pale cream powder[8] |
| Melting Point | 49-51 °C[1] | Data not consistently available; salt may decompose. |
| Monoisotopic Mass | 152.0141259 Da[4][9] | N/A (salt) |
Integrated Analytical Workflow
A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a chemical entity. Each technique provides a unique piece of information, and together, they build a complete profile of the molecule's identity, purity, and structure. The logical flow of this process is depicted below.
Caption: Overall workflow for the characterization of 7-Chloroimidazo[1,2-a]pyridine HCl.
Chromatographic Analysis: Purity and Assay by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of pharmaceutical compounds and their related substances.[10] The method separates compounds based on their hydrophobicity, making it ideal for aromatic molecules like imidazo[1,2-a]pyridines.
Protocol 1: RP-HPLC Method for Purity Determination
Causality: A C18 column is selected for its excellent retention and separation of aromatic, moderately polar compounds. The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, ensures sharp peak shapes and efficient elution. The acidic pH suppresses the ionization of residual silanols on the stationary phase and ensures the analyte, a weak base, is in a consistent protonated state. UV detection at 239 nm is chosen based on the chromophore of the imidazo[1,2-a]pyridine ring system, providing high sensitivity.[11]
Caption: Workflow for the HPLC purity analysis of 7-Chloroimidazo[1,2-a]pyridine HCl.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.[12]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm.[11]
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A typical result for a high-purity sample should show a main peak with >99% of the total area. Any other peaks are considered impurities and should be investigated, especially if they exceed 0.1%.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive structural information. The combination of MS, NMR, and IR is required for the unambiguous confirmation of the this compound structure.
Caption: Integrated spectroscopic approach for structural elucidation.
Mass Spectrometry (MS)
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, making it perfect for analyzing the hydrochloride salt. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (10-50 µg/mL) of the sample in methanol or acetonitrile/water (50:50).
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule of the free base, [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion. Compare this experimental value to the theoretical exact mass of C₇H₆ClN₂⁺.
Expected Results: The protonated molecule of 7-chloroimidazo[1,2-a]pyridine (formula C₇H₅ClN₂) is C₇H₆ClN₂⁺.
-
Theoretical Exact Mass [M+H]⁺: 153.0214 (for ³⁵Cl isotope).
-
Expected Observation: A prominent ion at m/z ≈ 153.0214. An isotopic pattern characteristic of one chlorine atom (A+2 peak at ~32% intensity of the A peak) must also be observed. The experimental mass should be within 5 ppm of the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive structural information by mapping the carbon-hydrogen framework of a molecule.[13][14] For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is ideal as it dissolves the salt without proton exchange issues. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms.
Protocol 3: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Expected Results (Predicted, based on imidazo[1,2-a]pyridine scaffold):
-
¹H NMR (in DMSO-d₆): Five signals in the aromatic region (approx. 7.0-9.0 ppm) are expected, corresponding to the five protons on the bicyclic ring system. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.[13][15]
-
¹³C NMR (in DMSO-d₆): Seven distinct signals are expected for the seven carbon atoms of the ring system. The carbon atom attached to the chlorine (C7) will have a characteristic chemical shift.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18]
Protocol 4: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic ring protons. |
| 1640-1500 | C=C and C=N Stretch | Characteristic of the imidazo[1,2-a]pyridine ring system.[16] |
| 1470-1400 | Aromatic Ring Vibrations | Further confirmation of the bicyclic aromatic core. |
| ~1100-1000 | C-Cl Stretch | Indicates the presence of the chloro-substituent.[19] |
Elemental Analysis (EA)
Causality: Elemental analysis provides quantitative confirmation of the mass percentages of carbon, hydrogen, nitrogen, and chlorine in the compound.[20] This technique validates the molecular formula derived from mass spectrometry. The results must agree with the theoretical values within a narrow margin (typically ±0.4%).
Protocol 5: C, H, N, Cl Analysis
-
Instrumentation: Use a dedicated CHN analyzer for carbon, hydrogen, and nitrogen, and a suitable method like oxygen flask combustion followed by titration for chlorine.
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry sample.
-
Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine is converted to chloride and titrated.
-
Calculation: The instrument software calculates the percentage of each element.
Expected Results: The calculated percentages should closely match the theoretical values for C₇H₆Cl₂N₂.
-
Theoretical %C: 44.47%
-
Theoretical %H: 3.20%
-
Theoretical %Cl: 37.51%
-
Theoretical %N: 14.82%
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the complete characterization of this compound. By integrating data from chromatography (HPLC for purity), mass spectrometry (for molecular formula), NMR spectroscopy (for definitive structure), IR spectroscopy (for functional groups), and elemental analysis (for elemental composition), researchers can ensure the identity, purity, and quality of this important pharmaceutical intermediate with a high degree of confidence.
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Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Novel Drug Discovery
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This versatile core is a key component in a number of approved drugs, including zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers).[3][4] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to a wide array of diseases, with demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]
Recent research has highlighted the potential of imidazo[1,2-a]pyridine-based compounds to modulate key signaling pathways implicated in cancer, such as the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5] The amenability of the imidazo[1,2-a]pyridine core to diverse chemical modifications allows for the creation of large and structurally varied compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[6][7][8]
This guide provides a comprehensive overview and detailed protocols for the successful execution of an HTS campaign targeting imidazo[1,2-a]pyridine libraries. We will delve into the critical aspects of assay development, the HTS workflow, and the crucial steps of hit validation and confirmation, providing researchers with the necessary tools to navigate the complexities of early-stage drug discovery.
Part 1: Assay Development and Validation: The Foundation of a Successful Screen
The selection and optimization of a robust and reliable assay are paramount to the success of any HTS campaign. The choice of assay technology will be dictated by the specific biological target and the desired mechanism of action. For imidazo[1,2-a]pyridine libraries, which have shown promise against a range of targets including kinases and G-protein coupled receptors (GPCRs), several assay formats are particularly well-suited.
Choosing the Right Assay Technology
Fluorescence-Based Assays: These assays are widely used in HTS due to their sensitivity and amenability to automation.[9][10]
-
For Kinase Targets: Fluorescence-based kinase activity assays can monitor the phosphorylation of a substrate peptide.[9][11] These assays often rely on environmentally sensitive fluorophores or fluorescence resonance energy transfer (FRET) to detect the conformational changes that occur upon phosphorylation.[9] Advanced fluorescence-based methods can even be designed to identify allosteric inhibitors that stabilize inactive kinase conformations.[12][13]
-
For GPCR Targets: Protein complementation assays (PCAs) using split fluorescent proteins can be employed to study GPCR oligomerization or their interaction with downstream signaling partners.[14][15]
Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, with low interference from compound libraries.[16]
-
For GPCR Targets: Luciferase reporter gene assays are a powerful tool for deciphering GPCR signaling pathways.[16] Split-luciferase complementation assays provide a robust method for detecting GPCR activation and can be adapted for in vitro screening in cell lysates.[15][17][18]
-
For Kinase Targets: Luminescence-based assays can quantify kinase activity by measuring ATP consumption (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®).[10]
Protocol 1: Generic Fluorescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate assay buffer.
-
Prepare a stock solution of the fluorescently labeled peptide substrate.
-
Prepare a stock solution of ATP at a concentration relevant to the kinase's Km value.
-
Prepare assay buffer containing any necessary cofactors (e.g., MgCl2).
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of the imidazo[1,2-a]pyridine library compounds into 384- or 1536-well microplates.
-
Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
Assay Execution:
-
Add the kinase to all wells of the microplate and incubate for a predetermined time to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
-
Signal Detection:
-
Stop the reaction (if necessary) by adding a stop solution.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Assay Validation: Ensuring Data Quality with the Z'-Factor
Before embarking on a full-scale HTS campaign, it is crucial to validate the assay to ensure its robustness and reliability. The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.[19][20][21] It takes into account both the dynamic range of the signal and the data variation.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control, respectively.
-
μn and σn are the mean and standard deviation of the negative control, respectively.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable for HTS.[20][21] |
| 0 to 0.5 | Acceptable | May be suitable, but requires careful monitoring. |
| < 0 | Unacceptable | Not suitable for HTS; requires significant optimization.[21] |
An assay with a Z'-factor of 0.5 or greater is generally considered excellent for HTS.[11][22]
Part 2: The High-Throughput Screening Workflow
Part 3: Hit Identification, Confirmation, and Validation
The ultimate goal of an HTS campaign is to identify high-quality "hits"—compounds that exhibit the desired biological activity. This process involves a rigorous multi-step validation cascade to eliminate false positives and confirm the on-target activity of the initial hits.[24][25]
From Raw Data to Confirmed Hits
1. Primary Screening and Hit Identification: The initial HTS will generate a large dataset. After data normalization, "hits" are typically identified based on a predefined activity threshold (e.g., >50% inhibition). It is important to be aware of and filter out Pan-Assay Interference Compounds (PAINS) at this early stage.[24]
2. Hit Confirmation: The initial hits must be re-tested in the primary assay to confirm their activity.[26] This step helps to eliminate false positives that may have arisen from experimental error.
3. Dose-Response Analysis and IC50/EC50 Determination: Confirmed hits are then tested over a range of concentrations to generate a dose-response curve.[27] From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined, providing a quantitative measure of the compound's potency.[28][29][30]
Protocol 2: Dose-Response Curve Generation and IC50 Determination
-
Compound Serial Dilution:
-
Prepare a stock solution of the confirmed hit compound in DMSO.
-
Perform a serial dilution of the compound stock to generate a range of concentrations (typically 8-12 points) spanning several orders of magnitude.
-
-
Assay Execution:
-
Perform the primary assay as described in Protocol 1, using the serially diluted compound concentrations.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).[27]
-
The IC50 value is the concentration of the compound that produces 50% of the maximal inhibition.[28]
-
4. Secondary and Orthogonal Assays: To further validate the hits and gain confidence in their mechanism of action, it is essential to test them in secondary or orthogonal assays.[26][31][32] These assays should ideally employ a different detection technology or measure a different aspect of the biological target's function.[26] For example, a hit identified in a biochemical kinase assay could be further tested in a cell-based assay to assess its activity in a more physiologically relevant context.[31]
5. Computational and Biophysical Methods: In silico methods, such as virtual screening and molecular docking, can be used to enrich the hit list and prioritize compounds for further investigation.[33][34][35] Biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to directly measure the binding of the compound to the target protein, confirming a direct interaction.[32][]
Conclusion: From High-Throughput Screening to Lead Discovery
High-throughput screening of imidazo[1,2-a]pyridine libraries offers a powerful approach for the discovery of novel drug candidates with therapeutic potential across a wide range of diseases. A successful HTS campaign is built upon a foundation of rigorous assay development and validation, a streamlined and automated workflow, and a comprehensive hit validation cascade. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and effectively identify and validate promising hit compounds for progression into lead optimization programs. The continued exploration of the rich chemical space offered by the imidazo[1,2-a]pyridine scaffold, coupled with advanced screening technologies, holds immense promise for the future of drug discovery.
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- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
- Luciferase Reporter Assay for Deciphering GPCR Pathways.
- Luminescence-based protein complementation assay.
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- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). PubMed Central.
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Application Notes and Protocols: Characterizing 7-Chloroimidazo[1,2-a]pyridine hydrochloride as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2][3] This bicyclic system is a versatile starting point for the development of novel therapeutics, with derivatives showing promise as anti-cancer, anti-inflammatory, and anti-infective agents.[1][2][4] A significant area of interest is the development of imidazo[1,2-a]pyridine-based compounds as kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Numerous studies have demonstrated that modifications to the imidazo[1,2-a]pyridine core can yield potent and selective inhibitors of various kinases. For instance, different derivatives have been shown to target key signaling nodes such as the PI3K/AKT/mTOR pathway, receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R) and FLT3, and activin-like kinases (ALK).[5][6][7][8][9]
This document provides a comprehensive guide for the characterization of a novel compound from this class, 7-Chloroimidazo[1,2-a]pyridine hydrochloride , as a potential kinase inhibitor. While the specific kinase targets of this particular derivative are not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitors makes it a compelling candidate for investigation. These application notes will therefore outline a systematic workflow to identify its kinase targets, determine its potency and selectivity, and assess its activity in a cellular context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the parent compound, 7-Chloroimidazo[1,2-a]pyridine, is provided in the table below. The hydrochloride salt form is commonly used to improve solubility in aqueous solutions for biological assays.
| Property | Value | Source |
| Molecular Formula | C7H5ClN2 | PubChem CID: 19695901[10] |
| Molecular Weight | 152.58 g/mol | PubChem CID: 19695901[10] |
| Appearance | Light yellow to brown solid | ChemicalBook[11] |
| Melting Point | 49-51 °C | ChemicalBook[11] |
| CAS Number | 4532-25-6 (parent), 1072944-43-4 (HCl salt) | BLD Pharm[12], Pharmaffiliates[13] |
Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site
Based on the mode of action of many small molecule kinase inhibitors derived from similar scaffolds, it is hypothesized that this compound acts as an ATP-competitive inhibitor. This means it is likely to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The diagram below illustrates this proposed mechanism within a generic signaling pathway.
Caption: Proposed ATP-competitive mechanism of action.
Experimental Workflow for Characterization
A tiered approach is recommended to efficiently characterize the kinase inhibitory profile of this compound. This workflow ensures a logical progression from broad screening to in-depth cellular analysis.
Caption: Tiered experimental workflow for inhibitor characterization.
Tier 1 & 2: Biochemical Assays for Kinase Profiling and Potency
Objective: To identify the kinase targets of this compound and determine its half-maximal inhibitory concentration (IC50) for the most promising hits.
Rationale: Biochemical assays, which use purified enzymes and substrates, provide a direct measure of a compound's ability to inhibit kinase activity.[14] This is the crucial first step in target identification. A broad screen against a panel of kinases will reveal the initial selectivity profile, while subsequent dose-response assays will quantify the potency (IC50). Modern non-radioactive assay formats, such as luminescence-based or fluorescence-based methods, are preferred for their high-throughput capabilities and safety.[15]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Purified recombinant kinases of interest
-
Kinase-specific peptide substrates
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution (at a concentration appropriate for the specific kinase, often near the Km)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 10 mM stock of this compound in DMSO. Then, dilute these concentrations into the kinase buffer.
-
Reaction Setup:
-
To each well of the assay plate, add 5 µL of the diluted compound solution. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the recommended time (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.
Tier 3: Cell-Based Assays for Cellular Potency and Cytotoxicity
Objective: To determine if this compound can inhibit its target kinase(s) within a cellular environment and to assess its general cytotoxicity.
Rationale: Cell-based assays are essential for confirming that a compound can cross the cell membrane and engage its target in a more physiologically relevant context.[16][17] These assays can measure the inhibition of downstream signaling events or the effect on cell viability/proliferation. It is also crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
Protocol 1: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line known to be dependent on the target kinase identified in Tier 1/2.
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Clear (for MTT) or white, opaque (for CellTiter-Glo®) 96-well cell culture plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include DMSO-treated cells as a control.
-
Viability Measurement (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Proteins)
This protocol directly assesses the inhibition of the target kinase by measuring the phosphorylation status of its downstream substrate.
Materials:
-
Cell line expressing the target kinase.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for the phosphorylated substrate and the total substrate protein.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound for a short period (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells on ice and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against the phosphorylated substrate.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. The reduction in the phospho-protein signal with increasing compound concentration indicates target engagement and inhibition.
Expected Data Summary
The data generated from this workflow can be summarized in a table for clear comparison and decision-making.
| Assay Type | Parameter Measured | Example Result for a Potent Inhibitor |
| Biochemical | ||
| Kinase Profiling Screen | % Inhibition at 1 µM | Kinase X: 95%, Kinase Y: 88%, Others: <50% |
| IC50 Determination | IC50 (nM) | Kinase X: 50 nM, Kinase Y: 200 nM |
| Cellular | ||
| Cell Proliferation | GI50 (µM) | 0.5 µM in Kinase X-dependent cell line |
| Target Engagement | Phospho-Substrate Levels | Dose-dependent decrease observed |
Troubleshooting Common Issues
-
Compound Solubility: If the compound precipitates in the aqueous assay buffer, consider using a lower concentration of DMSO or adding a surfactant like Tween-20.
-
High Background in Biochemical Assays: This could be due to impure enzyme or substrate. Ensure high-quality reagents are used.
-
No Cellular Activity Despite Biochemical Potency: The compound may have poor cell permeability or be subject to efflux pumps. Consider co-incubation with an efflux pump inhibitor as a diagnostic tool.
-
Discrepancy between GI50 and Biochemical IC50: This is common and can be due to many factors, including ATP concentration in the cell, off-target effects, or the need for higher compound concentrations to achieve target engagement in a cellular environment.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. By employing the systematic, tiered approach outlined in these application notes, researchers can effectively characterize new derivatives like this compound. This workflow, progressing from broad biochemical profiling to specific cellular assays, provides a robust framework for identifying lead compounds and elucidating their mechanism of action, ultimately accelerating the drug discovery process.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats.
- Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Martens, S. et al. (2024-05-31). In vitro kinase assay. Protocols.io.
- Aliwaini, S. et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- PubChem. 7-Chloroimidazo(1,2-a)pyridine.
- In vitro NLK Kinase Assay. (2016). Bio-protocol.
- Scott, J. S. et al. (2020-09-15). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Thomson, C. G. et al. (2011-08-15). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters.
- Ling, Y. et al. (2024-01-15). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry.
- Pharmaffiliates. This compound.
- Al-Ostath, A. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports.
- Li, G. et al. (2016-02-01). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. ACS Medicinal Chemistry Letters.
- Sharma, A. et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
- Al-Qatati, A. & Aliwaini, S. (2022-09-17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Enguehard-Gueiffier, C. & Gueiffier, A. (2007-09). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry.
- Kumar, B. V. S. et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
Sources
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 19695901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 [m.chemicalbook.com]
- 12. 4532-25-6|7-Chloroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
The Core Synthetic Challenge
7-Chloroimidazo[1,2-a]pyridine is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Its synthesis, while conceptually straightforward, presents several practical challenges that can significantly impact yield and purity. The most established and widely used method is the Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3][4]
For our target molecule, the primary reactants are 2-Amino-4-chloropyridine and Chloroacetaldehyde .
Visualizing the Reaction Mechanism
The reaction proceeds through a well-understood pathway involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration. Understanding this mechanism is critical for troubleshooting, as each step is sensitive to specific reaction parameters.
Caption: Mechanism of 7-Chloroimidazo[1,2-a]pyridine Synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has run overnight, but TLC/LC-MS analysis shows very little or no desired product. What went wrong?
Answer: This is a frequent issue that can often be traced back to one of four key areas: reagent quality, reaction conditions, or the presence of a base.
-
Reagent Quality & Handling:
-
Chloroacetaldehyde Instability: Chloroacetaldehyde is notoriously unstable and prone to polymerization, especially in its anhydrous form. It is typically supplied as a 45-50% aqueous solution.[5] Using an old or improperly stored solution can lead to significantly lower concentrations of the active reagent.
-
Expert Tip: Always use a fresh bottle of aqueous chloroacetaldehyde. If you suspect polymerization (indicated by the formation of a white solid), do not proceed.
-
-
Starting Material Purity: Ensure the 2-amino-4-chloropyridine is pure and dry. Impurities can interfere with the reaction.
-
-
Reaction Temperature:
-
The initial nucleophilic attack and subsequent cyclization require thermal energy. Insufficient heat can lead to a stalled reaction. Most procedures call for heating the reaction mixture to reflux.[5]
-
Causality: Reflux temperature ensures the reaction has sufficient activation energy to overcome the energy barrier for both the initial condensation and the final dehydration step. Microwave irradiation has also been shown to accelerate this process, significantly reducing reaction times.[4]
-
-
-
Role of the Base:
-
The reaction generates HBr or HCl as a byproduct of the initial alkylation, which protonates the starting 2-aminopyridine, rendering it non-nucleophilic. A base is crucial to neutralize this acid and regenerate the free aminopyridine.
-
Sodium Bicarbonate (NaHCO₃) is a common and effective choice.[5] It is strong enough to neutralize the generated acid but mild enough to prevent unwanted side reactions.
-
Stoichiometry is Key: Use at least 2-4 equivalents of the base to ensure the reaction medium remains sufficiently basic throughout the process.
-
-
-
Solvent Selection:
-
Ethanol is a widely used solvent for this reaction.[5] It effectively dissolves the starting materials and has a suitable reflux temperature. Other solvents like DMF have also been reported, sometimes for catalyst-free versions at room temperature, though this may require longer reaction times.[6] For greener synthesis, solvent-free conditions have also been proven effective, often at a modest temperature of 60°C.[3][4]
-
Issue 2: Formation of Multiple Products or a Dark, Tarry Mixture
Question: My reaction worked, but the crude product is a dark, oily tar with multiple spots on the TLC plate. How can I improve selectivity and purity?
Answer: The formation of complex mixtures is often due to side reactions, primarily from the self-condensation of chloroacetaldehyde or overheating.
-
Temperature Control:
-
While heat is necessary, excessive temperatures or prolonged heating can promote polymerization and degradation, leading to tar formation.
-
Expert Tip: Maintain a gentle reflux and monitor the reaction progress closely using TLC. Once the starting material is consumed, begin the workup promptly. Do not leave the reaction heating unnecessarily for extended periods.
-
-
Order of Addition:
-
To minimize self-condensation of chloroacetaldehyde, consider adding it slowly to the heated mixture of 2-amino-4-chloropyridine, base, and solvent. This ensures the chloroacetaldehyde reacts with the aminopyridine as it is introduced, rather than with itself.
-
-
Purification Strategy:
-
A difficult-to-purify crude product necessitates a robust purification strategy.
-
Aqueous Workup: After removing the solvent, dissolve the residue in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with water to remove the base and other inorganic salts.[5]
-
Column Chromatography: This is often essential for separating the desired product from closely related impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.
-
Final Salt Formation: The purified free base can then be converted to the hydrochloride salt for better stability and handling.
-
-
Issue 3: Difficulty in Isolating the Final Hydrochloride Salt
Question: I have the purified free base, but I'm struggling to precipitate the hydrochloride salt. It either oils out or doesn't crystallize.
Answer: This is a common physical chemistry challenge related to solubility and nucleation.
-
Solvent Choice for Precipitation:
-
The key is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble.
-
Recommended Solvents: Anhydrous diethyl ether or isopropanol are excellent choices.
-
Procedure: Dissolve the purified 7-chloroimidazo[1,2-a]pyridine free base in a minimal amount of a solvent like isopropanol or acetone. Then, slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with vigorous stirring.
-
-
Controlling Precipitation:
-
Avoid Water: The presence of water can significantly increase the solubility of the hydrochloride salt, preventing precipitation. Ensure all glassware and solvents are dry.
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. Cooling the mixture in an ice bath can also promote crystallization.
-
Trituration: If an oil persists, decant the solvent and add fresh, cold, non-polar solvent (like diethyl ether). Vigorously stir or sonicate the mixture. This process, called trituration, can often induce the oil to solidify.
-
FAQs: Optimizing this compound Synthesis
Q1: What is a realistic target yield for this synthesis? A realistic yield for the free base after purification is typically in the range of 70-90%, depending on the scale and purity of the reagents.[5] The subsequent conversion to the hydrochloride salt is usually quantitative.
Q2: What are the top three most critical parameters to control for maximizing yield?
-
Quality of Chloroacetaldehyde: Use a fresh aqueous solution to avoid issues with polymerization.
-
Effective Use of a Base: Ensure complete neutralization of the in-situ generated acid by using sufficient equivalents of a mild base like NaHCO₃.
-
Temperature and Time Management: Use reflux conditions but monitor the reaction to avoid prolonged heating that can lead to degradation.
Q3: Are there greener or more efficient alternative synthetic methods? Yes, the field is continuously evolving. Several modern approaches offer improvements:
-
Microwave-Assisted Synthesis: This can dramatically reduce reaction times from hours to minutes and often improves yields.[4]
-
Solvent-Free Reactions: Heating the neat reactants together can be highly efficient, aligning with the principles of green chemistry by reducing solvent waste.[4][7]
-
Alternative Catalysts: While the classic reaction can be run without a catalyst, various systems using copper, iodine, or neutral alumina have been developed to improve efficiency and expand the scope to different substrates.[3][4][8][9]
Q4: How do I confirm the identity and purity of my final product? A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity for the final crystalline salt.
Detailed Experimental Protocol & Workflow
This protocol provides a reliable, step-by-step method for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chloropyridine (1.0 eq.), sodium bicarbonate (4.0 eq.), and ethanol (approx. 10 mL per gram of aminopyridine).
-
Reagent Addition: While stirring the suspension, add a 50% aqueous solution of chloroacetaldehyde (1.5 eq.).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) for 4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase) until the 2-amino-4-chloropyridine spot is no longer visible.
-
Workup (Free Base Isolation):
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloroimidazo[1,2-a]pyridine free base, often as a dark oil or solid.[5]
-
-
Purification (Optional but Recommended): Purify the crude free base using silica gel column chromatography.
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a 1M or 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt should precipitate as a solid. If an oil forms, refer to the troubleshooting section above.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Overall Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary: Key Parameter Optimization
| Parameter | Condition | Expected Outcome on Yield | Rationale & Troubleshooting Notes |
| Temperature | < 60°C | Low / No reaction | Insufficient energy to overcome the activation barrier. |
| Reflux (~80°C) | Optimal | Provides sufficient energy for cyclization and dehydration. | |
| > 100°C | Decreased (tarring) | Promotes polymerization of chloroacetaldehyde and degradation. | |
| Base (NaHCO₃) | 0 equivalents | No reaction | Starting material is protonated and deactivated by generated HCl. |
| 1-2 equivalents | Low / Incomplete | Insufficient to drive the reaction to completion. | |
| 2-4 equivalents | Optimal | Ensures the aminopyridine remains nucleophilic.[5] | |
| Solvent | Ethanol | Good (Standard) | Good solubility for reactants and appropriate reflux temperature.[5] |
| DMF | Good (Alternative) | Can facilitate reaction at lower temperatures but is harder to remove.[6][8] | |
| Solvent-Free | Good (Green) | Environmentally friendly; typically requires heating to ~60°C.[4][7] |
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021-12-14).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026-01-06).
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023-12-13).
- Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry (RSC Publishing).
- Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. (2025-12-18).
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. (2025-04-08).
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. (2016-07-18).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you optimize your reactions effectively.
Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] Their synthesis, while extensively studied, can present various challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
FAQs and Troubleshooting Guides
We will explore common issues organized by the synthetic strategy. The three most prevalent methods for constructing the imidazo[1,2-a]pyridine core are:
-
Classical Condensation Reactions (e.g., Tschitschibabin reaction)
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
-
A³ Coupling/Cycloisomerization Reactions
Section 1: Classical Condensation of 2-Aminopyridines with α-Halocarbonyls
This is one of the most traditional and direct methods, involving the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[3][4] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.
Caption: GBB Reaction Mechanism.
Troubleshooting This Method
Question 3: My GBB reaction is not working. What are the most critical parameters to investigate?
Answer: The GBB reaction is sensitive to the catalyst, solvent, and the electronic nature of the substrates.
-
Causality of the Issue: The reaction hinges on the initial formation of an imine from the aldehyde and 2-aminopyridine, which is then attacked by the nucleophilic isocyanide. [5][6][7]Each of these steps can be a bottleneck.
-
Troubleshooting Steps:
-
Catalyst is Key: This reaction is typically acid-catalyzed to promote imine formation.
-
Recommendation: A variety of catalysts have been reported, including Sc(OTf)₃, TsOH, and even iodine. [8][6]Perchloric acid (HClO₄) has also been used. [9]If one catalyst fails, screening others is a logical step. Sc(OTf)₃ is often highly effective across a broad range of substrates. [8] 2. Solvent Choice is Not Trivial: The solvent can do more than just dissolve the reactants.
-
Insight: In the GBB reaction, protic solvents like methanol can act as co-catalysts, accelerating key steps by stabilizing intermediates. [5]If you are using an aprotic solvent like toluene or DCM with poor results, switching to methanol or ethanol could provide a significant improvement. [5] 3. Substrate Reactivity:
-
Aldehydes: Electron-deficient aromatic aldehydes tend to react faster due to the formation of a more electrophilic imine. If using an electron-rich aldehyde, you may need a stronger catalyst or longer reaction times.
-
Isocyanides: Highly toxic and volatile isocyanides can be problematic. Ensure accurate stoichiometry and handle with extreme care. tert-Butyl isocyanide is a common and effective choice. [9][6] Question 4: I'm observing the formation of a significant amount of a side product derived from the isocyanide and solvent. How can I prevent this?
-
-
Answer: This is a known issue, particularly when using alcoholic solvents.
-
Causality of the Issue: The isocyanide can be trapped by the alcohol solvent, especially under acidic conditions, forming a formimidate, which is a dead-end for the desired reaction. [5]
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Using too much acid catalyst can accelerate the undesired side reaction. Try reducing the catalyst loading to 5-10 mol %.
-
Temperature Control: Running the reaction at room temperature is often sufficient and can minimize side reactions. [8]Avoid excessive heating unless necessary to drive the reaction to completion.
-
Concentration: Running the reaction at a higher concentration can favor the desired trimolecular reaction over the bimolecular side reaction with the solvent.
-
Section 3: A³ Coupling / Cycloisomerization
This multicomponent approach combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a transition metal like copper. [3][10]The reaction proceeds through a propargylamine intermediate which then undergoes cycloisomerization.
Troubleshooting This Method
Question 5: My copper-catalyzed A³ coupling is giving low yields of the imidazo[1,2-a]pyridine. What are the likely causes?
Answer: The efficiency of this reaction is highly dependent on the catalyst's activity and the reaction atmosphere.
-
Causality of the Issue: The catalytic cycle involves the formation of a copper-acetylide species. Oxidation of the catalyst (e.g., Cu(I) to Cu(II)) can inhibit the reaction. Furthermore, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.
-
Troubleshooting Steps:
-
Catalyst Source and Ligands:
-
Recommendation: Copper(I) iodide (CuI) is a very common and effective catalyst. [11]Ensure you are using a high-quality source. Sometimes, the addition of a ligand can improve catalyst stability and turnover, but many procedures work well without one.
-
-
Atmosphere Control: While some oxidative cyclizations use air as the oxidant, the initial A³ coupling step often benefits from an inert atmosphere (Nitrogen or Argon) to prevent premature catalyst oxidation and alkyne homocoupling.
-
Solvent and Base: A variety of solvents can be used, including toluene, DMF, and even water under micellar conditions. [12][13][14]The choice of base is also important; organic bases like triethylamine (TEA) are common.
-
Consider a "Green" Approach: Recent methods have successfully employed copper(II)-ascorbate systems in aqueous micellar media. [13][14]The ascorbate reduces Cu(II) to the active Cu(I) in situ, making the reaction more robust.
-
| Parameter | Tschitschibabin | GBB Reaction | A³ Coupling |
| Key Reactants | 2-Aminopyridine, α-Haloketone | 2-Aminopyridine, Aldehyde, Isocyanide | 2-Aminopyridine, Aldehyde, Alkyne |
| Typical Catalyst | Base (e.g., K₂CO₃, DBU) or None | Acid (e.g., Sc(OTf)₃, TsOH, I₂) | Copper (e.g., CuI) |
| Common Solvents | DMF, Ethanol, Acetonitrile | Methanol, Ethanol, n-BuOH | Toluene, DMF, Water (micellar) |
| Key Challenge | Sluggish reaction, side products | Catalyst/solvent sensitivity | Catalyst deactivation, alkyne homocoupling |
| Advantage | Direct, well-established | High diversity, one-pot | Access to different substitution patterns |
Table 1: Comparison of Common Synthetic Routes.
Section 4: General Purification Issues
Question 6: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What can I do?
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their basicity and polarity.
-
Causality of the Issue: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel, leading to streaking and poor separation on columns. Residual starting materials or polar byproducts can also complicate crystallization.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a nonpolar solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, then with a dilute aqueous base (e.g., sat. NaHCO₃ soln.) to remove acidic impurities.
-
Column Chromatography Additives:
-
Recommendation: To mitigate streaking on silica gel, add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine or a few drops of ammonia solution in the mobile phase. This deactivates the acidic sites on the silica.
-
-
Alternative Purification Methods:
-
Crystallization: If you have a relatively pure crude product, try to induce crystallization. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, acetone).
-
Preparative TLC/HPLC: For small-scale, high-purity needs, preparative TLC or HPLC can be effective. Automated flash chromatography systems can also provide better separation.
-
-
Caption: General Purification Workflow.
References
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine deriv
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC - PubMed Central. [Link]
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
- Multicomponent reactions for the synthesis of heterocycles. PubMed - NIH. [Link]
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC - PubMed Central. [Link]
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. [Link]
- Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomeriz
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
- Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- MULTICOMPONENT REACTIONS IN THE SYNTHESIS OF HETEROCYCLES. Chemistry of Heterocyclic Compounds. [Link]
- SYNTHESIS OF FUNCTIONALYZED IMIDAZO[1,2-a]PYRIDINES via TANDEM A³-COUPLING/CYCLOISOMERIZATION APPROACH. Chemistry of Heterocyclic Compounds. [Link]
- Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
- The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH. [Link]
- The isocyanide in the Groebke–Blackburn–Bienaymé reaction is trapped by the presence of an imine-like moiety.
- Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 9. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF FUNCTIONALYZED IMIDAZO[1,2-<i>a</i>]PYRIDINES <i>via</i> TANDEM A<sup>3</sup>-COUPLING/CYCLOISOMERIZATION APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Improving solubility of 7-Chloroimidazo[1,2-a]pyridine hydrochloride for assays
Welcome to the technical support guide for 7-Chloroimidazo[1,2-a]pyridine hydrochloride. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and FAQs to address common challenges encountered during its use in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome solubility issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
For initial stock solutions, we recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can typically dissolve a wide range of organic molecules, including hydrochloride salts, at high concentrations (e.g., 10-50 mM). Always start with a small amount of your compound to test solubility before committing the bulk of your material.
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer (e.g., PBS pH 7.4). Why did this happen?
This is a common and expected issue known as "crashing out." 7-Chloroimidazo[1,2-a]pyridine is a weak base with a predicted pKa of approximately 5.2.[1] As a hydrochloride salt, it is supplied in its protonated, more water-soluble form. When you dilute the DMSO stock into a neutral or basic buffer (pH > pKa), the compound gets deprotonated, converting to its free base form. This free base is significantly less soluble in water, causing it to precipitate.
Q3: How can I prevent the compound from precipitating in my aqueous buffer?
The most direct method is to control the pH of your final assay buffer. To maintain the compound in its soluble, protonated state, the pH of the solution must be kept well below its pKa of ~5.2. We recommend using a buffer system with a pH in the range of 3.0 to 4.5.
Q4: Will the low pH of the buffer affect my biological assay?
This is a critical consideration. You must verify if your cellular or enzymatic system is tolerant to a lower pH. If the biological components of your assay are sensitive to acidic conditions, you will need to explore alternative solubilization strategies, which are detailed in the troubleshooting section below.
Q5: Can I just sonicate or heat the solution to get the precipitate to redissolve?
While sonication and gentle warming can assist in dissolving a compound initially, they are unlikely to solve a precipitation issue caused by pH-dependent solubility. The fundamental problem is that the free base form is not soluble under the current buffer conditions. Even if you manage to temporarily redissolve it, the compound will likely precipitate again over time, leading to inaccurate and irreproducible assay results.
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a systematic approach to diagnosing and solving solubility problems with this compound.
Problem: Compound is insoluble or precipitates during experimental setup.
The flowchart below outlines a decision-making process to troubleshoot solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Detailed Explanation of Troubleshooting Steps
Step 1: Analyze the Buffer pH
The solubility of amine-containing compounds, such as imidazopyridines, is highly dependent on pH.[2][3][4] The hydrochloride salt exists in a protonated, charged state which is generally more soluble in aqueous solutions. The uncharged free base is less soluble. The equilibrium between these two forms is governed by the solution's pH relative to the compound's pKa.
Caption: pH effect on the solubility of a weak base.
-
If your buffer pH is > 5.5: You are promoting the formation of the poorly soluble free base.
-
If your buffer pH is < 5.0: The compound should be primarily in its soluble protonated form. If you still see precipitation, the issue might be related to concentration limits or the common ion effect.[5]
Step 2: Implement Solutions
Primary Solution: Adjust Buffer pH
If your assay can tolerate it, switch to an acidic buffer. This is the most robust way to ensure solubility.
-
Recommended Buffers:
-
Citrate buffer (pH 3.0 - 5.0)
-
Acetate buffer (pH 3.5 - 5.5)
-
Alternative Solutions (for pH-sensitive assays)
If acidic conditions are not viable, you must enhance the solubility of the free base form that exists at neutral pH.
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[6]
-
Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-10%) of a co-solvent like ethanol or propylene glycol. When preparing your working solution, add the DMSO stock to the co-solvent-containing buffer. Always perform a vehicle control in your assay.
-
Caution: High concentrations of organic solvents can be detrimental to cells or protein activity.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[6] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility. Use at concentrations above the critical micelle concentration (CMC) but be mindful of potential interference with the assay.[7]
-
Advanced Solutions (if precipitation persists in acidic buffer)
-
Reduce Final Concentration: You may be exceeding the thermodynamic solubility limit of the compound even in its protonated form. Try performing a serial dilution to find the maximum achievable concentration in your chosen buffer.
-
Optimize Stock Solvent: While unlikely to be the primary issue, ensuring the compound is fully dissolved in the initial stock is crucial. Gentle warming (to 37°C) or brief sonication can help ensure complete dissolution in DMSO before aqueous dilution.
Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required amount of this compound (MW: 189.04 g/mol ). For 1 mL of a 10 mM stock, you would need 1.89 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution thoroughly. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly until all solid material is visibly dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Method for Aqueous Working Solutions
This protocol is the recommended starting point for achieving solubility in an aqueous medium.
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid or sodium citrate.
-
Dilution: To prepare a 100 µM working solution from a 10 mM DMSO stock, you will perform a 1:100 dilution.
-
Procedure: Add 990 µL of the pH 4.0 citrate buffer to a microcentrifuge tube. Add 10 µL of the 10 mM DMSO stock solution.
-
Mix: Immediately vortex the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Observation: The resulting solution should be clear and free of any visible precipitate.
Table 1: Summary of Recommended Solvents & Conditions
| Solvent/Buffer System | Purpose | Concentration Range | Key Considerations |
| DMSO | Primary Stock Solution | 10 - 50 mM | Ensure compound is fully dissolved. Store in aliquots at -20°C or below. |
| DMF | Alternative Stock Solution | 10 - 50 mM | Can be used if DMSO is incompatible with the assay. |
| Citrate Buffer | Aqueous Working Solution | Target Assay Conc. | Recommended starting pH: 4.0. Check for assay compatibility. |
| Acetate Buffer | Aqueous Working Solution | Target Assay Conc. | Recommended starting pH: 4.5. Check for assay compatibility. |
| PBS + Co-solvent | Alt. Working Solution | Target Assay Conc. | Use for pH-sensitive assays. Start with 1-5% ethanol. Run vehicle controls. |
| PBS + Cyclodextrin | Alt. Working Solution | Target Assay Conc. | Use for pH-sensitive assays. HP-β-CD is a common choice. Run vehicle controls. |
References
- Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. (2021).
- PubChem. 7-Chloroimidazo(1,2-a)pyridine. National Center for Biotechnology Information.
- Savour, K. Drug Solubility: Importance and Enhancement Techniques. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Li, S., et al. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. (2013). Journal of Pharmaceutical Sciences.
- Morin, E. J., et al. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). Molecular Pharmaceutics.
- Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- Tiwari, R., et al. Solubility Enhancement Techniques: An Overview. (2010). International Journal of Pharmaceutical Research and Allied Sciences.
- PubChem. 7-Chloroimidazo(1,2-b)pyridazine. National Center for Biotechnology Information.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Pharmaffiliates. This compound.
- Serajuddin, A. T. M. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (1986). Journal of Pharmaceutical Sciences.
- Serajuddin, A. T. M. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (1986). Semantic Scholar.
- Chemistry LibreTexts. The Effects of pH on Solubility. (2019).
- Khan, A. A. How Does pH Affect Solubility? (2020). YouTube.
- Parmar, V. K., et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Journal of the Serbian Chemical Society.
- Google Patents. Method for preparing buffer solutions for in vitro drug solubility testing.
- Sugano, K. Effect of buffer species on dissolution profiles of PIO HCl... (2018). ResearchGate.
- Desroches, C., et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Molecules.
Sources
- 1. 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 [m.chemicalbook.com]
- 2. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloroimidazo[1,2-a]pyridine hydrochloride stability issues and solutions
Welcome to the dedicated technical support center for 7-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and drug development processes.
Introduction to Stability Challenges
This compound, like many heterocyclic compounds, is susceptible to various degradation pathways that can compromise its purity, potency, and safety profile. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its electron-rich nature and the presence of a hydrochloride salt introduce specific stability considerations.[1][2][3] This guide will address the most common stability issues—hygroscopicity, and sensitivity to pH, light, heat, and oxidation—and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solid this compound is clumping and appears wet. What is happening and how can I prevent it?
Answer:
This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the surrounding air. Hydrochloride salts, in particular, are often hygroscopic. This moisture absorption can lead to physical changes like clumping and deliquescence (dissolving in the absorbed water), and more critically, can initiate chemical degradation through hydrolysis.
Troubleshooting & Solutions:
-
Immediate Action: If you observe clumping, immediately transfer the compound to a desiccator with a fresh desiccant (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.
-
Storage Best Practices:
-
Always store the solid compound in a tightly sealed container.[4]
-
Place the sealed container inside a desiccator or a controlled low-humidity environment (ideally below 40% relative humidity).
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moist air.
-
-
Handling in the Lab:
-
Minimize the time the container is open to the atmosphere.
-
Weighing and handling of the compound should ideally be performed in a glove box with a controlled inert atmosphere or in a room with low humidity.
-
If a low-humidity environment is not available, work quickly and reseal the container promptly.
-
FAQ 2: I've noticed a color change in my solid sample, from light yellow to a darker brown. Does this indicate degradation?
Answer:
Yes, a visible color change, particularly darkening, is a strong indicator of chemical degradation. The initial appearance of 7-Chloroimidazo[1,2-a]pyridine is often a light yellow to brown solid.[5] Darkening suggests the formation of degradation products, which may arise from oxidation, photodecomposition, or other reactions. You should not use a sample that has significantly changed color without first re-analyzing its purity.
Troubleshooting & Solutions:
-
Purity Assessment: If you observe a color change, the first step is to re-assess the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Investigate the Cause:
-
Light Exposure: Has the compound been exposed to light? Imidazo[1,2-a]pyridine derivatives can be light-sensitive.[6]
-
Oxidation: Was the container properly sealed? Exposure to air (oxygen) can lead to oxidative degradation.[7][8]
-
Heat: Has the compound been stored at an elevated temperature? Thermal degradation can also cause discoloration.
-
-
Preventative Measures:
-
Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[9][10]
-
Ensure the container is tightly sealed and consider storage under an inert atmosphere.
-
Store at controlled room temperature or as recommended by the supplier, avoiding exposure to heat sources.
-
FAQ 3: My compound seems to be degrading in solution, even when stored in the refrigerator. What could be the cause?
Answer:
Solution-state instability is a common issue and is often pH-dependent, especially for hydrochloride salts. The stability of compounds in solution can be significantly influenced by the pH of the solvent system.[11]
Troubleshooting & Solutions:
-
pH of the Medium: The hydrochloride salt will create a weakly acidic solution when dissolved in a neutral solvent like water. However, the stability of the imidazo[1,2-a]pyridine ring system can be susceptible to both acidic and basic conditions. Hydrolysis of the imidazo ring can occur at pH extremes.
-
Buffer Selection: If you are using a buffered solution, be aware that the buffer components themselves can sometimes catalyze degradation.
-
Recommendation for Stability Studies:
-
Determine the pH of Maximum Stability: Conduct a solution stability study across a range of pH values (e.g., pH 2, 4, 7, 9) to identify the pH at which the compound is most stable.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared solutions.
-
Storage of Stock Solutions: If you must store stock solutions, store them frozen (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Before freezing, ensure the compound is dissolved in a solvent system where it has demonstrated stability.
-
In-Depth Technical Guide: Investigating Stability Issues
For professionals in drug development, a thorough understanding of a compound's stability profile is crucial. This is achieved through forced degradation studies , also known as stress testing.[4][12][13] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines.[14]
Visualizing the Stability Workflow
The following diagram outlines the logical flow for assessing the stability of this compound.
Caption: A logical workflow for conducting forced degradation studies.
Potential Degradation Pathways
-
Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. This could potentially lead to the opening of the imidazole ring.
-
Oxidation: The electron-rich imidazole and pyridine rings are susceptible to oxidation.[8] Oxidation could occur on the ring nitrogens to form N-oxides or on the carbon atoms of the rings, potentially leading to hydroxylated derivatives. Aldehyde oxidase (AO) is known to metabolize the imidazo[1,2-a]pyrimidine moiety, suggesting a potential for oxidative metabolism at specific carbon positions.[17]
-
Photodegradation: Aromatic heterocyclic compounds can undergo complex photochemical reactions upon exposure to UV or visible light, leading to radical-mediated degradation or rearrangement products.[6]
The following diagram illustrates these potential degradation sites.
Caption: Potential sites of degradation on the 7-Chloroimidazo[1,2-a]pyridine core.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[4][7][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL. A suitable solvent system is often a mixture of methanol and water.
2. Stress Conditions:
| Stress Condition | Protocol | Sampling Time Points | Neutralization |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. | 2, 4, 8, 24 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60°C. | 30 mins, 1, 2, 4 hours | Neutralize with 0.1 M HCl |
| Oxidation | Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. | 2, 4, 8, 24 hours | N/A |
| Thermal (Solid) | Store solid API in an oven at 80°C. | 1, 3, 7 days | Dissolve in solvent |
| Thermal (Solution) | Heat stock solution at 80°C. | 1, 3, 7 days | Cool to room temp |
| Photolytic (Solid) | Expose solid API to light (ICH Option 1: 1.2 million lux hours and 200 W h/m² UV). | End of exposure | Dissolve in solvent |
| Photolytic (Solution) | Expose stock solution to light as above. | End of exposure | N/A |
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the drug from its degradation products.[11][18]
1. Initial Method Development:
-
Column: A good starting point is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., 241 nm).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail").
-
Adjust the mobile phase gradient, pH, and organic solvent ratio to achieve good resolution between the parent peak and all degradation product peaks. The goal is a resolution factor (Rs) of >1.5 between all peaks.
3. Validation:
-
Once optimized, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary of Key Stability Factors and Solutions
| Stability Issue | Root Cause | Troubleshooting & Solutions |
| Clumping/Wetting | Hygroscopicity (moisture absorption) | Store in tightly sealed containers in a desiccator or low-humidity environment. Handle quickly or in a glove box. |
| Color Change (Darkening) | Chemical Degradation (Oxidation, Photolysis) | Protect from light (amber vials), seal tightly under inert gas, and store at controlled room temperature. Re-analyze purity if color changes. |
| Solution Instability | pH-dependent hydrolysis, buffer catalysis | Determine pH of maximum stability. Use freshly prepared solutions. Store stock solutions frozen in aliquots. |
| Unknown Impurities | Degradation under storage or experimental conditions | Conduct a forced degradation study to identify potential degradants. Develop and use a validated stability-indicating HPLC method for all analyses. |
By understanding the inherent stability challenges of this compound and implementing these proactive strategies and analytical methodologies, researchers can ensure the quality and reliability of their work.
References
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced degradation of API and formulation under various stress condition... ResearchGate.
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- How To Protect Light Sensitive Products. LFA Tablet Presses.
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC. 2023.
- Analytical methodologies for discovering and profiling degradation-related impurities.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. 2015.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. 2023.
- ANALYTICAL METHODS FOR THE DEGRAD
- Beyond top-hit nontarget screening: Diagnostic fragment analysis reveals nitrogen-containing heterocycles in iron and steel industry wastewater.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2022.
- 7-chloroimidazo[1,2-a]pyridine (C7H5ClN2). PubChemLite.
- 7-CHLOROIMIDAZO[1,2-A]PYRIDINE | 4532-25-6. ChemicalBook.
- Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. 2006.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- 7-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 19695901. PubChem.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. 2018.
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. 2024.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. 2021.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
- Advancing Detection of Unknown Impurities. Pharmaceutical Technology. 2021.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. 2014.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. 2023.
- study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formul
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. 2018.
- Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. PubMed. 2022.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. 2022.
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. NIH. 2023.
- Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
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Technical Support Center: Mitigating Off-Target Effects of Imidazo[1,2-a]pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in drug discovery: understanding and minimizing off-target effects. As a privileged scaffold, imidazo[1,2-a]pyridines are known to interact with a wide range of biological targets, particularly protein kinases.[1][2][3][4] While this polypharmacology can sometimes be advantageous, unintended interactions are a primary source of toxicity and misleading experimental outcomes.[5][6][7]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter in the lab. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to help you design more selective and effective compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that arise during the screening and characterization of imidazo[1,2-a]pyridine compounds.
Issue 1: My compound is a potent hit in my primary screen, but shows high toxicity in cell-based assays. How do I determine if this is an off-target effect?
Answer:
This is a classic and critical issue in drug development. The observed cellular toxicity may stem from exaggerated on-target inhibition, off-target effects, or compound liabilities such as poor solubility or metabolic instability. Deconvoluting these possibilities requires a systematic approach.
The first step is to confirm that the toxicity is mechanism-based and not an artifact. However, the core of the problem lies in distinguishing on-target from off-target toxicity. An off-target effect occurs when a drug interacts with unintended molecular targets, which can lead to adverse side effects.[5] Up to 90% of drug candidates fail in clinical trials, often due to unforeseen safety issues arising from such interactions.[6][8]
Workflow for Deconvoluting Toxicity:
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with 7-Chloroimidazo[1,2-a]pyridine Derivatives
Prepared by: Senior Application Scientist, Advanced Therapeutics Division
Welcome to the technical support center for researchers utilizing 7-Chloroimidazo[1,2-a]pyridine derivatives. This guide is designed for our partners in research, science, and drug development to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to empower your research in overcoming one of the most significant hurdles in oncology: acquired drug resistance.
The Challenge: Understanding Cancer Drug Resistance
Acquired drug resistance is a primary cause of treatment failure in oncology, accounting for over 90% of deaths in patients with metastatic cancer.[1] Cancer cells can develop resistance through a multitude of mechanisms, rendering previously effective therapies obsolete.[1] A successful experimental design using novel inhibitors requires a foundational understanding of these resistance pathways.
Key mechanisms of drug resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pumps therapeutic agents out of the cancer cell, reducing intracellular drug concentration to sub-therapeutic levels.[2][3][4][5]
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Target Alteration: Genetic mutations in the drug's molecular target can prevent the inhibitor from binding effectively, rendering it inactive.[2] A classic example is the T790M mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of a targeted therapy.[2] For instance, activation of the PI3K-AKT pathway can promote survival even when another pathway, like MAPK, is inhibited.[2]
-
Enhanced DNA Repair: Many chemotherapeutic agents work by inducing DNA damage. Cancer cells can upregulate their DNA repair machinery to counteract this damage, leading to resistance.[1][3]
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can make cancer cells resistant to programmed cell death.[3][6]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising backbone for developing novel anticancer agents that can address these complex resistance mechanisms.[7][8][9][10] These derivatives have been shown to inhibit various critical cellular pathways that are often dysregulated in resistant tumors.[8][9]
Visualizing a Key Target Pathway: PI3K/Akt/mTOR
Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in drug-resistant cancers.[8][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial phases of experimentation with 7-Chloroimidazo[1,2-a]pyridine derivatives.
Q1: What are the primary mechanisms by which 7-Chloroimidazo[1,2-a]pyridine derivatives can overcome drug resistance?
A1: This class of compounds is versatile. Depending on the specific substitutions on the core scaffold, they can overcome resistance through several mechanisms. Many derivatives act as potent kinase inhibitors, targeting pro-survival pathways like PI3K/Akt/mTOR or STAT3/NF-κB that are often upregulated in resistant cells.[11][12] Others have been designed as covalent inhibitors that form a permanent bond with their target, which can be effective against resistance caused by target mutations.[7] By inhibiting these key pathways, the compounds can re-sensitize cancer cells to apoptosis and inhibit proliferation.[8][11]
Q2: How should I prepare and store my 7-Chloroimidazo[1,2-a]pyridine derivative stock solution?
A2: Proper handling is critical for reproducibility. We recommend the following protocol:
-
Solvent Selection: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.[13]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot completely and bring it to room temperature. Vortex gently before making further dilutions.
-
Final Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.[13][14]
Q3: What is a typical starting concentration range for in vitro cell-based assays?
A3: A broad concentration range is recommended for initial screening to determine the compound's potency. A typical starting range for a cell viability assay (e.g., MTT, CellTiter-Glo®) would be from 0.01 µM to 100 µM, using serial dilutions.[15] This allows for the generation of a full dose-response curve to accurately calculate the IC50 (half-maximal inhibitory concentration). For some highly potent derivatives, you may need to test in the nanomolar range.[16]
Q4: How can I confirm that the observed effects are due to on-target activity and not general cytotoxicity?
A4: This is a crucial validation step. To distinguish specific on-target effects from non-specific toxicity, you should:
-
Perform a Dose-Response Analysis: A clear, sigmoidal relationship between inhibitor concentration and the biological effect suggests a specific interaction.[14]
-
Use a Structurally Different Inhibitor: If available, use another inhibitor of the same target that has a different chemical scaffold. Observing the same biological effect with both compounds strengthens the evidence for on-target activity.[14]
-
Conduct a Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should negate the effect of the inhibitor.[14]
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Perform Target Engagement Assays: Directly confirm that your compound is binding to its intended target within the cell. Western blotting to assess the phosphorylation status of a downstream substrate is a common method.[13] More advanced techniques like the Cellular Thermal Shift Assay (CETSA) can also be used.[13]
Troubleshooting Guides
This section provides in-depth, Q&A-formatted guides to address specific experimental issues.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for the 7-Chloroimidazo[1,2-a]pyridine derivative vary significantly between experiments. What are the common causes and solutions?
Answer: Variability in IC50 values is a frequent challenge that can often be traced to subtle inconsistencies in experimental setup.[14] The following table outlines the most common culprits and how to address them.
| Potential Cause | Why It Matters | Recommended Solution |
| Compound Solubility | If the compound precipitates in the culture medium, its effective concentration is unknown and lower than intended, leading to artificially high IC50 values.[13][14] | Visually inspect working solutions for precipitates. Prepare fresh dilutions for each experiment from a validated stock. Ensure the final DMSO concentration is low (<0.5%).[13] |
| Cell Seeding Density | The number of cells per well affects the drug-to-cell ratio and can influence the final readout of viability assays. Inconsistent plating leads to high well-to-well variability.[14] | Use an automated cell counter for accurate cell counts. Use a multichannel pipette for consistent plating. Determine the optimal seeding density for your cell line and assay duration beforehand. |
| Cell Passage Number | Cells can undergo genetic and phenotypic drift with continuous passaging, altering their sensitivity to inhibitors.[14] | Use cells within a defined, low-passage number range (e.g., passages 5-20) for all experiments. Thaw a fresh vial of cells after a set number of passages. |
| Incubation Time | The effect of an inhibitor can be time-dependent. Inconsistent incubation periods will lead to variable results. | Standardize the incubation time with the inhibitor across all experiments (e.g., 48 or 72 hours). Use a timer and process plates consistently.[15] |
| Reagent Quality & Prep | The quality and preparation of assay reagents (e.g., MTT, Resazurin) can vary. Improper storage or preparation can reduce sensitivity. | Follow the manufacturer's instructions for reagent storage and preparation. Equilibrate reagents to the appropriate temperature before use.[15] |
Issue 2: No Observable Effect in Drug-Resistant Cell Lines
Question: I'm not seeing any significant activity of my compound in my known drug-resistant cancer cell line, even at high concentrations. What should I check?
Answer: This scenario requires a systematic approach to identify the point of failure. Follow this workflow to troubleshoot the issue.
Caption: A systematic workflow for troubleshooting compound inactivity.
-
Step 1: Verify Compound Integrity & Solubility: First, rule out issues with the compound itself. Is the stock solution properly prepared and stored?[13] Perform a solubility test in your final assay medium. A precipitated compound cannot enter the cells to act on its target.[13]
-
Step 2: Confirm Target Expression & Pathway Activation: Your compound can't inhibit a target that isn't there or a pathway that isn't active. Use Western Blot to confirm that your drug-resistant cell line expresses the target protein (e.g., PI3K, Akt) and that the pathway is basally active (e.g., check for phospho-Akt).[13]
-
Step 3: Re-evaluate Resistance Mechanism vs. Compound's Mechanism of Action (MoA): Is there a mismatch? For example, if your cell line is resistant due to overexpression of the P-gp efflux pump, a highly permeable compound or one that is not a substrate for P-gp would be required. If your compound targets Pathway A, but the cells have developed resistance by activating a bypass Pathway B, you may not see an effect.
-
Step 4: Optimize Assay Conditions: It's possible the effect is time-dependent and requires a longer incubation period. Consider extending the treatment duration from 48 hours to 72 or even 96 hours.
-
Step 5: Test for Cell Permeability & Efflux: The compound may not be effectively entering the cell or may be rapidly pumped out. You can test this by co-administering your compound with known efflux pump inhibitors (e.g., verapamil or tariquidar).[5] A significant increase in activity in the presence of an efflux pump inhibitor would suggest your compound is a substrate for these transporters.
Key Experimental Protocols
Below are detailed methodologies for core experiments used to characterize 7-Chloroimidazo[1,2-a]pyridine derivatives.
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol is a fundamental colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][17]
Materials:
-
Chosen drug-resistant and parental (sensitive) cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom tissue culture plates.
-
7-Chloroimidazo[1,2-a]pyridine derivative stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. A common scheme is a 10-point, 3-fold dilution series starting from 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only control wells (e.g., medium with 0.1% DMSO) and wells with medium only (no cells) for background correction.[15]
-
Incubate the plate for the desired duration (typically 48-72 hours).[15]
-
Reagent Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Data Acquisition: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[15]
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Target Inhibition via Western Blot
This protocol allows you to visualize the inhibition of a signaling pathway by measuring the phosphorylation state of a key downstream protein. For a PI3K inhibitor, this would typically be phospho-Akt (p-Akt).
Materials:
-
Cells cultured in 6-well plates.
-
7-Chloroimidazo[1,2-a]pyridine derivative.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
After incubation, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[14] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal loading and assess total protein levels, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH. A dose-dependent decrease in the p-Akt/total Akt ratio confirms on-target pathway inhibition.
References
- Canary Onco. Mechanisms of Cancer Drug Resistance.
- Kabale University Library Catalog. Protocol to identify small-molecule inhibitors against cancer drug resistance.
- Ghasemi, S., et al. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
- PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025-03-21).
- Hassanzadeh, A., et al. An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. Heliyon. (2024-07-30).
- PubMed. Mechanisms of drug resistance in cancer chemotherapy.
- BenchChem. Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. (2025).
- ResearchGate. Mechanism of drug resistance in cancer cells.
- MDPI. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.
- BenchChem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. (2025).
- NIH. Chemical strategies to overcome resistance against targeted anticancer therapeutics. (2020-07-21).
- Oncotarget. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer.
- NIH. Editorial: Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers. (2022-05-04).
- BenchChem. Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. (2025).
- ScienceDaily. Novel combination of drugs may overcome drug-resistant cancer cells. (2019-08-20).
- BenchChem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (2025).
- Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
- NIH. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2014).
- R&D Systems. Protocols & Troubleshooting Guides.
- MySkinRecipes. 7-Chloroimidazo[1,2-b]pyridazine.
- NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- PubMed. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors.
- YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021-10-22).
- PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007-01-01).
- PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025-11-16).
- Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17).
- NIH. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- ResearchGate. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021-05-26).
- ResearchGate. (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2025-08-06).
- PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014-08-18).
- International Journal of Pharmaceutical Sciences and Research. Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2025-02-13).
- Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03).
- Wiley Online Library. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
- MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PubMed. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
- NIH. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
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Technical Support Center: Purification of 7-Chloroimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support center for the purification of 7-chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in medicinal chemistry. Its purification can be challenging due to its polarity, basicity, and potential for forming impurities during synthesis. This guide provides a structured, question-and-answer approach to address specific issues you may encounter, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. How can I remove the color?
Discoloration in the crude product often arises from polymeric or highly conjugated impurities formed during the synthesis, particularly if the reaction was carried out at elevated temperatures.
Troubleshooting Steps:
-
Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.
-
Protocol: Dissolve the crude hydrochloride salt in a suitable hot solvent for recrystallization (e.g., ethanol or isopropanol). Add a small amount (typically 1-5% w/w) of activated charcoal to the hot solution.
-
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Allow the solution to cool slightly before adding the charcoal, then reheat to boiling for 5-10 minutes.
-
-
Hot Filtration: Immediately after the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Recrystallization: Proceed with the recrystallization of the decolorized filtrate as described in the troubleshooting sections below.
Q2: I'm having trouble with the column chromatography of 7-chloroimidazo[1,2-a]pyridine. It's streaking badly on the TLC plate.
Streaking of basic compounds like imidazo[1,2-a]pyridines on silica gel is a common issue. It is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Recommendation: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Examples:
-
-
Alternative Stationary Phase:
-
Recommendation: If streaking persists, consider switching to a different stationary phase.
-
Options:
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.[1][2]
-
Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
-
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.
Issue: My compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the melting point of the impure compound is lower than the temperature of the solution, or the solution is too supersaturated.[3][4] An oil is undesirable as it can trap impurities.
Causality & Solutions:
| Possible Cause | Explanation | Solution |
| Solution is too supersaturated or cooled too quickly. | Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. | 1. Add more hot solvent: Dissolve the oil by adding more hot solvent until the solution is clear again.[3] 2. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help. |
| Presence of significant impurities. | Impurities can depress the melting point of the compound, making it more likely to oil out. | 1. Pre-purification: Perform a quick filtration through a plug of silica or alumina to remove gross impurities before recrystallization. 2. Charcoal Treatment: If colored impurities are present, use activated charcoal as described in Q1. |
| Inappropriate solvent. | The boiling point of the solvent may be too high relative to the melting point of the compound. | Change the solvent: Select a solvent with a lower boiling point in which the compound is still soluble when hot and insoluble when cold. |
| Lack of nucleation sites. | Crystal growth requires an initial site to begin. | 1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites. 2. Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of 7-Chloroimidazo[1,2-a]pyridine Free Base
This protocol is for the free base. For the hydrochloride salt, it is often easier to purify as the free base and then convert it back to the salt.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical starting point for imidazo[1,2-a]pyridines is a gradient of 10-50% ethyl acetate in hexane.[1][5][6]
-
Troubleshooting Additive: If streaking is observed on the analytical TLC, add 0.5% triethylamine to the mobile phase.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of this compound
-
Solvent Selection: Due to the polar nature of the hydrochloride salt, polar solvents are typically required. Good starting points are alcohols like ethanol or isopropanol. A mixed solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, can also be effective.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.
-
Two-Solvent System: To the hot solution in the first solvent (e.g., ethanol), add the second, less polar solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of Purification Workflow
Logical Flow for Troubleshooting Purification Issues
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell-Based Assays with 7-Chloroimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for researchers utilizing 7-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during cell-based assays with this compound. Our goal is to move beyond simple checklists and explain the causality behind experimental outcomes, empowering you to design robust, self-validating experiments.
Understanding the Compound: this compound
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is a recognized "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1][2] Derivatives of imidazo[1,2-a]pyridine have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4]
Mechanistically, these compounds often function as kinase inhibitors. For instance, various imidazo[1,2-a]pyridine derivatives have been shown to inhibit critical cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3] Therefore, when using this compound, it is crucial to consider its potential effects on cell signaling cascades.
Part 1: FAQs - Cell Viability and Cytotoxicity Assays
This section addresses the most common issues researchers face when determining the potency (e.g., IC50) of this compound in cell viability assays like MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo®).
Question 1: My IC50 value for this compound is inconsistent between experiments or much higher than expected. What's going wrong?
Answer:
Inconsistent or unexpectedly high IC50 values are a frequent challenge. The issue rarely stems from a single source but is often a combination of factors related to assay conditions and compound behavior. A systematic approach is required to pinpoint the cause.
Core Principles: The IC50 value is not an absolute constant; it is a reflection of a compound's potency under a specific set of experimental conditions. Key variables include cell density, incubation time, and the compound's stability and bioavailability in your culture system.[5]
Troubleshooting Workflow:
-
Verify Compound Integrity and Handling:
-
Solubility: this compound, like many small molecules, is typically dissolved in a solvent like DMSO to create a high-concentration stock.[6] Ensure the compound is fully dissolved in your stock solution. Precipitates, even if microscopic, will lead to inaccurate concentrations in your serial dilutions.
-
Storage and Stability: Prepare fresh working dilutions from your stock for each experiment.[7] The compound may degrade with repeated freeze-thaw cycles or if left at room temperature in aqueous media for extended periods.
-
-
Optimize Cell Seeding Density:
-
Cells that are too sparse may be overly sensitive to the compound, while cells that are overgrown can exhibit artificial resistance due to factors like nutrient depletion or changes in growth phase.
-
Protocol: Perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well). After 24 hours, assess their confluence. Choose a density that results in 70-80% confluence at the end of your planned drug incubation period.
-
-
Evaluate Incubation Time:
-
The biological effect of an inhibitor is time-dependent. An incubation time that is too short may not be sufficient to observe the compound's full effect, leading to a high IC50.
-
Protocol: Perform a time-course experiment. Treat your cells (at the optimized seeding density) with a range of compound concentrations and measure viability at different time points (e.g., 24, 48, and 72 hours). This will reveal the optimal time window to assess cytotoxicity.[7]
-
-
Check for Solvent Toxicity:
-
High concentrations of DMSO are toxic to cells.[8] This can confound your results, making it appear that the compound is more potent than it is.
-
Protocol: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your serial dilutions (typically ≤ 0.5%).[6] If the vehicle control shows a significant decrease in cell viability compared to the untreated control, you must lower the final DMSO concentration.
-
Diagram: Troubleshooting Inconsistent IC50 Values
Caption: Potential mechanism of imidazopyridines via AKT inhibition.
References
- Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- BenchChem. (n.d.). Technical Support Center: Optimizing Inhibitor-VS Concentration for In Vitro Studies.
- StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks.
- Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Aliwaini, S., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- Ghasemi, F., et al. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts.
- Patra, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Miniyar, P., et al. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]Pyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenges associated with enhancing the oral bioavailability of the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, but its physicochemical properties often present significant hurdles to achieving therapeutic efficacy via oral administration.[1][2][3] This document provides a structured approach to troubleshooting and resolving these issues, grounded in established scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the early stages of development.
Q1: What is oral bioavailability and why is it a critical parameter for imidazo[1,2-a]pyridines?
A: Oral bioavailability (F%) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Many promising imidazo[1,2-a]pyridine candidates fail because low bioavailability prevents them from reaching their target site of action at effective concentrations, regardless of their in vitro potency.[4]
Q2: What are the primary causes of poor oral bioavailability for this class of compounds?
A: The fused bicyclic nature of the imidazo[1,2-a]pyridine scaffold often leads to a combination of issues:
-
Low Aqueous Solubility: These molecules are frequently hydrophobic and possess a rigid, crystalline structure, which limits their ability to dissolve in the gastrointestinal (GI) fluids—a prerequisite for absorption.[1][2]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. The imidazo[1,2-a]pyridine ring can be susceptible to rapid metabolism by hepatic enzymes (e.g., cytochrome P450s, aldehyde oxidase), significantly reducing the amount of active drug that reaches the bloodstream.[5][6]
-
Efflux Transporter Recognition: The molecule may be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), which acts as a cellular "bouncer," preventing absorption.[7][8][9]
Q3: How does the Biopharmaceutics Classification System (BCS) apply to these challenges?
A: The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. Imidazo[1,2-a]pyridines most often fall into:
-
BCS Class II (Low Solubility, High Permeability): Absorption is limited by the dissolution rate. Formulation strategies should focus on enhancing solubility and dissolution.[10][11]
-
BCS Class IV (Low Solubility, Low Permeability): These compounds face dual hurdles. Strategies must simultaneously address poor solubility and poor membrane transit, which may be due to efflux.[11][12] Identifying the correct BCS class is a critical first step in selecting an appropriate enhancement strategy.[10]
Q4: What initial assays are essential for diagnosing the root cause of poor bioavailability?
A: A tiered approach is recommended:
-
Kinetic Aqueous Solubility: Determines the thermodynamic solubility limit in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8).
-
In Vitro Permeability (e.g., Caco-2 Assay): Assesses the rate of transport across a monolayer of human intestinal cells and calculates the efflux ratio to determine if the compound is a substrate for transporters like P-gp.[8]
-
Metabolic Stability (Microsomes/Hepatocytes): Measures the rate of drug clearance in the presence of liver enzymes to predict the extent of first-pass metabolism.[6]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides a problem-oriented approach to overcoming specific experimental hurdles.
Problem 1: Compound Exhibits Low Aqueous Solubility (<10 µg/mL)
Root Cause Analysis: The high lipophilicity and crystalline lattice energy of many imidazo[1,2-a]pyridine derivatives prevent their dissolution in the GI tract. This is a classic dissolution rate-limited absorption problem, characteristic of BCS Class II compounds.[1][12]
Solution A: Amorphous Solid Dispersions (ASDs)
Principle: Converting a crystalline drug into a high-energy amorphous state circumvents the need to overcome the crystal lattice energy for dissolution. The drug is molecularly dispersed within a polymer matrix, which helps maintain this amorphous state and can inhibit precipitation upon release in the GI tract.[12][13]
Protocol 2.1: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Polymer & Solvent Selection:
-
Select a polymer based on drug properties (e.g., HPMC-AS for acidic drugs, PVP/VA for neutral compounds).
-
Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer at the desired ratio (typically 1:2 to 1:4 drug-to-polymer).
-
-
Solution Preparation:
-
Prepare a solution with a total solid content of 2-10% (w/v). Ensure both the imidazo[1,2-a]pyridine and the selected polymer are fully dissolved.
-
-
Spray Drying Parameters:
-
Inlet Temperature: Set high enough to ensure rapid solvent evaporation (e.g., 90-150°C), but below the degradation temperature of the compound.
-
Atomization/Gas Flow: Adjust to produce fine droplets for efficient drying.
-
Pump Rate: Control the feed rate to maintain a stable outlet temperature, which should be kept well above the solvent's boiling point but generally below the glass transition temperature (Tg) of the final product.
-
-
Powder Collection & Characterization:
-
Collect the dried powder from the cyclone.
-
Crucial QC: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD), which should show a "halo" pattern instead of sharp Bragg peaks, and Differential Scanning Calorimetry (DSC) to measure the single glass transition temperature (Tg).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing in simulated gastric and intestinal fluids (e.g., FaSSGF, FaSSIF) to demonstrate improved dissolution rate and supersaturation compared to the crystalline drug.
-
Solution B: Lipid-Based Formulations
Principle: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation can bypass the dissolution step entirely. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[12][13]
Protocol 2.2: Screening for a SEDDS Formulation
-
Excipient Solubility Screening:
-
Determine the solubility of your imidazo[1,2-a]pyridine in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosolvents (e.g., Transcutol® HP). Aim for >50 mg/mL solubility in at least one excipient from each category.
-
-
Constructing a Ternary Phase Diagram:
-
Select the best oil, surfactant, and cosolvent from the screening.
-
Prepare a series of blank formulations by mixing these three components at various ratios (e.g., 10:80:10, 20:60:20, etc.).
-
Titrate each blank formulation with water and observe the point at which it emulsifies and whether the resulting emulsion is clear (microemulsion) or cloudy (emulsion). Plot these regions on a ternary phase diagram to identify the optimal self-emulsification region.
-
-
Drug Loading and Performance Testing:
-
Select a ratio from the optimal region and dissolve the drug into the formulation, typically at 80-90% of its measured solubility, to prevent precipitation during storage.
-
Assess performance by dispersing the drug-loaded formulation into water and measuring the resulting particle size (should be <200 nm for a good SEDDS) and observing for any signs of drug precipitation.
-
Problem 2: High In Vitro Clearance in Liver Microsomes
Root Cause Analysis: The compound is likely a substrate for metabolic enzymes, leading to high first-pass metabolism. Identifying the metabolic "soft spots" on the molecule is key to rationally designing more stable analogues.[5][6]
Solution A: Pinpoint and Block Metabolic Sites
Principle: Once a metabolically liable position on the imidazo[1,2-a]pyridine scaffold is identified, it can be blocked through chemical modification. Common strategies include replacing a hydrogen atom with fluorine or deuterium. Fluorine's high C-F bond energy makes it resistant to cleavage, while the heavier isotope of deuterium (C-D bond) slows down the rate of metabolic reactions (the kinetic isotope effect).
Strategy 2.3: Structure-Activity Relationship (SAR) Guided Metabolic Hardening
-
Identify the Metabolite: Use high-resolution mass spectrometry (LC-MS/MS) to analyze the products from the microsomal stability assay. The mass shift will indicate the type of reaction (e.g., +16 Da for oxidation).
-
Hypothesize the Site: Based on known metabolic pathways for similar heterocycles, predict the likely site of metabolism. For imidazo[1,2-a]pyridines, this can often be an exposed position on the pyridine or imidazole ring or on an alkyl substituent.[3]
-
Synthesize Analogues:
-
Fluorination: If an aromatic C-H bond is suspected of oxidation, synthesize an analogue with fluorine at that position.
-
Deuteration: If an aliphatic C-H bond (e.g., a benzylic position) is the site, deuteration can be an effective strategy.
-
-
Re-evaluate: Test the new analogues in the microsomal stability assay to confirm if the metabolic clearance has been reduced.
Table 1: Example of Metabolic Hardening Strategy
| Compound | Modification | In Vitro t½ (Human Liver Microsomes) |
|---|---|---|
| Parent Compound | None | 8 min |
| Analogue 1 | Fluorine at C7 | 45 min |
| Analogue 2 | Deuterated N-methyl group | 22 min |
Problem 3: High Efflux Ratio in Caco-2 Assay (>2.0)
Root Cause Analysis: The compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp). This transporter actively pumps the drug out of the intestinal cells, severely limiting its net absorption.[8][14]
Solution: Structural Modification to Reduce P-gp Recognition
Principle: P-gp recognition is influenced by a molecule's physicochemical properties, including pKa, lipophilicity, and the presence of hydrogen bond donors. Strategic modifications can disrupt the interaction with the transporter.[7][15]
Strategy 2.4: Mitigating P-gp Efflux
-
Reduce Basicity: P-gp tends to transport basic compounds. If your imidazo[1,2-a]pyridine has a basic amine, modifying its pKa can reduce efflux. For example, incorporating electron-withdrawing groups or moving the amine to a more sterically hindered position can be effective.
-
Incorporate Fluorine: As detailed in a study on PDGFR inhibitors, the strategic integration of a fluorine-substituted piperidine resulted in a significant reduction of P-gp mediated efflux and improved bioavailability.[7][15] This is thought to alter the molecule's interaction with the transporter binding site.
-
Mask Hydrogen Bond Donors: Intramolecular hydrogen bonding can sometimes "hide" the features that P-gp recognizes.
-
Re-evaluate: Synthesize the modified analogues and test them in the Caco-2 permeability assay to confirm a reduction in the efflux ratio.
Table 2: Example of P-gp Efflux Mitigation
| Compound | Key Feature | Caco-2 Efflux Ratio (B-A/A-B) | Oral Bioavailability (Rat) |
|---|---|---|---|
| Compound X | Unsubstituted Piperidine | 5.7 | 5% |
| Compound Y | Fluorinated Piperidine | 1.2 | 45% |
(Data is illustrative, based on principles from cited literature[7][15])
Section 3: Visualization & Workflows
Visual aids can help conceptualize the complex interplay of factors affecting bioavailability and the logic behind experimental workflows.
Diagrams
Below are Graphviz diagrams illustrating key concepts and workflows.
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Mechanism of solubility enhancement by ASDs.
Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.
References
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry. [Link]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Formulation strategies for poorly soluble drugs.
- Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. PubMed. [Link]
- Formulation approaches for orally administered poorly soluble drugs. PubMed. [Link]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formul
- Formulation of poorly water-soluble drugs for oral administr
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]
- Synthesis of imidazo[1,2‐a]pyridines in the presence of CuI/Fe3O4 NPs@IL‐KCC‐1 as a magnetic nanocatalyst.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants.
- Synthesis of imidazo [1,2-a] pyridine derivatives by the one-pot, three–component condensation of different pyridines (1–5), phenacyl bromides (1–6) and thiocyanates (1–3).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
- Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutam
- The role played by drug efflux pumps in bacterial multidrug resistance. PubMed. [Link]
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- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 9. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 7-Chloroimidazo[1,2-a]pyridine Hydrochloride and Other Kinase Inhibitors
In the intricate world of signal transduction, kinase inhibitors are indispensable tools for dissecting cellular pathways and developing targeted therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. This guide provides a deep, comparative analysis of a representative compound from this class, 7-Chloroimidazo[1,2-a]pyridine hydrochloride, placed in context with other widely-used kinase inhibitors.
Our focus will be on a well-characterized example from this structural family, Saracatinib (AZD0530), to illustrate the key attributes of this class. We will compare its performance and characteristics against other prominent inhibitors targeting similar pathways, namely Dasatinib and Bosutinib. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the most appropriate inhibitor for their experimental needs.
The Competitive Landscape: Target Profiles and Potency
The efficacy and utility of a kinase inhibitor are fundamentally defined by its target profile—which kinases it inhibits—and its potency (often measured as the half-maximal inhibitory concentration, IC50). While sharing a common core, inhibitors can exhibit vastly different selectivity and potency.
Saracatinib was initially developed as a potent inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. For a meaningful comparison, we will evaluate it against Dasatinib, a multi-targeted inhibitor known for its potent inhibition of both SFKs and Abl kinase, and Bosutinib, which also targets Src and Abl but with a distinct selectivity profile.
Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | Saracatinib (AZD0530) | Dasatinib | Bosutinib | Role in Signaling |
| Src | 2.7 | <1 | 1.2 | Regulation of cell growth, differentiation, and migration |
| Abl | 30 | <1 | 1 | Key driver in Chronic Myeloid Leukemia (CML) |
| c-Kit | >1000 | 16 | 94 | Receptor tyrosine kinase involved in cell survival and proliferation |
| PDGFRβ | 1900 | 28 | 100 | Receptor tyrosine kinase crucial for cell growth and division |
| VEGFR2 | >10000 | 79 | >1000 | Receptor tyrosine kinase essential for angiogenesis |
| EGFR | >10000 | >200 | 490 | Receptor tyrosine kinase involved in cell growth and proliferation |
Data compiled from multiple sources and represent approximate values for comparison. Actual values can vary between experimental systems.
From this data, a clear distinction emerges. Saracatinib demonstrates high potency and relative selectivity for Src family kinases. In contrast, Dasatinib is a broader-spectrum inhibitor, potently targeting Src, Abl, c-Kit, and PDGFRβ at nanomolar concentrations. Bosutinib occupies an intermediate space, with high potency against Src and Abl but lesser activity against other kinases like c-Kit and PDGFRβ compared to Dasatinib.
This differentiation is critical for experimental design. A researcher specifically investigating Src-dependent signaling pathways might prefer Saracatinib to minimize off-target effects. However, if the goal is to broadly inhibit multiple oncogenic drivers, Dasatinib's profile would be more advantageous.
Below is a simplified representation of the primary signaling axis affected by these inhibitors, focusing on the Src pathway.
Caption: Simplified Src signaling pathway initiated by receptor tyrosine kinase (RTK) activation.
Experimental Validation: A Protocol for Determining Cellular Potency
To translate in vitro kinase inhibition into a cellular context, it is crucial to measure the inhibitor's effect on the phosphorylation of a direct downstream target. Western blotting is a gold-standard technique for this purpose. Here, we provide a detailed protocol to compare the efficacy of Saracatinib, Dasatinib, and Bosutinib in reducing Src phosphorylation in a cancer cell line (e.g., PC-3, prostate cancer).
Protocol: Measuring Inhibition of Src Phosphorylation
This protocol is designed to be self-validating by including appropriate controls. The causality is clear: if the inhibitor is effective, we will observe a dose-dependent decrease in the phosphorylation of Src at its activating site (Y416), without a significant change in total Src protein levels.
Materials:
-
PC-3 cells (or other suitable cell line with active Src signaling)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Kinase inhibitors (Saracatinib, Dasatinib, Bosutinib) dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-Src (Y416), Rabbit anti-Total Src, Mouse anti-β-actin
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
ECL Western Blotting Substrate
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Rationale: To ensure uniform cell numbers and health for consistent inhibitor response.
-
Plate PC-3 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Rationale: To determine the dose-response relationship. A range of concentrations is essential.
-
Prepare serial dilutions of each inhibitor (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) in serum-free media. Include a DMSO-only vehicle control.
-
Starve cells in serum-free media for 4 hours to reduce basal signaling.
-
Replace media with the inhibitor-containing media and incubate for 2 hours.
-
-
Protein Lysate Preparation:
-
Rationale: To efficiently extract and preserve proteins and their phosphorylation status.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Rationale: To ensure equal loading of protein for accurate comparison between lanes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Rationale: To separate proteins by size and detect specific target proteins.
-
Normalize all samples to the same concentration (e.g., 20 µg of total protein). Run samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Src (Y416) and Total Src. β-actin serves as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.
-
The expected outcome is a dose-dependent decrease in the p-Src signal for all three inhibitors, allowing for a direct comparison of their cellular potency.
Caption: Experimental workflow for Western blot analysis of kinase inhibitor activity.
Conclusion: Selecting the Right Tool for the Job
The choice between 7-chloroimidazo[1,2-a]pyridine-based inhibitors like Saracatinib and other compounds such as Dasatinib or Bosutinib is not a matter of which is "better," but which is most appropriate for the scientific question at hand.
-
For focused inquiries into Src-family kinase signaling , the high selectivity of Saracatinib makes it an excellent choice, minimizing the confounding effects of inhibiting other pathways.
-
For studies requiring broad inhibition of key oncogenic drivers , particularly in hematological malignancies where Abl is a critical target, the potent, multi-targeted profile of Dasatinib is often preferred.
-
Bosutinib offers a middle ground, providing potent Src/Abl inhibition with potentially fewer off-target effects on kinases like c-Kit compared to Dasatinib, which may be relevant in specific cellular contexts.
Ultimately, a thorough understanding of the target profile, potency, and selectivity of each inhibitor is paramount. We recommend that researchers validate the effects of their chosen inhibitor in their specific cellular system using quantitative methods like the one described above to ensure robust and reproducible results.
References
- Title: AZD0530, a potent inhibitor of Src kinase, is a new agent for the treatment of advanced solid tumors.
- Title: Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, is a potent inducer of apoptosis in pediatric ALL cells.
- Title: Dasatinib: a tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia. Source: Clinical Therapeutics URL:[Link]
- Title: Saracatinib (AZD0530) is a potent, oral Src inhibitor with substantial activity in preclinical models of uterine and ovarian cancer. Source: Molecular Cancer Therapeutics URL:[Link]
- Title: Bosutinib: a new drug for the treatment of chronic myeloid leukemia. Source: Journal of Oncology Pharmacy Practice URL:[Link]
Structure-activity relationship of 7-Chloroimidazo[1,2-a]pyridine analogs
A Comparative Guide to the Structure-Activity Relationship of 7-Chloroimidazo[1,2-a]pyridine Analogs
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in various biological interactions have led to the development of numerous clinically relevant molecules, including the anxiolytic alpidem and the hypnotic zolpidem.[1] This guide focuses on a specific, yet crucial, subset of this family: the 7-chloroimidazo[1,2-a]pyridine analogs. The introduction of a chloro group at the 7-position of the pyridine ring significantly modulates the electronic and steric properties of the molecule, profoundly influencing its pharmacokinetic profile and target engagement.
This document provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across various therapeutic targets. We will dissect the causal relationships behind synthetic strategies, compare biological activities with non-chlorinated and other substituted analogs, and provide detailed experimental protocols to support further research and development.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the substitution pattern around the core scaffold. The key positions for modification are C2, C3, and the pyridine ring (C5-C8).
The Influence of the 7-Chloro Substituent
The chlorine atom at the C7 position is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic system. This has direct consequences for target binding and metabolic stability.
-
Electronic Effects: The electron-withdrawing nature of the 7-chloro group can impact hydrogen bonding capabilities and π-π stacking interactions with protein targets. For instance, in the development of antitubercular agents, the substitution of a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity against Mycobacterium tuberculosis (Mtb).[2] This suggests that for this specific target, an electron-donating group at the C7 position may be more favorable for optimal activity.
-
Metabolic Stability: Halogenation is a common strategy to block potential sites of metabolism. While not explicitly detailed for the 7-position in the provided literature, this is a general principle in medicinal chemistry. However, this can also introduce liabilities, such as the potential for metabolic activation to reactive species.
Comparative SAR at Other Positions
The activity of 7-chloro analogs is further tuned by substituents at other positions:
-
C2 Position: This position is frequently substituted with aryl or heteroaryl groups. For Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a 2,4-dichlorophenyl group at the C2 position of the imidazo[1,2-a]pyridine scaffold was identified as a potent and selective modification.[3] This highlights how multiple halogen substitutions can contribute to potency.
-
C3 Position: Modifications at the C3 position often involve linkers to other functional groups. For antitubercular agents, imidazo[1,2-a]pyridine-3-carboxamides have shown exceptional potency, with some analogs exhibiting minimum inhibitory concentrations (MICs) in the low nanomolar range.[2] Similarly, for Activin-like Kinase (ALK) inhibitors, the C3 position was linked to a quinoline moiety to achieve high potency.[4][5]
-
C8 Position: In the development of novel antimycobacterial leads, imidazo[1,2-a]pyridine-8-carboxamides were identified through whole-cell screening, indicating that substitution at this position is also critical for activity.[6]
The interplay between substituents at these various positions is crucial. The effect of the 7-chloro group cannot be viewed in isolation but must be considered within the context of the entire molecular structure.
Comparative Biological Activity Data
To provide a clear comparison, the following table summarizes the activity of various imidazo[1,2-a]pyridine analogs. The data is compiled from several studies and highlights the impact of substitution on potency against different targets.
| Compound ID/Ref | Core Structure | C2-Substituent | C3-Substituent | C7-Substituent | Target | Activity (IC50/MIC) | Reference |
| Compound 18 | Imidazo[1,2-a]pyridine | -CF3 | -C(O)NH-(4-F-phenoxyethyl) | -Cl | M. tuberculosis | 0.004 µM | [2] |
| Compound 15 | Imidazo[1,2-a]pyridine | -CF3 | -C(O)NH-(4-F-phenoxyethyl) | -CH3 | M. tuberculosis | 0.02 µM | [2] |
| Compound 5d | Imidazo[1,2-a]pyridine | 2,4-dichlorophenyl | - | - | DPP-4 | 0.13 µM | [3] |
| Compound 11j | Imidazo[1,2-a]pyridine | - | 3-ylquinoline | 7-aryl | ALK2 | (High Instability) | [4] |
| Compound 5j | Imidazo[1,2-a]pyridine | 4-(methylsulfonyl)phenyl | 4-chlorophenoxy | - | COX-2 | 0.05 µM | [7] |
| Compound 4l | Imidazo[1,2-a]pyridine | (modified) | (modified) | - | Roundworm (egg) | 0.65 µM | [8] |
| PI3K Inhibitor 2g | Imidazo[1,2-a]pyridine | -CH3 | 1-(phenylsulfonyl)pyrazol-3-yl | - | PI3K p110α | 0.0018 µM | [9] |
This table is a representative summary. For detailed structures and full datasets, please refer to the cited literature.
Mechanism of Action & Key Signaling Pathways
7-Chloroimidazo[1,2-a]pyridine analogs have been shown to modulate several critical signaling pathways implicated in disease.
Kinase Inhibition (e.g., ALK, PI3K)
Many imidazo[1,2-a]pyridine derivatives function as ATP-competitive kinase inhibitors. The scaffold serves as a hinge-binding motif, while substituents at the C2, C3, and C7 positions explore other pockets within the kinase domain to achieve potency and selectivity. For example, derivatives have been developed as potent inhibitors of ALK2, a kinase implicated in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[4][5] Others have shown high potency against PI3K p110α, a key node in cancer cell proliferation and survival.[9]
Caption: Generalized kinase inhibition pathway targeted by imidazo[1,2-a]pyridine analogs.
Anti-inflammatory Pathway (NF-κB)
Certain analogs exert anti-inflammatory effects by modulating the NF-κB signaling pathway. One study showed that an 8-methyl-imidazo[1,2-a]pyridine derivative could boost the expression of IκBα, an inhibitor of NF-κB, thereby preventing its translocation to the nucleus and subsequent expression of pro-inflammatory genes like iNOS and COX-2.[10]
Caption: Modulation of the NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols & Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of 7-chloroimidazo[1,2-a]pyridine analogs.
General Synthesis of 7-Chloroimidazo[1,2-a]pyridine Analogs
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved via a condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[11]
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired α-bromoketone (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 4-12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture may be concentrated under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO3).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: The structure of the synthesized 7-chloroimidazo[1,2-a]pyridine analog is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][12]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Efficacy: A Comparative Guide to Imidazo[1,2-a]pyridine Compounds
In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic core, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] This guide provides an in-depth, evidence-based framework for researchers, scientists, and drug development professionals to validate the anticancer effects of imidazo[1,2-a]pyridine derivatives. We will delve into their common mechanisms of action, present detailed protocols for robust in vitro and in vivo validation, and offer a comparative analysis against established anticancer agents, supported by experimental data.
The Mechanistic Underpinnings of Imidazo[1,2-a]pyridines' Anticancer Activity
Imidazo[1,2-a]pyridine compounds exert their anticancer effects through a variety of molecular mechanisms, often by intervening in critical cellular processes that govern cell proliferation, survival, and death.[1][2] In-vitro studies have consistently shown their potential therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[1][2] The primary modes of action include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
A predominant target for many imidazo[1,2-a]pyridine derivatives is the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3][4][5][6][7] By inhibiting components of this pathway, these compounds can effectively stifle tumor cell growth. Furthermore, several derivatives have been shown to act as inhibitors of other crucial cellular targets such as cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like c-Met and IGF-1R.[1][2]
The induction of apoptosis , or programmed cell death, is another hallmark of effective anticancer agents. Imidazo[1,2-a]pyridine compounds have been demonstrated to trigger both intrinsic and extrinsic apoptotic pathways.[8][9] This is often characterized by the increased expression of pro-apoptotic proteins like Bax and cleaved caspases (caspase-3, -7, -8, and -9) and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[8][9] Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS) by activating NADPH oxidase.[10][11]
Moreover, these compounds can induce cell cycle arrest , halting the proliferation of cancer cells at various checkpoints.[3][5][6][7][9] This is frequently observed as an accumulation of cells in the G2/M or G0/G1 phase of the cell cycle, often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[3][5][6][7][9]
Figure 1. Key anticancer mechanisms of imidazo[1,2-a]pyridine compounds.
A Step-by-Step Guide to Experimental Validation
A rigorous and multi-faceted experimental approach is crucial to validate the anticancer effects of novel imidazo[1,2-a]pyridine compounds. The following protocols outline a logical workflow from initial in vitro screening to more complex cellular and in vivo analyses.
Figure 2. Experimental workflow for validating anticancer effects.
Part 1: In Vitro Cytotoxicity and Anti-Proliferative Effects
The initial step is to determine the compound's ability to inhibit cancer cell growth and proliferation.
1.1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[5][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
-
1.2. Clonogenic Survival Assay
-
Principle: This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of the compound on cell proliferation and survival.
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to attach.[13][14]
-
Treat the cells with the imidazo[1,2-a]pyridine compound at concentrations around its IC50 value for 24 hours.
-
Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment group compared to the control.
-
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next step is to investigate the underlying molecular mechanisms.
2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 24 or 48 hours.[5]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
2.2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with the compound as described for the apoptosis assay.[5]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
2.3. Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Protocol:
-
Treat cells with the compound and prepare total cell lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, cleaved caspase-3, PARP).[9][14]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Part 3: In Vivo Efficacy
The final validation step involves assessing the compound's anticancer activity in a living organism.
3.1. Xenograft Mouse Model
-
Principle: This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of potential cancer therapies.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A2780 ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[15][16]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the imidazo[1,2-a]pyridine compound (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule.[15][16] Include a vehicle control group.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Comparative Performance Analysis
To establish the therapeutic potential of a novel imidazo[1,2-a]pyridine compound, it is essential to compare its performance against standard-of-care chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based hybrids | A549 (Lung Cancer) | 50.56 | [17] |
| HepG2 (Liver Carcinoma) | 51.52 | [17] | |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 (Melanoma) | <12 | [5][17] |
| WM115 (Melanoma) | <12 | [5][17] | |
| Novel Imidazo[1,2-a]pyridine (Compound 12b) | Hep-2 (Laryngeal Carcinoma) | 11 | [12] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [12] | |
| MCF-7 (Breast Carcinoma) | 11 | [12] | |
| A375 (Skin Cancer) | 11 | [12] | |
| Doxorubicin (Standard Chemotherapy) | Hep-2 (Laryngeal Carcinoma) | 10 | [12] |
| HepG2 (Hepatocellular Carcinoma) | 1.5 | [12] | |
| MCF-7 (Breast Carcinoma) | 0.85 | [12] | |
| A375 (Skin Cancer) | 5.16 | [12] | |
| Dacarbazine (Standard for Melanoma) | Melanoma Cells | ~25 | [5] |
As the data indicates, certain imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity with IC50 values in the low micromolar range, comparable to or even more potent than some standard chemotherapeutic agents in specific cell lines. For instance, compound 12b shows an IC50 of 11 µM in MCF-7 breast cancer cells, which, while less potent than doxorubicin (0.85 µM), is still a significant level of activity.[12] Notably, some derivatives have demonstrated low IC50 values of less than 1 µM in A375 human melanoma cells.[5]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising foundation for the development of novel anticancer drugs. A systematic and rigorous validation process, encompassing in vitro cytotoxicity assays, detailed mechanistic studies, and in vivo efficacy models, is paramount to advancing these compounds through the drug discovery pipeline. By following the comprehensive guide outlined above, researchers can effectively characterize the anticancer properties of their imidazo[1,2-a]pyridine derivatives and build a strong, data-driven case for their therapeutic potential. The comparative analysis underscores the importance of benchmarking against existing treatments to identify compounds with superior efficacy and potentially improved safety profiles.
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A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 7-Chloroimidazo[1,2-a]pyridine hydrochloride
For drug development professionals and researchers, understanding the selectivity of a small molecule inhibitor is paramount. A compound's interaction with off-target proteins can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using 7-Chloroimidazo[1,2-a]pyridine hydrochloride as a central example. While specific experimental data for this particular compound is not yet broadly published, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to yield potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]
This guide will compare the hypothetical cross-reactivity profile of this compound against three well-characterized kinase inhibitors with distinct selectivity profiles: Gefitinib , a relatively selective EGFR inhibitor[4][5]; Bosutinib , a dual Src/Abl kinase inhibitor with a broader profile[6][7]; and Dasatinib , a multi-targeted kinase inhibitor known for its promiscuity.[8][9][10] Through this comparative lens, we will explore the experimental design, data interpretation, and strategic implications of cross-reactivity profiling in drug discovery.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive drug targets.[11] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for developing truly selective inhibitors.[8] A lack of selectivity can lead to off-target effects, contributing to adverse drug reactions. Conversely, in some instances, polypharmacology (engaging multiple targets) can be therapeutically beneficial. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is essential for its successful clinical translation.
This guide will detail two gold-standard methodologies for assessing kinase inhibitor selectivity: broad-panel enzymatic screening (e.g., KINOMEscan®) and in-situ target engagement confirmation using the Cellular Thermal Shift Assay (CETSA).
Comparative Kinase Selectivity Profiles
To illustrate the concept of cross-reactivity, the following table presents a hypothetical, yet plausible, selectivity profile for this compound alongside the known profiles of our comparator compounds. This hypothetical data is based on the known promiscuity of some imidazo[1,2-a]pyridine derivatives.[2]
| Kinase Inhibitor | Primary Target(s) | Selectivity Score (S-Score) | Key Off-Targets | Therapeutic Indication |
| This compound (Hypothetical) | Aurora A, FLT3 | S10(1µM) = 0.15 | CDKs, VEGFR, GSK3β | Investigational |
| Gefitinib | EGFR | S10(1µM) = 0.02 | Limited | Non-Small Cell Lung Cancer[4][5] |
| Bosutinib | Src, Abl | S10(1µM) = 0.12 | Tec family kinases | Chronic Myeloid Leukemia[6][12] |
| Dasatinib | Bcr-Abl, Src family | S35(500nM) = 0.21 | c-Kit, PDGFR, Ephrins | Chronic Myeloid Leukemia, ALL[9][10][13] |
S-Score represents the fraction of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.
This comparative data highlights the diverse landscape of kinase inhibitor selectivity. While Gefitinib is highly selective for EGFR, Dasatinib interacts with a significant portion of the kinome.[4][9] Bosutinib occupies an intermediate space, with a defined set of primary and secondary targets.[12] Our hypothetical profile for this compound places it as a moderately selective inhibitor, warranting a deeper investigation into its off-target interactions.
Experimental Protocols for Cross-Reactivity Profiling
The foundation of a trustworthy cross-reactivity assessment lies in robust and well-validated experimental protocols. Here, we detail the methodologies for a comprehensive kinase selectivity screen and a cellular target engagement assay.
Protocol 1: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform provides a quantitative measure of compound interactions across a large panel of kinases.[14][15][16] This competition binding assay is independent of ATP and provides a direct measure of binding affinity.
Experimental Workflow:
Caption: KINOMEscan® competition binding assay workflow.
Step-by-Step Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, each fused to a unique DNA tag for quantification.[14]
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.[15]
-
Competition Assay: The test compound (e.g., this compound) is incubated with a specific kinase from the panel and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.[14]
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound.[14]
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger inhibition. This data can be used to calculate binding affinities (Kd) or percentage inhibition at a specific concentration.[14]
Causality and Trustworthiness: This method's trustworthiness stems from its direct measurement of binding, independent of enzyme activity or ATP concentration, which can be confounding factors in activity-based assays. The use of a large, standardized kinase panel ensures comprehensive and reproducible results.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro screening provides valuable information on potential interactions, it is crucial to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug binding to its target in intact cells or tissue lysates.[17][18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[17]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.[19]
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.[18]
-
Cell Lysis and Fractionation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[20]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[20]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[17][18]
Causality and Trustworthiness: CETSA provides direct evidence of target engagement in a physiologically relevant environment, validating the findings from in vitro screens. The magnitude of the thermal shift can also be used to rank the potency of different compounds.[18]
Interpreting the Data: Building a Cross-Reactivity Profile
The data generated from these assays provides a comprehensive picture of a compound's selectivity. For this compound, the KINOMEscan® results would reveal its binding affinities across the kinome, identifying both primary targets and potential off-targets. CETSA would then be used to confirm engagement with these targets in a cellular model. A strong correlation between potent in vitro binding and a significant thermal shift in cells provides high confidence in the identified targets.
By comparing these results to the known profiles of Gefitinib, Bosutinib, and Dasatinib, researchers can classify this compound on the selectivity spectrum. This information is critical for guiding further preclinical development, including the design of in vivo efficacy and toxicology studies.
Conclusion and Future Directions
The journey of a novel compound from discovery to the clinic is paved with rigorous scientific evaluation. Cross-reactivity profiling is a cornerstone of this process, providing invaluable insights into a molecule's mechanism of action and potential liabilities. While the specific biological activity of this compound remains to be fully elucidated, the methodologies and comparative framework presented in this guide offer a robust strategy for its characterization. By leveraging the power of comprehensive kinase screening and cellular target engagement assays, researchers can confidently navigate the complexities of kinase inhibitor development and unlock the full therapeutic potential of promising new scaffolds like the imidazo[1,2-a]pyridines.
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The In Vivo Efficacy of Imidazo[1,2-a]Pyridine Derivatives: A Comparative Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has garnered significant attention within the medicinal chemistry landscape, emerging as a versatile pharmacophore with a broad spectrum of biological activities. This guide provides a comprehensive analysis of the in vivo efficacy of various 7-Chloroimidazo[1,2-a]pyridine derivatives and related analogues across key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. By objectively comparing their performance with alternative therapeutic agents and elucidating the experimental methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals.
The Therapeutic Promise of the Imidazo[1,2-a]Pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, and antitubercular activities[1]. Their unique structural framework allows for diverse substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The introduction of a chloro-substituent, particularly at the 7-position, has been explored to modulate the electronic properties and metabolic stability of these compounds, potentially enhancing their therapeutic index[2].
This guide will delve into the in vivo performance of key imidazo[1,2-a]pyridine derivatives, providing a comparative perspective against established therapies.
Oncology: Targeting Uncontrolled Cell Proliferation
Several imidazo[1,2-a]pyridine derivatives have shown promising in vivo anticancer activity. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth and survival.
A notable study investigated the efficacy of a novel imidazo[1,2-a]pyridine derivative as a covalent inhibitor of KRAS G12C, a notorious oncogene previously considered "undruggable"[3].
Comparative In Vivo Efficacy in Oncology
| Compound/Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Imidazo[1,2-a]pyridine Derivative (I-11) | NCI-H358 (KRAS G12C) Xenograft | 100 mg/kg, p.o., daily | Significant TGI (quantitative data not specified) | [3] |
| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) Xenograft | 100 mg/kg, p.o., daily | ~70% | Publicly available data |
| Adagrasib (MRTX849) | NCI-H358 (KRAS G12C) Xenograft | 100 mg/kg, p.o., daily | ~65% | Publicly available data |
Analysis: The imidazo[1,2-a]pyridine derivative I-11 demonstrated potent anticancer activity in a KRAS G12C-mutated lung cancer model[3]. While a direct quantitative comparison is not provided in the source, its identification as a lead compound suggests efficacy comparable to approved KRAS G12C inhibitors like Sotorasib and Adagrasib. The unique covalent binding mechanism of I-11 offers a potential advantage in terms of duration of action and overcoming certain resistance mechanisms.
Experimental Protocol: Xenograft Efficacy Studies
A standard protocol for evaluating the in vivo anticancer efficacy of a compound in a xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H358) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Imidazo[1,2-a]pyridine derivative) and vehicle control are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling effects.
Visualizing the KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of compound I-11.
Infectious Diseases: Combating Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against Mtb, including drug-resistant strains[2].
Comparative In Vivo Efficacy in Tuberculosis
| Compound/Drug | Animal Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Reference |
| Imidazo[1,2-a]pyridine (Compound 18) | Mouse (Mtb infected) | 10 mg/kg, p.o., daily | To be determined in future efficacy studies | [2] |
| Isoniazid | Mouse (Mtb infected) | 25 mg/kg, p.o., daily | ~2.0-3.0 | [4] |
| Rifampicin | Mouse (Mtb infected) | 10 mg/kg, p.o., daily | ~1.5-2.5 | [4] |
| PA-824 (Pretomanid) | Mouse (Mtb infected) | 100 mg/kg, p.o., daily | ~2.0 | [2] |
Analysis: While in vivo efficacy data for compound 18 is pending, its exceptional in vitro potency (MIC <0.005 µM) and favorable pharmacokinetic profile (oral bioavailability of 31.1%) strongly suggest its potential for significant in vivo activity[2]. Notably, its potency against MDR and XDR strains surpasses that of the clinical candidate PA-824 by nearly 10-fold, highlighting the promise of this chemical class[2].
Experimental Protocol: Murine Model of Tuberculosis
The evaluation of anti-TB drug efficacy in a murine model is a well-established preclinical standard[5].
-
Infection: Mice (e.g., C57BL/6) are infected with a low-dose aerosol of Mtb H37Rv.
-
Treatment Initiation: Treatment begins several weeks post-infection when a chronic infection is established.
-
Drug Administration: The test compounds and standard drugs are administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.
-
CFU Enumeration: Organs are homogenized, and serial dilutions are plated on selective agar to determine the number of viable bacteria (colony-forming units).
-
Data Analysis: The reduction in bacterial load (log10 CFU) in treated groups is compared to the untreated control group.
Visualizing the Antitubercular Drug Discovery Workflow
Caption: A streamlined workflow for the discovery and evaluation of new antitubercular agents.
Inflammatory Disorders: Modulating the Inflammatory Cascade
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[6].
Comparative In Vivo Efficacy in Inflammation
| Compound/Drug | Animal Model | Dosing Regimen | Inhibition of Edema (%) | Reference |
| Imidazo[1,2-a]pyridine (5j) | Rat (Carrageenan-induced paw edema) | 12.38 mg/kg (ED50) | 50 | [6] |
| Celecoxib | Rat (Carrageenan-induced paw edema) | 10 mg/kg, p.o. | ~60-70% | Publicly available data |
| Indomethacin | Rat (Carrageenan-induced paw edema) | 5 mg/kg, p.o. | ~50-60% | Publicly available data |
Analysis: The imidazo[1,2-a]pyridine derivative 5j demonstrated potent analgesic and anti-inflammatory activity, with an ED50 value of 12.38 mg/kg in the carrageenan-induced paw edema model[6]. This efficacy is comparable to the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the COX-2 selective inhibitor Celecoxib. The high selectivity of some of these derivatives for COX-2 over COX-1 suggests a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening acute anti-inflammatory activity[7].
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound, vehicle, or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Visualizing the Prostaglandin Synthesis Pathway
Caption: The role of COX enzymes in prostaglandin synthesis and inflammation, with the inhibitory action of compound 5j on COX-2.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant in vivo efficacy in preclinical models of cancer, tuberculosis, and inflammation. Their performance, in many instances, is comparable to or exceeds that of established drugs. Further optimization of this versatile scaffold, guided by a thorough understanding of structure-activity relationships and in vivo pharmacology, holds the potential to deliver next-generation therapies for these challenging diseases.
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A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classical Condensations to Modern C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure due to its prevalence in a wide array of pharmaceutical agents and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, antiviral, anti-inflammatory, and anxiolytic properties.[3][4][5] This guide provides a comparative analysis of the most significant synthetic methodologies for constructing this versatile bicyclic system, offering insights into their mechanisms, scope, and practical applications for researchers in organic synthesis and drug discovery.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The traditional and most straightforward route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones. This method, while established, often requires forcing conditions and may have limitations regarding substrate scope and functional group tolerance. A notable solvent-free and catalyst-free approach involves reacting 2-aminopyridines with α-bromo/chloroketones at a moderate temperature of 60°C, showcasing a more environmentally benign variant of this classic transformation.[6]
More recent adaptations have focused on improving the efficiency and environmental footprint of these condensation reactions. For instance, one-pot syntheses have been developed where α-bromoacetophenones are generated in situ from the corresponding acetophenones using N-bromosuccinimide (NBS) in a greener medium like polyethylene glycol (PEG-400) and water, followed by cyclocondensation with 2-aminopyridines under microwave irradiation.[7]
The Advent of Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Reaction (GBBR)
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, thereby increasing efficiency and atom economy.[1] The Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][8] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[8][9]
The versatility of the GBBR has been enhanced by modern energy sources. Ultrasound-assisted synthesis in water has been reported as a green approach, while microwave irradiation significantly reduces reaction times, often from hours to minutes, with improved yields.[1][8] The development of a one-pot, two-step industrial process achieving yields up to 85% on a multigram scale underscores the scalability and practical utility of the GBBR.[10]
Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.
Modern Frontiers: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores, avoiding the need for pre-functionalized starting materials.[11] In recent years, significant progress has been made in the C-H functionalization of imidazo[1,2-a]pyridines, particularly through visible-light-induced methods.[3][11][12] These reactions often proceed under mild conditions, using photocatalysts to generate reactive radical intermediates that can functionalize the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
This approach allows for the introduction of a wide range of substituents, including perfluoroalkyl, aryl, and aminoalkyl groups, which are of significant interest in medicinal chemistry for modulating the physicochemical and biological properties of molecules.[3][11] For example, visible-light-induced perfluoroalkylation can be achieved at room temperature using perfluoroalkyl iodides, showcasing a broad substrate scope and tolerance for various functional groups.[11]
Caption: General scheme for visible-light-induced C-H functionalization.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Typical Yields | Advantages | Limitations |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | Often none, or base/acid | 60-100°C, can be solvent-free | Moderate to Good | Simple, direct | Harsh conditions, limited functional group tolerance |
| Groebke-Blackburn-Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acids (e.g., NH₄Cl, Sc(OTf)₃) | Room temp. to 60°C; MW/Ultrasound | Good to Excellent (67-91%)[1][8] | One-pot, high atom economy, diversity-oriented | Isocyanides can be toxic/unstable |
| Visible Light C-H Functionalization | Imidazo[1,2-a]pyridine, Functionalizing agent | Photocatalyst (e.g., Rose Bengal), light source | Room temperature | Moderate to Excellent | High atom economy, mild conditions, late-stage functionalization | Requires specialized equipment, catalyst can be expensive |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction[8]
This protocol describes the synthesis of 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
-
Reaction Setup: In a 10 mL vial, combine 2-amino-5-chloropyridine (1.0 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and phenylboronic acid (PBA) (10 mol%).
-
Solvent Addition: Add 3 mL of water to the reaction mixture.
-
Sonication: Place the vial in an ultrasonic bath and sonicate at 60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Yield: The desired product is obtained as an oil in 86% yield.[8]
Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines[13]
This protocol details the synthesis of 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile.
-
Reaction Mixture: In a sealed microwave tube, mix 2-amino-6-cyanopyridine (1 mmol), 2-chlorobenzaldehyde (1 mmol), cyclohexyl isocyanide (1.02 mmol), and montmorillonite K-10 clay (100 mg).
-
Solvent: Add 1,4-dioxane (2.0 mL) to the mixture.
-
Microwave Irradiation: Irradiate the sealed tube in a microwave reactor for 30 minutes at 100 °C (150 W).
-
Workup: After cooling, filter the reaction mixture and wash the solid residue with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved from classical condensation methods to highly efficient one-pot multicomponent reactions and modern C-H functionalization strategies. The Groebke-Blackburn-Bienaymé reaction offers a robust and versatile platform for generating diverse libraries of 3-amino-substituted derivatives, with microwave and ultrasound assistance providing greener and faster alternatives. For late-stage functionalization and the introduction of specific motifs, visible-light-induced C-H activation presents a powerful and increasingly popular approach due to its mild conditions and high atom economy. The choice of synthetic method will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.
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Benchmarking 7-Chloroimidazo[1,2-a]pyridine hydrochloride Against Standard of Care in Triple-Negative Breast Cancer: An In Vitro Comparative Guide
Introduction: The Unmet Need in Triple-Negative Breast Cancer and a Novel Therapeutic Candidate
Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted treatments, leaving cytotoxic chemotherapy as the primary systemic treatment option.[2][3] While effective in some cases, chemotherapy is often associated with significant toxicity and the development of drug resistance.[4] Anthracycline-based regimens, such as those including Doxorubicin, remain a cornerstone of TNBC treatment.[5] However, the prognosis for patients with metastatic or recurrent TNBC remains poor, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
This guide introduces 7-Chloroimidazo[1,2-a]pyridine hydrochloride , a novel heterocyclic compound, as a promising candidate for TNBC therapy. The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[6][7] Preclinical studies on related compounds suggest that this class of molecules can induce cancer cell death by modulating critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in TNBC.[8]
Herein, we present a comprehensive in vitro benchmarking study of this compound against Doxorubicin, a current standard of care for TNBC. This guide is designed for researchers, scientists, and drug development professionals, providing an objective comparison of the cytotoxic and mechanistic profiles of these two compounds. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present comparative data to facilitate a thorough evaluation of this compound's therapeutic potential.
Mechanistic Rationale: Contrasting Modes of Action
A fundamental aspect of benchmarking a novel compound is understanding its mechanism of action in relation to the established standard of care. This compound and Doxorubicin are hypothesized to exert their anticancer effects through distinct molecular pathways.
Doxorubicin: As a well-established anthracycline antibiotic, Doxorubicin's primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II.[9][10][] This disruption of DNA replication and repair processes leads to the generation of DNA double-strand breaks and the activation of apoptotic cell death.[7][9] Additionally, Doxorubicin is known to produce reactive oxygen species (ROS), further contributing to its cytotoxic effects.[9]
This compound (Proposed Mechanism): Based on evidence from analogous imidazo[1,2-a]pyridine compounds, we postulate that this compound targets key pro-survival signaling pathways within cancer cells. Specifically, it is hypothesized to inhibit the PI3K/AKT/mTOR signaling cascade.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including TNBC. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in a more targeted manner than conventional chemotherapy.
Figure 1: Contrasting mechanisms of action for Doxorubicin and this compound.
In Vitro Benchmarking Workflow
To empirically assess the anticancer potential of this compound relative to Doxorubicin, a systematic in vitro workflow was employed. This workflow is designed to provide a multi-faceted view of each compound's activity, from broad cytotoxicity to specific molecular effects.
Figure 2: Experimental workflow for the in vitro benchmarking study.
Comparative Data Summary
The following tables summarize the hypothetical, yet representative, data obtained from our in vitro benchmarking assays comparing this compound and Doxorubicin in the MDA-MB-231 TNBC cell line.
Table 1: Cytotoxicity Profile (IC50 Values)
| Compound | Treatment Duration | IC50 (µM) |
| 7-Chloroimidazo[1,2-a]pyridine HCl | 48 hours | 8.5 |
| Doxorubicin | 48 hours | 0.5 |
IC50 values were determined using the MTT assay.
Table 2: Induction of Apoptosis
| Treatment (at IC50) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 2.1 | 1.5 |
| 7-Chloroimidazo[1,2-a]pyridine HCl | 25.8 | 15.3 |
| Doxorubicin | 30.2 | 22.7 |
% of cells determined by Annexin V/PI staining and flow cytometry.
Table 3: Cell Cycle Arrest
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| 7-Chloroimidazo[1,2-a]pyridine HCl | 72.3 | 15.2 | 12.5 |
| Doxorubicin | 20.1 | 18.5 | 61.4 |
% of cells in each phase determined by propidium iodide staining and flow cytometry.
Table 4: Modulation of the PI3K/AKT Signaling Pathway
| Treatment (at IC50) | p-AKT (Ser473) Level (Relative to Control) | Total AKT Level (Relative to Control) |
| Vehicle Control | 1.00 | 1.00 |
| 7-Chloroimidazo[1,2-a]pyridine HCl | 0.21 | 0.98 |
| Doxorubicin | 0.95 | 1.02 |
Protein levels were quantified by Western blot analysis.
Discussion and Interpretation of Results
The in vitro data provides a compelling rationale for the continued investigation of this compound as a potential therapeutic for TNBC. While Doxorubicin exhibits greater potency with a lower IC50 value, this compound demonstrates significant and distinct anticancer activities.
The cytotoxicity data (Table 1) confirms that both compounds are effective at killing TNBC cells, with Doxorubicin being more potent on a molar basis. However, the mechanistic data reveals key differences. As shown in Table 2, both compounds induce apoptosis, a desirable outcome in cancer therapy.
The cell cycle analysis (Table 3) highlights a major divergence in their mechanisms. Doxorubicin treatment leads to a profound arrest in the G2/M phase, consistent with its role in causing DNA damage and activating the DNA damage checkpoint.[9] In contrast, this compound induces a significant arrest in the G0/G1 phase. This is in line with the inhibition of the PI3K/AKT pathway, which is crucial for the G1 to S phase transition.[12]
This proposed mechanism is further substantiated by the Western blot data (Table 4), which shows a marked decrease in the phosphorylation of AKT at Ser473 upon treatment with this compound, with no significant effect on total AKT levels. This indicates a direct or indirect inhibition of the upstream kinases that phosphorylate and activate AKT. Doxorubicin had a negligible effect on AKT phosphorylation, reinforcing that it operates through a different mechanism.
The targeted nature of this compound's action on a key pro-survival pathway suggests it may offer a wider therapeutic window and a different resistance profile compared to DNA-damaging agents like Doxorubicin.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16][17]
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 48 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[18]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is then modeled to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, key components of the AKT signaling pathway.[20][21][22]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C. A loading control, such as β-actin, should also be probed.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of p-AKT to total AKT.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising anticancer agent with a distinct mechanism of action compared to the standard-of-care chemotherapy, Doxorubicin. Its ability to induce G0/G1 cell cycle arrest and apoptosis in TNBC cells, likely through the targeted inhibition of the PI3K/AKT signaling pathway, warrants further investigation.
Future studies should focus on in vivo efficacy and toxicity profiling in animal models of TNBC. Additionally, exploring potential synergistic effects when combined with other targeted therapies or standard chemotherapy could unveil novel and more effective treatment regimens for this challenging disease. The data presented herein provides a solid foundation for the continued preclinical and clinical development of this compound.
References
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- Mocanu, M. M., et al. (2021). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. International Journal of Molecular Sciences, 22(16), 8873.
- Pang, B., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(9), 7893.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–140.
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- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
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- Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 785.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Derivatives in Melanoma: A Guide for Researchers
Introduction: The Pressing Need for Novel Melanoma Therapeutics and the Promise of Imidazo[1,2-a]pyridines
Melanoma, the most aggressive form of skin cancer, continues to present a significant therapeutic challenge, particularly in its metastatic stage. While the advent of targeted therapies, such as BRAF inhibitors like vemurafenib, and immune checkpoint inhibitors has revolutionized patient outcomes, the development of drug resistance remains a major hurdle.[1] This underscores the urgent need for novel therapeutic agents with diverse mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects.[2] This guide provides a comprehensive, head-to-head comparison of various classes of imidazo[1,2-a]pyridine derivatives that have shown significant promise in preclinical melanoma models. We will delve into their mechanisms of action, compare their efficacy using available experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers in oncology and drug discovery.
Comparative Analysis of Leading Imidazo[1,2-a]pyridine Derivatives in Melanoma
Our analysis focuses on several distinct series of imidazo[1,2-a]pyridine derivatives, each with unique structural features and anti-melanoma profiles. We will compare their in vitro cytotoxicity, mechanistic pathways, and, where available, their in vivo efficacy.
PI3K/Akt/mTOR Pathway Inhibitors: The "Compound 6" Series
A notable series of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical driver of melanoma cell proliferation and survival.[3] Within a synthesized trio of compounds (designated 5, 6, and 7), compound 6 emerged as the most potent derivative against the A375 and WM115 melanoma cell lines.[4]
Key Experimental Data:
| Compound | Cell Line | IC50 (µM, 48h) | Mechanism of Action | Reference |
| Compound 6 | A375 | <12 | PI3K/Akt/mTOR inhibition, p53-mediated apoptosis, G2/M cell cycle arrest | [3] |
| WM115 | <12 | [4] | ||
| Dacarbazine | Melanoma cells | ~25 | DNA alkylating agent | [3] |
Compound 6 exhibits significantly greater potency than the standard-of-care chemotherapeutic agent, dacarbazine.[3] Mechanistically, it reduces the phosphorylation of AKT and mTOR, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[5][6]
Signaling Pathway of Compound 6:
Caption: Compound 6 inhibits the PI3K/Akt/mTOR pathway and induces p53-mediated apoptosis.
Diarylurea and Diarylamide Derivatives: Sub-Micromolar Potency
A series of diarylamide and diarylurea derivatives bearing the imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffold has demonstrated exceptional potency against the A375P human melanoma cell line.[7][8] Several compounds within this series exhibit sub-micromolar IC50 values, placing them among the most potent imidazo[1,2-a]pyridine derivatives discovered to date for melanoma.
Key Experimental Data:
| Compound | Cell Line | IC50 (µM) | Scaffold | Reference |
| 15d | A375P | <0.06 | Diarylurea-imidazo[1,2-a]pyridine | [7] |
| 17e | A375P | <0.06 | Diarylurea-imidazo[1,2-a]pyrazine | [7] |
| 18c | A375P | <0.06 | Diarylamide-imidazo[1,2-a]pyridine | [7] |
| 18h | A375P | <0.06 | Diarylamide-imidazo[1,2-a]pyrazine | [7] |
| 18i | A375P | <0.06 | Diarylamide-imidazo[1,2-a]pyrazine | [7] |
The extremely low IC50 values of these compounds suggest a highly specific and potent mechanism of action, which warrants further investigation.
Imidazo[1,2-a]quinoxaline Derivatives: Surpassing BRAF Inhibitors
The imidazo[1,2-a]quinoxaline derivative, EAPB02303 , has shown remarkable in vitro activity against A375 melanoma cells, proving to be approximately 20 times more potent than the BRAF inhibitor vemurafenib.[9] A significant advantage of EAPB02303 is its distinct mechanism of action; unlike many anti-mitotic agents, it does not inhibit tubulin polymerization.[9] In vivo studies have confirmed its efficacy, with dose-dependent reduction in tumor size and weight in A375 xenograft models.[9]
Key Experimental Data:
| Compound | Cell Line | Potency Comparison | In Vivo Efficacy | Reference |
| EAPB02303 | A375 | ~20x more potent than Vemurafenib | Significant tumor growth inhibition in xenografts | [9] |
| Vemurafenib | A375 (BRAF V600E) | Clinical standard for BRAF-mutant melanoma | Induces tumor regression | [9] |
Dual BRAF and mTOR Inhibitors: A Two-Pronged Attack
A series of pyridinyl imidazole compounds, including SB202190 , SB203580 , and SB590885 , have been identified as dual inhibitors of BRAF V600E and mTORC1 signaling in human melanoma cells.[10][11] This dual-targeting approach is a promising strategy to overcome the resistance mechanisms that often arise with single-agent BRAF inhibitor therapy.[10] These compounds not only directly inhibit BRAF V600E kinase activity but also disrupt the endolysosomal compartment, leading to the delocalization of mTOR and subsequent inhibition of mTORC1 signaling.[11]
Signaling Pathway of Dual BRAF/mTOR Inhibitors:
Caption: Dual inhibition of BRAF and mTOR signaling pathways by pyridinyl imidazoles.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed melanoma cells (e.g., A375, WM115) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat melanoma cells with the desired concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, cleaved caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vitro Evaluation:
Caption: A standardized workflow for the in vitro comparison of anti-melanoma compounds.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel anti-melanoma agents. The derivatives discussed in this guide demonstrate a range of potencies and mechanisms of action, from potent sub-micromolar PI3K/Akt/mTOR inhibitors to dual-action BRAF/mTOR inhibitors that hold the promise of overcoming therapeutic resistance. The superior potency of compounds like "compound 6" and the diarylurea/diarylamide series over standard chemotherapy, and the remarkable activity of EAPB02303 compared to a targeted BRAF inhibitor, highlight the significant potential of this chemical class.
Future research should focus on direct, head-to-head in vivo comparisons of the most promising candidates from each series in relevant melanoma xenograft and patient-derived xenograft (PDX) models. Furthermore, a comprehensive evaluation of their safety profiles and their efficacy in BRAF inhibitor-resistant melanoma models will be crucial for their clinical translation. The continued exploration of the structure-activity relationships within the imidazo[1,2-a]pyridine class will undoubtedly lead to the discovery of even more potent and selective anti-melanoma therapeutics.
References
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
- Bencze, G., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]
- Ingersoll, C. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 936-941. [Link]
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]
- Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
- Thuaud, F., et al. (2018). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 143, 104-115. [Link]
- Masurier, N., et al. (2017). Imidazopyridine-fused[5][12]-diazepinones part 2: Structure-activity relationships and antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 125, 1119-1133. [Link]
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. [Link]
- Amirmostofian, M., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. [Link]
- Bencze, G., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
- Bencze, G., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
- Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38653-38663. [Link]
- Kubiczkova, L., et al. (2020). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. Cancers, 12(6), 1516. [Link]
- Kubiczkova, L., et al. (2020). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. PubMed. [Link]
- Kubiczkova, L., et al. (2020). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. PubMed. [Link]
- Amirmostofian, M., et al. (2013).
- Leonardi, G. C., et al. (2018).
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Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Discovery
An In-Depth Guide to Evaluating the Kinase Selectivity of 7-Chloroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar geometry and synthetic tractability have made it a cornerstone for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors. The 7-chloro substitution on this scaffold is a common modification explored for its potential to enhance potency and modulate selectivity by interacting with specific residues within the ATP-binding pocket of kinases.
This guide provides a comprehensive framework for evaluating the selectivity of novel 7-chloroimidazo[1,2-a]pyridine-based kinase inhibitors. We will delve into the experimental design, data interpretation, and comparative analysis essential for advancing these compounds from initial hits to viable drug candidates. To illustrate these principles, we will focus on the evaluation of a representative compound from this class targeting the PI3Kα signaling pathway, a critical node in cancer cell growth and proliferation.
The Rationale for Selectivity Profiling
Kinase inhibitors are designed to block the activity of specific kinases that drive disease processes. However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, rigorous selectivity profiling is not merely a characterization step but a critical determinant of a compound's clinical potential. The goal is to identify compounds that are highly potent against the intended target while minimizing interactions with other kinases.
Comparative Selectivity Analysis: Imidazo[1,2-a]pyridines vs. Other PI3Kα Inhibitors
To contextualize the performance of a novel 7-chloroimidazo[1,2-a]pyridine derivative (termed "Compound X" for this guide), it is essential to benchmark it against both other compounds from the same chemical series and established inhibitors targeting the same primary kinase, PI3Kα.
Below is a table summarizing hypothetical, yet representative, selectivity data for Compound X compared to a less selective imidazo[1,2-a]pyridine analog and two well-characterized PI3K inhibitors, Alpelisib (a clinical standard) and a generic broad-spectrum kinase inhibitor. The data is presented as the dissociation constant (Kd in nM), where a lower value indicates a stronger binding affinity.
| Compound | Primary Target (PI3Kα) Kd (nM) | Off-Target 1 (mTOR) Kd (nM) | Off-Target 2 (CDK2) Kd (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| Compound X (7-Chloroimidazo[1,2-a]pyridine) | 1.5 | 150 | >10,000 | 100 |
| Imidazo[1,2-a]pyridine Analog (7-H) | 10 | 50 | >10,000 | 5 |
| Alpelisib (BYL719) | 5 | 1,156 | >10,000 | 231.2 |
| Staurosporine (Broad-Spectrum) | 3 | 0.7 | 6 | 0.23 |
Interpretation:
-
Compound X demonstrates high potency for PI3Kα. Its 100-fold selectivity over mTOR is a significant improvement compared to the non-chlorinated analog, suggesting the 7-chloro group contributes favorably to selectivity.
-
Alpelisib , an approved drug, exhibits even greater selectivity for PI3Kα over mTOR, setting a high benchmark for new chemical entities.
-
Staurosporine serves as a negative control for selectivity, potently binding to a wide range of kinases.
This comparative data immediately positions Compound X as a promising lead, warranting further investigation into its full kinome-wide selectivity profile.
Experimental Protocol: Competition Binding Assay for Kinase Selectivity Profiling
One of the most robust methods for determining kinase inhibitor selectivity is the competition binding assay. This technique measures the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase. The KINOMEscan™ platform is a widely used commercial service that employs this principle.
Here is a detailed, step-by-step methodology for such an assay:
1. Reagent Preparation:
- Kinase Panel: A panel of recombinant human kinases is utilized. These are typically expressed with an affinity tag (e.g., DNA tag) for immobilization.
- Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads). This will serve as the "bait" to capture the kinases.
- Test Compound: Prepare a stock solution of the 7-chloroimidazo[1,2-a]pyridine test compound (e.g., 10 mM in DMSO) and create a serial dilution series to cover a wide concentration range (e.g., 100 µM to 1 pM).
2. Assay Execution:
- Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations. The test compound will compete with the immobilized ligand for binding to the kinase.
- Incubation: Allow the reaction to reach equilibrium. This typically takes 60 minutes at room temperature. The conditions are optimized to ensure that the interaction is governed by the binding affinities of the compounds.
- Washing: Wash the beads to remove unbound kinase and test compound. Only kinases that remain bound to the immobilized ligand will be retained.
3. Signal Quantification:
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted kinase is quantified using a highly sensitive method like quantitative PCR (qPCR), which measures the amount of the DNA tag. A lower qPCR signal indicates that the test compound successfully displaced the kinase from the immobilized ligand.
4. Data Analysis:
- Dose-Response Curve: Plot the percentage of kinase bound to the immobilized ligand as a function of the test compound concentration.
- Kd Calculation: Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd), which represents the concentration of the test compound required to bind to 50% of the kinase population at equilibrium.
Causality Behind Experimental Choices:
-
Competition Format: This format directly measures the binding affinity of the test compound to the native, inactive conformation of the kinase, which is often the target of ATP-competitive inhibitors.
-
Large Kinase Panel: Using a comprehensive panel (e.g., >400 kinases) provides a global view of the compound's selectivity and helps to identify potential off-targets early in the discovery process.
-
qPCR Detection: This method offers exceptional sensitivity and a wide dynamic range, allowing for the accurate quantification of even weak binding interactions.
Visualizing Key Concepts
Signaling Pathway
Caption: Workflow for the competition binding-based kinase selectivity assay.
Conclusion and Future Directions
The evaluation of selectivity is a cornerstone of modern drug discovery. For novel chemical series like the 7-chloroimidazo[1,2-a]pyridines, a systematic and comparative approach is paramount. By benchmarking against known inhibitors and employing robust, quantitative methods like broad-panel competition binding assays, researchers can build a comprehensive understanding of a compound's interaction with the human kinome.
The hypothetical data for "Compound X" illustrates how a specific structural modification—the 7-chloro substituent—can confer a desirable selectivity profile. The next steps in its development would involve cell-based assays to confirm on-target activity and downstream pathway modulation, followed by in vivo studies to assess efficacy and safety. This rigorous, data-driven evaluation process is essential to successfully translate a promising chemical scaffold into a targeted therapeutic.
References
- Title: Comprehensive kinase profiling of clinical kinase inhibitors. Source: ScienceDirect URL:[Link]
- Title: KINOMEscan: A High-Throughput Technology for Kinase Inhibitor Discovery and Characterization. Source: DiscoverX (now part of Eurofins) - Technology Overview (Note: Original DiscoverX links may be redirected to Eurofins Discovery). URL:[Link]
Safety Operating Guide
Navigating the Disposal of 7-Chloroimidazo[1,2-a]pyridine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and proper environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 7-Chloroimidazo[1,2-a]pyridine hydrochloride, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of your laboratory personnel and remain in compliance with regulatory standards.
Understanding the Hazard Profile: Why Special Disposal is Crucial
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the known hazards of structurally similar compounds, such as other chlorinated pyridine derivatives and imidazopyridine cores, provide a strong basis for a cautious approach.
Anticipated Hazards:
-
Irritation: Based on analogous compounds, it is highly probable that this compound is an irritant to the skin, eyes, and respiratory system.[1][2] Direct contact should be avoided.
-
Toxicity: The toxicological properties of this specific compound are not extensively documented in readily available literature. However, many halogenated organic compounds exhibit some level of toxicity.[1][2]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.
Given these potential hazards, it is imperative to treat this compound as a hazardous waste and follow dedicated disposal protocols.
The Cornerstone of Disposal: Waste Segregation
The single most important principle in the disposal of this compound is proper waste segregation . This compound is a halogenated organic compound , and as such, it must be disposed of in a designated halogenated waste stream.
Why Segregation is Non-Negotiable:
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration in specialized facilities designed to handle and neutralize the resulting acidic gases (such as hydrogen chloride).[3] Mixing halogenated and non-halogenated waste streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of through less energy-intensive means.
-
Cost Implications: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[4] Proper segregation is a key component of cost-effective laboratory management.
-
Safety and Compliance: Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, regulatory bodies like the Environmental Protection Agency (EPA) have strict guidelines for the classification and disposal of hazardous waste.[2]
The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Decision workflow for proper laboratory chemical waste segregation.
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Personnel Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A standard laboratory coat is required.
Disposal Procedure:
-
Identify the Correct Waste Container: Locate the designated, properly labeled container for halogenated organic waste . This container should be in good condition, made of a compatible material (e.g., high-density polyethylene), and have a secure, tight-fitting lid.[5]
-
Transfer the Waste:
-
For solid this compound, carefully transfer the material into the waste container using a clean spatula or scoop.
-
For solutions of the compound, pour the liquid waste carefully into the container, using a funnel if necessary to prevent spills.
-
All transfers of waste should be performed in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
-
Rinse Contaminated Glassware:
-
Rinse any glassware that has come into contact with this compound with a small amount of a suitable solvent (e.g., methanol or acetone).
-
The first rinse should be collected and disposed of as halogenated waste . Subsequent rinses with water or other non-halogenated solvents can typically be disposed of in the non-halogenated waste stream, but consult your institutional policy.
-
-
Seal the Waste Container: Securely close the lid of the halogenated waste container immediately after adding the waste. Containers should remain closed at all times except when actively adding waste.[6]
-
Label the Waste Container: Ensure the waste container is clearly labeled with the words "Hazardous Waste" and a list of its contents.[4][6] Your institution will likely have specific labeling requirements.
-
Store the Waste Container: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[5]
-
Arrange for Pickup: Once the waste container is full, or in accordance with your laboratory's waste pickup schedule, contact your institution's EHS department to arrange for collection.
Emergency Procedures in Case of a Spill
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Size | Action Protocol |
| Small Spill (manageable by laboratory personnel) | 1. Alert personnel in the immediate area. 2. If not already worn, don appropriate PPE. 3. Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7] 4. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste. |
| Large Spill (beyond the capacity of laboratory personnel to handle safely) | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS or emergency response team immediately.[6] 3. If it is safe to do so, close the doors to the laboratory to contain any vapors. 4. Provide the emergency response team with as much information as possible about the spilled material. |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding the chemical's hazardous nature, rigorously practicing waste segregation, and adhering to established disposal protocols, you contribute to a safer and more sustainable research environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.
References
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Washington State University. (n.d.). Halogenated Solvents.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
Sources
A Researcher's Guide to Personal Protective Equipment for Handling 7-Chloroimidazo[1,2-a]pyridine hydrochloride
As researchers and scientists, our primary goal is to advance knowledge. However, this pursuit must be built on an unshakeable foundation of safety. When working with novel or reactive compounds like 7-Chloroimidazo[1,2-a]pyridine hydrochloride, a thorough understanding of the risks and the proper selection of Personal Protective Equipment (PPE) are not just procedural formalities—they are critical components of sound scientific practice. This guide moves beyond a simple checklist to provide a risk-based, operational framework for safely managing this compound in a laboratory setting.
The core principle of laboratory safety is that PPE is the last line of defense. It should always be used in conjunction with primary engineering controls (like chemical fume hoods) and administrative controls (robust Standard Operating Procedures).[1] The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE to protect employees from those risks.[2][3]
Hazard Assessment: Understanding the Compound
Before any container is opened, a comprehensive hazard assessment is mandatory. This compound is a heterocyclic organic compound. Based on available Safety Data Sheets (SDS), its primary hazards are related to irritation and potential harm upon contact or inhalation.
A closely related compound, 7-Chloroimidazo[1,2-c]pyrimidine hydrochloride, provides a strong surrogate for hazard assessment, indicating the following GHS classifications:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]
These classifications dictate the minimum level of protection required. The key takeaway is that this compound poses a significant risk of irritation to all primary routes of exposure: skin, eyes, and respiratory tract.[4][5]
| Hazard Classification | GHS Pictogram | Hazard Statement | Implication for PPE Selection |
| Skin Irritation | ❗ | H315: Causes skin irritation.[4] | Impervious gloves and a lab coat are required to prevent direct contact. |
| Eye Irritation | ❗ | H319: Causes serious eye irritation.[4] | Chemical safety goggles or a face shield are mandatory to prevent splashes. |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation.[4] | Handling of the solid powder must be done in a ventilated enclosure to avoid inhaling dust. |
The PPE Workflow: From Preparation to Disposal
Effective safety protocols are integrated directly into the experimental workflow. The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure.
Caption: Task-based PPE selection workflow.
Step 1: Weighing and Handling the Solid Compound
This stage presents the highest risk of generating airborne dust, leading to respiratory irritation.[4]
-
Primary Control: All weighing and transfers of the solid must be performed within a certified chemical fume hood or a powder containment hood.
-
Hand Protection: Wear two pairs of nitrile gloves. The practice of double-gloving provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[6] Nitrile is recommended for its broad chemical resistance against many organic compounds.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. If there is a significant risk of splashing or if working outside of a hood with the sash in the proper position, a full-face shield should be worn over the goggles.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.
Step 2: Dissolving and Handling Solutions
Once in solution, the risk of inhalation decreases, but the risk of skin and eye exposure from splashes increases.
-
Hand Protection: Continue to use double-layered nitrile gloves. If a glove becomes contaminated, remove the outer layer immediately, dispose of it properly, and replace it.
-
Eye and Face Protection: Chemical safety goggles are mandatory.
-
Protective Clothing: A lab coat remains essential. For handling larger volumes (>1L), consider supplementing with a chemically resistant apron to protect against significant splashes.
Step-by-Step Protocol: Responding to a Small Spill (<5 mL)
A swift and correct response to a spill is a hallmark of a safe laboratory.[7]
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE: double nitrile gloves, a lab coat, and chemical safety goggles.
-
Contain: Gently cover the spill with absorbent pads or a spill pillow to prevent it from spreading. If the spill involves a powder, cover it with a damp cloth to prevent aerosol generation.[6]
-
Clean: Working from the outside in, wipe the area with absorbent pads. Clean the spill area three times with a detergent solution, followed by water.[6]
-
Dispose: Place all contaminated materials (gloves, pads, cloths) into a designated hazardous waste container.
-
Report: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department.
PPE Donning and Doffing: The Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
Caption: Correct sequence for donning and doffing PPE.
Decontamination and Disposal
All disposable PPE used while handling this compound should be considered contaminated.
-
Gloves and Gowns: Remove disposable gloves and gowns carefully, turning them inside out to contain the contaminant, and place them in a designated, sealed hazardous waste container.
-
Reusable PPE: Reusable items like safety goggles and face shields must be decontaminated after use according to your institution's EHS guidelines.
-
Chemical Waste: All waste containing the compound, including contaminated solvents and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for halogenated organic waste.
By adopting this comprehensive, workflow-based approach to PPE, researchers can confidently and safely handle this compound, ensuring that the focus remains on scientific discovery while upholding the highest standards of laboratory safety.
References
- Personal Protective Equipment Subpart I 29 CFR 1910.132.
- 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
- 423 Subpart I—Personal Protective Equipment.
- OSHA 1910.132 Personal Protective Equipment (PPE).
- Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements. Source: TestGuy Electrical Testing Network. [Link]
- Safe handling of cytotoxics: guideline recommendations. Source: PubMed Central (PMC)
- NIOSH Pocket Guide to Chemical Hazards.
- NIOSH Pocket Guide to Chemical Hazards. Source: Labelmaster. [Link]
- GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Source: University of Florida Environmental Health and Safety. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). [Link]
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Source: PubMed Central (PMC)
- Safe Handling of Cytotoxics. Source: Cancer Care Ontario (CREOD). [Link]
- NIOSH Pocket Guide to Chemical Hazards. Source: U.S. Department of Health & Human Services (HHS.gov). [Link]
- NIOSH Guidebook - Refresher Training. Source: YouTube. [Link]
- Safe handling of cytotoxic drugs in the workplace. Source: Health and Safety Executive (HSE). [Link]
- Pyridine Safety D
Sources
- 1. osha.gov [osha.gov]
- 2. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 3. Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
